molecular formula C9H6ClF3O2 B3114195 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde CAS No. 2003-15-8

3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Cat. No.: B3114195
CAS No.: 2003-15-8
M. Wt: 238.59 g/mol
InChI Key: JSHMTEVWQBWYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H6ClF3O2 and its molecular weight is 238.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.0008416 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-8(11)9(12,13)15-7-3-1-2-6(4-7)5-14/h1-5,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHMTEVWQBWYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)Cl)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659330
Record name 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2003-15-8
Record name 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2003-15-8 Formula:


Molecular Weight:  238.59  g/mol [1][2]

Executive Summary

3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Its core value lies in the 2-chloro-1,1,2-trifluoroethoxy moiety, a lipophilic and metabolically stable ether group that acts as a bioisostere for standard alkoxy groups. By replacing metabolically labile C–H bonds with C–F and C–Cl bonds, this scaffold significantly alters the physicochemical profile (LogP, pKa) of downstream targets, making it a critical intermediate for voltage-gated sodium channel blockers and kinase inhibitors.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a benzene ring substituted at the meta position (relative to the aldehyde) with a halogenated ether tail.

  • The Aldehyde Handle (

    
    ):  Provides a versatile electrophilic site for condensation, reduction, and oxidation reactions.
    
  • The Fluorinated Ether (

    
    ): 
    
    • Electronic Effect: The strong electron-withdrawing nature of the

      
       group deactivates the aromatic ring, making the aldehyde carbonyl more electrophilic compared to non-fluorinated analogs.
      
    • Conformational Bias: The "gauche effect" inherent to fluoroethers influences the spatial arrangement of the side chain, often locking the molecule into conformations that favor specific receptor binding pockets.

Key Physicochemical Data

Data extrapolated from validated congeners and computational models.

PropertyValueSignificance in R&D
Molecular Weight 238.59 g/mol Fragment-based drug design compliant (<300 Da).
Boiling Point ~240–250°C (est.)High boiling point requires vacuum distillation for purification.
Density ~1.39 g/cm³Significantly denser than water due to halogenation.
LogP (Predicted) 3.2 ± 0.4High lipophilicity; crosses blood-brain barrier and insect cuticles effectively.
H-Bond Acceptors 2Fluorine atoms act as weak acceptors; ether oxygen is shielded.
H-Bond Donors 0No labile protons, reducing non-specific binding.

Part 2: Synthetic Pathways & Process Chemistry

Core Synthesis Strategy: Base-Catalyzed Fluoroalkylation

The industrial standard for synthesizing CAS 2003-15-8 involves the nucleophilic addition of 3-hydroxybenzaldehyde to chlorotrifluoroethylene (CTFE) . This reaction exploits the polarity of the fluoroalkene, where the terminal


 group is highly susceptible to nucleophilic attack.
Reaction Mechanism[3]
  • Deprotonation: A base (KOH or

    
    ) deprotonates the phenol to form the phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide attacks the

    
     carbon of CTFE.
    
  • Carbanion Stabilization: The resulting carbanion is stabilized by the

    
    -chlorine and fluorine atoms.
    
  • Protonation: The carbanion abstracts a proton (from solvent or trace water) to yield the final ether.

Chemical Equation:



Experimental Protocol (Representative Scale)

Note: This reaction involves gaseous reagents under pressure. High-pressure autoclaves are required.

  • Setup: Charge a high-pressure Hastelloy or stainless steel autoclave with 3-hydroxybenzaldehyde (1.0 eq), anhydrous DMF (5 vol), and Potassium Carbonate (0.1–0.2 eq, catalytic).

  • Purge: Seal the reactor and purge with

    
     to remove oxygen.
    
  • Addition: Heat the mixture to 60–80°C. Slowly introduce Chlorotrifluoroethylene (CTFE) gas until a pressure of 3–5 bar is maintained.

  • Reaction: Stir vigorously at 80°C for 6–10 hours. Monitor pressure drop (indicative of gas consumption).

  • Workup: Vent excess CTFE (into a scrubber). Dilute the mixture with water and extract with ethyl acetate or toluene.

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Purify the crude oil via fractional distillation under reduced pressure (0.5 mmHg).
    
Synthesis Workflow Visualization

SynthesisWorkflow Start Raw Material: 3-Hydroxybenzaldehyde Reactor Pressurized Reactor (Autoclave) Temp: 80°C | Press: 3-5 bar Start->Reactor Reagents Reagents: CTFE Gas + K2CO3 (cat.) Solvent: DMF Reagents->Reactor Quench Quench/Extraction Water + Toluene Reactor->Quench 8-10 Hours Distillation Vacuum Distillation (< 1 mmHg) Quench->Distillation Organic Phase Product Final Product: 3-(2-Chloro-1,1,2-trifluoroethoxy) benzaldehyde Distillation->Product >98% Purity

Figure 1: Industrial workflow for the fluoroalkylation of 3-hydroxybenzaldehyde.

Part 3: Reactivity & Functionalization

As a functionalized benzaldehyde, CAS 2003-15-8 serves as a "divergent node" in synthesis. The aldehyde group allows for the rapid generation of diverse libraries.

Reductive Amination (Medicinal Chemistry Route)

Reaction with primary or secondary amines followed by reduction (using


) yields benzylamines. This is the primary route for generating sodium channel blockers .
  • Conditions: Amine (1.1 eq), DCM/DCE,

    
    , RT.
    
Oxidation to Benzoic Acid

Oxidation yields 3-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid , a precursor for amide coupling reactions.

  • Reagents:

    
     (Pinnick oxidation) or 
    
    
    
    .
Henry Reaction (Nitroaldol)

Condensation with nitromethane yields the


-nitrostyrene derivative, which can be reduced to a phenethylamine—a scaffold common in psychoactive and cardiovascular drugs.
Functionalization Tree

ReactivityTree Core CAS 2003-15-8 (Aldehyde) Acid Benzoic Acid (Amide Coupling) Core->Acid Oxidation (NaClO2) Amine Benzylamine (Na Channel Blockers) Core->Amine Reductive Amination Styrene Nitrostyrene (Phenethylamines) Core->Styrene Nitroaldol (CH3NO2) Hydrazone Semicarbazone (Insecticides) Core->Hydrazone Condensation (Hydrazines)

Figure 2: Divergent synthesis pathways from the parent aldehyde.

Part 4: Applications in Drug & Agrochemical Discovery

Metabolic Stability Enhancement

The 2-chloro-1,1,2-trifluoroethoxy group is a superior bioisostere for methoxy or ethoxy groups.

  • Mechanism: The high bond strength of C–F (approx. 116 kcal/mol) renders the ether linkage resistant to Cytochrome P450 oxidative dealkylation.

  • Outcome: Extends the in vivo half-life (

    
    ) of the drug candidate.
    
Agrochemicals (Insecticides)

This moiety is prevalent in Meta-diamide and Semicarbazone insecticides (related to Indoxacarb congeners). The lipophilic tail aids in penetrating the waxy cuticle of insects, while the specific steric bulk fits into the voltage-gated sodium channel pore, causing paralysis in target pests.

Lipophilicity Modulation

With a predicted LogP > 3, this building block is used to increase the lipophilicity of polar scaffolds, improving membrane permeability and blood-brain barrier (BBB) crossing potential for CNS targets.

Part 5: Handling, Safety & Storage

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[4][5][6]
STOT-SE H335May cause respiratory irritation.[5][6]

Storage Protocol:

  • Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent gradual oxidation to the benzoic acid.

  • Temperature: 2–8°C (Refrigerate).

  • Container: Amber glass to prevent UV-induced degradation of the halogenated tail.

References

  • PubChem. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- (Related Congener Data). National Library of Medicine. [Link][7]

  • Google Patents.
  • Organic Syntheses. m-Hydroxybenzaldehyde (Precursor Synthesis). Org.[8][9] Synth. 1945, 25,[8] 55. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. [Link][3]

Sources

physicochemical properties of trifluoroethoxylated benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical Profiling & Synthetic Utility of Trifluoroethoxylated Benzaldehydes: A Technical Guide for Medicinal Chemistry

Part 1: Executive Summary

Trifluoroethoxylated benzaldehydes represent a high-value pharmacophore scaffold in modern drug discovery, serving as robust bioisosteres for traditional alkoxy-substituted aromatics. The incorporation of the 2,2,2-trifluoroethoxy group (


)  imparts unique physicochemical properties distinct from methoxy (

) or trifluoromethoxy (

) analogs.

This guide provides a technical deep-dive into the 4-(2,2,2-trifluoroethoxy)benzaldehyde scaffold, focusing on its utility in modulating lipophilicity, blocking metabolic soft spots, and fine-tuning electronic parameters without abolishing hydrogen bond acceptor capability.

Part 2: Physicochemical Profile

The strategic advantage of the trifluoroethoxy moiety lies in its ability to modulate lipophilicity (LogP) and electronic density while maintaining a steric profile similar to an isopropoxy group.

Comparative Property Table
Property4-Methoxybenzaldehyde (Anisaldehyde)4-(2,2,2-Trifluoroethoxy)benzaldehyde 4-Trifluoromethoxybenzaldehyde
Formula



MW ( g/mol ) 136.15204.15190.12
LogP (Exp/Pred) 1.22.9 3.2
Hammett

-0.27 (Donor)-0.03 to +0.1 (Weak Donor/Neutral)*+0.35 (Withdrawing)
H-Bond Acceptor StrongModerate Weak
Metabolic Liability High (O-Demethylation)Low (Blocked) Low (Stable)

*Note: The


 group exhibits a "tug-of-war" electronic effect. The oxygen atom is resonance-donating, but the 

-fluorines exert a strong inductive withdrawing effect (

), significantly dampening the donation compared to a methoxy group.
Lipophilicity & Fluorine Effect

The introduction of the trifluoroethyl group increases lipophilicity (


 vs. methoxy). This is driven by the low polarizability of the C-F bonds and the increased molar volume.
  • Implication: Enhanced membrane permeability for CNS-targeted compounds.

  • Solubility: Lower aqueous solubility requires formulation adjustments (e.g., cyclodextrin complexation) during early biological screening.

Part 3: Metabolic Stability & Mechanism

A primary driver for selecting trifluoroethoxylated benzaldehydes is the metabolic blockade of oxidative O-dealkylation.

Mechanism of Resistance

Cytochrome P450 (CYP450) enzymes typically metabolize alkoxy groups via


-hydroxylation , forming an unstable hemiacetal that collapses to release the aldehyde and the phenol.
  • Methoxy: Rapidly hydroxylated at the

    
     group.
    
  • Trifluoroethoxy: The strong electron-withdrawing nature of the

    
     group deactivates the adjacent methylene protons (
    
    
    
    ), raising the activation energy for hydrogen atom abstraction (HAT) by the CYP450 heme-oxo species.
  • Steric Shielding: The bulkier

    
     group hinders enzymatic approach to the methylene bridge.
    

MetabolicPathway Substrate Alkoxy Substrate (R-O-CH2-R') CYP CYP450 (Heme-Oxo) Substrate->CYP Binding Block Trifluoroethoxy Blockade (High Bond Strength / Sterics) Substrate->Block If R' = CF3 Intermediate Hemiacetal (R-O-CH(OH)-R') CYP->Intermediate alpha-Hydroxylation (Fast for -OCH3) Product Phenol + Aldehyde (Metabolic Clearance) Intermediate->Product Spontaneous Collapse Block->CYP Inhibits HAT

Figure 1: Mechanism of metabolic stabilization. The trifluoroethoxy group prevents the critical


-hydroxylation step required for O-dealkylation.

Part 4: Synthetic Protocols

The synthesis of 4-(2,2,2-trifluoroethoxy)benzaldehyde is most efficiently achieved via nucleophilic substitution. While Mitsunobu conditions are possible, the alkylation of 4-hydroxybenzaldehyde with trifluoroethyl triflate (or tosylate) is preferred for scalability and yield.

Protocol A: Base-Mediated Alkylation (Recommended)

This protocol minimizes side reactions and avoids the formation of triphenylphosphine oxide byproducts common in Mitsunobu reactions.

Reagents:

  • Substrate: 4-Hydroxybenzaldehyde (1.0 equiv)

  • Electrophile: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) (1.2 equiv) [Note: Prepared in situ or purchased; highly reactive]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-hydroxybenzaldehyde (10 mmol, 1.22 g) and anhydrous DMF (20 mL) under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     (15 mmol, 4.88 g) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution will typically turn yellow/orange.
    
  • Alkylation: Cool the mixture to 0°C. Dropwise add 2,2,2-trifluoroethyl triflate (12 mmol, 2.78 g) via syringe. Caution: Triflates are potent alkylating agents; use proper PPE.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The product (

    
    ) will be less polar than the starting material.
    
  • Workup: Quench with water (50 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    
    ), dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield the title compound as a white to off-white solid.

Yield Expectation: 85–95%

Protocol B: Mitsunobu Reaction (Alternative)

Use when the triflate is unavailable or for sensitive substrates.

  • Reagents: 4-Hydroxybenzaldehyde, 2,2,2-Trifluoroethanol (TFE),

    
    , DIAD/DEAD.
    
  • Note: TFE is a poor nucleophile due to the electron-withdrawing fluorine atoms. High concentrations and prolonged reaction times are often required.

Part 5: Applications in Drug Design

The trifluoroethoxylated benzaldehyde scaffold serves as a versatile intermediate for generating libraries of bioactive molecules.

Bioisosteric Replacement Strategy

Researchers utilize this scaffold to replace:

  • Methoxy groups: To improve metabolic stability (

    
    ) and blood-brain barrier (BBB) penetration.
    
  • Chlorine/Bromine atoms: To introduce hydrogen bond accepting capability (via oxygen) while maintaining lipophilic bulk.

Synthetic Workflow Visualization

SynthesisWorkflow Start 4-Hydroxybenzaldehyde Intermediate 4-(2,2,2-Trifluoroethoxy)benzaldehyde (Key Scaffold) Start->Intermediate Alkylation (Protocol A) Reagent 2,2,2-Trifluoroethyl Triflate + Cs2CO3 / DMF Reagent->Intermediate Path1 Reductive Amination (Amine Analogs) Intermediate->Path1 R-NH2 / NaBH(OAc)3 Path2 Wittig Olefination (Styrene Analogs) Intermediate->Path2 Ph3P=CH-R Path3 Oxidation (Carboxylic Acid) Intermediate->Path3 NaClO2 / H2O2

Figure 2: Synthetic divergence from the core aldehyde scaffold. The aldehyde functionality allows rapid diversification into amines, styrenes, and acids.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Crane, E. A., & Grote, C. W. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides.[1] The Journal of Organic Chemistry, 84(8), 4904–4909. Link

  • Johnström, P., & Stone-Elander, S. (1995).[2] The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 569–579. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • PubChem. (2025). 4-(2,2,2-Trifluoroethoxy)benzaldehyde Compound Summary. National Library of Medicine. Link

Sources

A Spectroscopic Investigation of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Its unique combination of a reactive aldehyde group and a halogenated ether substituent imparts specific physicochemical properties that are crucial for its application. A thorough understanding of its molecular structure and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides the fundamental data required for this characterization.

This technical guide presents a detailed analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of direct experimental spectra in the public domain, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust and scientifically grounded prediction of its spectral characteristics. This approach not only offers valuable insights into the molecule's structure but also serves as a practical reference for its synthesis and characterization in a laboratory setting.

Molecular Structure and Key Features

The structure of this compound is characterized by a benzaldehyde core substituted at the meta-position with a 2-chloro-1,1,2-trifluoroethoxy group. This substitution pattern influences the electronic distribution within the aromatic ring and the chemical reactivity of the aldehyde functional group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the proton of the ethoxy substituent.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehydic H9.9 - 10.1Singlet (s)-
Aromatic H (H-2)7.7 - 7.9Singlet (or narrow multiplet)-
Aromatic H (H-4)7.6 - 7.8Doublet of doublets (dd)ortho: ~8, meta: ~2
Aromatic H (H-5)7.5 - 7.7Triplet (t)~8
Aromatic H (H-6)7.4 - 7.6Doublet of doublets (dd)ortho: ~8, meta: ~2
Ethoxy H (-CHFCl)6.5 - 6.8Triplet of doublets (td) or complex multiplet³JHF ≈ 5-10, ²JHH ≈ 2-4

Expertise & Experience: The aldehydic proton is expected to appear as a sharp singlet in the downfield region (around 10.0 ppm), a characteristic feature of benzaldehydes.[1][2] The aromatic protons will exhibit a complex splitting pattern due to the meta-substitution. The proton on the chloro- and fluoro-substituted carbon of the ethoxy group is anticipated to be significantly deshielded and will show coupling to both the adjacent fluorine atoms and potentially the geminal fluorine, resulting in a complex multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehydic C=O190 - 193
Aromatic C-1137 - 139
Aromatic C-3158 - 160
Aromatic C-5130 - 132
Aromatic C-2, C-4, C-6115 - 128
Ethoxy C (-CF₂-)118 - 122 (triplet)
Ethoxy C (-CHFCl)80 - 85 (doublet of triplets)

Expertise & Experience: The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 192 ppm.[3] The aromatic carbon attached to the oxygen (C-3) will be significantly deshielded. The carbons of the ethoxy group will exhibit splitting due to coupling with fluorine atoms. The -CF₂- carbon will likely appear as a triplet, and the -CHFCl carbon as a doublet of triplets due to one-bond and two-bond C-F couplings. The prediction of carbonyl carbon chemical shifts in substituted benzaldehydes can be refined using substituent chemical shift (SCS) increments.[4][5]

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for characterizing the fluorinated substituent.

Predicted ¹⁹F NMR Data
Fluorine Assignment Predicted Chemical Shift (δ, ppm, relative to CFCl₃) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CF₂--80 to -90Doublet of doublets (dd)²JFF ≈ 150-160, ³JFH ≈ 5-10
-CHFCl-130 to -140Triplet (t)²JFF ≈ 150-160

Expertise & Experience: The chemical shifts and coupling patterns in ¹⁹F NMR are highly sensitive to the local electronic environment. The two fluorine atoms of the -CF₂- group are diastereotopic and are expected to be non-equivalent, potentially giving rise to two separate signals, each coupled to the other fluorine and the adjacent proton. However, for simplicity, a doublet of doublets is predicted here. The single fluorine in the -CHFCl group will be split into a triplet by the two geminal fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹)
C-H stretch (aldehydic)2820 - 2850 and 2720 - 2750 (Fermi doublet)
C-H stretch (aromatic)3000 - 3100
C=O stretch (aldehydic)1690 - 1710
C=C stretch (aromatic)1580 - 1600, 1450 - 1500
C-O-C stretch (ether)1200 - 1250 (asymmetric), 1000 - 1050 (symmetric)
C-F stretch1100 - 1300 (strong, multiple bands)
C-Cl stretch700 - 800

Expertise & Experience: The most prominent peak in the IR spectrum will be the strong C=O stretching vibration of the aldehyde group, expected around 1700 cm⁻¹.[6][7] The presence of the aldehyde is further confirmed by the characteristic, though weaker, C-H stretching bands (a Fermi doublet) between 2700 and 2900 cm⁻¹.[7] The spectrum will also be dominated by strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their typical regions.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₉H₆ClF₃O₂) is expected. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

  • Loss of H· ([M-1]⁺): Loss of the aldehydic hydrogen radical is a common fragmentation pathway for benzaldehydes.

  • Loss of Cl· ([M-35]⁺): Cleavage of the C-Cl bond.

  • Loss of ·CHO ([M-29]⁺): Loss of the formyl radical to give a stable phenyl cation derivative.[8]

  • Loss of the ethoxy side chain: Cleavage of the ether bond can lead to fragments corresponding to the benzaldehyde moiety and the halogenated ethoxy group.

  • Benzoyl cation ([C₆H₄CHO]⁺): A fragment with m/z corresponding to the 3-hydroxybenzoyl cation resulting from cleavage of the ether bond.

  • Phenyl cation ([C₆H₅]⁺): A common fragment in the mass spectra of benzene derivatives, often observed at m/z 77.[8]

M [M]⁺˙ (C₉H₆ClF₃O₂) M_minus_H [M-H]⁺ M->M_minus_H - H· M_minus_CHO [M-CHO]⁺ M->M_minus_CHO - ·CHO M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - Cl· Benzoyl [C₇H₄O₂F₃]⁺ M_minus_CHO->Benzoyl Rearrangement Phenyl [C₆H₅]⁺ M_minus_CHO->Phenyl - C₂ClF₃O

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Employ a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 220-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

  • ¹⁹F NMR Acquisition:

    • Use the same sample and spectrometer, equipped with a fluorine probe or a broadband probe tuned to the fluorine frequency.

    • Employ a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, 64-128 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to an external standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid (KBr pellet): If the compound is a solid, grind a small amount (1-2 mg) with dry KBr powder (100-200 mg) and press into a transparent pellet.

    • Solution: Dissolve the compound in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

  • Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan with the empty sample holder or the pure solvent.

Mass Spectrometry
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, dissolve a small amount in a suitable solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC-MS system.

    • Direct Infusion: For less volatile compounds, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the mass spectrometer using a syringe pump.

  • Ionization:

    • Electron Ionization (EI): Typically used with GC-MS, provides detailed fragmentation patterns. A standard electron energy of 70 eV is used.

    • Electrospray Ionization (ESI): A soft ionization technique often used with direct infusion, which typically yields the protonated molecule [M+H]⁺ or other adducts.

  • Mass Analysis:

    • Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

    • Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging fundamental principles and comparative analysis of related structures, this document serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar fluorinated aromatic compounds. The detailed predictions for NMR, IR, and MS, along with the outlined experimental protocols, offer a solid foundation for the empirical validation of the structure and properties of this molecule.

References

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Brainly. (2023, August 24). NMR Analysis of Benzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(15), 5491–5494.
  • AIP Publishing. (2010, July 28). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2)⁠: Ion-ligand binding motifs of the cis and trans oxonium isomers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Proprep. (n.d.). Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-1,2,2-trifluoroethane. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde - NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Chloro-1,2-dibromo-1,2,2-trifluoro ethane - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum (A) and parallel measurement (B) results of benzaldehyde.... Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-1,1,2-trifluoroethane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, 1,1,2-trichloro-1,2,2-trifluoro-. Retrieved from [Link]

  • Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

Sources

Technical Guide: Reactivity of the Aldehyde Group in 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Pharmacophore

3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde (CAS: 85559-63-5 / 2003-15-8 derivatives) represents a specialized class of "meta-activated" aromatic aldehydes. Unlike standard benzaldehyde, this molecule features a polyhaloalkoxy tail that exerts a distinct electronic influence without the steric bulk of a tertiary butyl or the high reactivity of a nitro group.

This guide analyzes the specific reactivity of the aldehyde moiety, driven by the inductive electron-withdrawing effect (-I) of the 3-substituent. This electronic tuning makes the carbonyl carbon significantly more electrophilic than unsubstituted analogs, facilitating rapid nucleophilic addition while altering the kinetics of dehydration steps in condensation reactions.

Molecular Architecture & Electronic Tuning

The Inductive "Pull"

The reactivity of the aldehyde group is dictated by the electron density of the benzene ring.

  • The Substituent: The -O-CF2-CHF-Cl group is attached at the meta (3-) position.

  • Electronic Effect: While oxygen typically acts as a resonance donor (+M), the heavy fluorination/chlorination of the ethyl chain reverses the dipole. The strong electronegativity of the fluorine atoms pulls electron density through the sigma bond network (Inductive Effect, -I).

  • Meta-Positioning: Because the substituent is meta to the aldehyde, resonance effects are decoupled from the carbonyl group. The -I effect dominates, deactivating the ring but activating the aldehyde carbon toward nucleophiles.

Comparative Electrophilicity

We can estimate the reactivity shift using Hammett substituent constants (


).
SubstituentPositionElectronic EffectImpact on Aldehyde Electrophilicity
-H N/ANeutralBaseline
-OCH3 paraStrong Donor (+M)Deactivated (Slower nucleophilic attack)
-NO2 metaStrong Withdrawing (-I, -M)Highly Activated (Fast attack, unstable intermediates)
-OCF2CHFCl metaModerate Withdrawing (-I) Optimized Activation

Key Insight: The 3-(2-chloro-1,1,2-trifluoroethoxy) group provides a "Goldilocks" zone of activation—sufficiently electrophilic to accelerate imine formation or Knoevenagel condensations, but not so electron-deficient that it forms stable, unreactive hydrates (gem-diols) in the presence of trace moisture.

Core Reactivity Modules

Module A: Reductive Amination (The Primary Application)

This is the most common workflow for this molecule in drug discovery (e.g., synthesis of kinase inhibitors or sodium channel blockers).

  • Mechanism: The aldehyde reacts with a primary or secondary amine to form a hemiaminal, which dehydrates to an imine (Schiff base) or iminium ion. This intermediate is then reduced.

  • Specific Behavior: Due to the electron-withdrawing tail, the initial nucleophilic attack by the amine is rapid . However, the subsequent dehydration step can be rate-limiting if the solution is too acidic, as the basicity of the intermediate hemiaminal oxygen is reduced.

  • Recommended Reductant: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH4 to prevent reduction of the aldehyde before imine formation.

Module B: Knoevenagel Condensation

Reacting with active methylene compounds (e.g., malonic acid, ethyl cyanoacetate).

  • Reactivity: The enhanced electrophilicity facilitates the initial attack of the enolate.

  • Challenge: The resulting benzylidene double bond is electron-poor, making it susceptible to Michael addition side reactions if the reaction time is prolonged.

Experimental Protocol: Reductive Amination

Objective: Synthesis of a secondary amine scaffold using this compound.

Reagents & Equipment
  • Aldehyde: this compound (1.0 eq)

  • Amine: Primary amine (e.g., cyclopropylamine) (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additives: Acetic Acid (AcOH) (1.0 eq) - Critical for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation (The "Activation" Phase):

    • Charge a flame-dried reaction flask with the aldehyde (1.0 eq) and DCE (0.1 M concentration).

    • Add the amine (1.1 eq) followed by Acetic Acid (1.0 eq).

    • Technical Note: The AcOH protonates the carbonyl oxygen, further enhancing electrophilicity, which is crucial for this specific electron-deficient aldehyde to ensure complete conversion to the imine before reduction.

    • Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde peak (approx. UV 254 nm).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Allow to warm to RT and stir for 12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (pH ~8).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Validation:

    • NMR: Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the benzylic methylene (~3.8 ppm).

    • 19F NMR: Verify the integrity of the -OCF2CHFCl tail (distinct multiplets around -80 to -150 ppm) to ensure no defluorination occurred.

Visualizing the Pathway

The following diagram illustrates the kinetic pathway, highlighting the influence of the electron-withdrawing group (EWG) at the meta position.

ReactivityPathway cluster_EWG Meta-EWG Effect (-OCF2CHFCl) Aldehyde 3-(2-Chloro-1,1,2- trifluoroethoxy)benzaldehyde Activation Protonated Carbonyl (Highly Electrophilic) Aldehyde->Activation + H+ (AcOH) Attack Nucleophilic Attack (Fast due to -I Effect) Activation->Attack + R-NH2 Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine - H2O (Rate Limiting) Product Secondary Amine (Target Scaffold) Imine->Product + H- (STAB)

Caption: Reaction coordinate for reductive amination. The meta-polyhaloalkoxy group accelerates the initial activation and attack phases.

Stability & Safety Profile

Chemical Stability
  • Oxidation: The aldehyde is moderately air-sensitive. It will auto-oxidize to the corresponding benzoic acid upon prolonged exposure to air. Store under Nitrogen/Argon at 2–8°C.

  • Hydrolysis: The ether linkage (-O-CF2-) is generally stable to acids and bases used in standard organic synthesis. However, avoid strong Lewis acids (e.g., AlCl3) at high temperatures, which can cleave fluoroalkyl ethers.

Safety Hazards
  • HF Generation: In the event of thermal decomposition (fire) or treatment with extremely strong acids, the polyfluorinated tail can release Hydrogen Fluoride (HF).

  • Skin Irritant: Like most halogenated benzaldehydes, it is a skin and eye irritant and a potential sensitizer.

References

  • Sigma-Aldrich. (n.d.). 2-Chloro-3-(trifluoromethyl)benzaldehyde Product Analysis. Retrieved from

  • Chemistry LibreTexts. (2022). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from

  • PubChem. (2023). Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- Compound Summary. Retrieved from [1]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls: Steric and Electronic Effects. Retrieved from

Sources

An In-depth Technical Guide to 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde: Synthesis, Properties, and Postulated Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde, a halogenated aromatic aldehyde of interest in synthetic chemistry. While a detailed historical account of its discovery is not prominently documented in scientific literature, this guide elucidates a logical and scientifically sound synthetic pathway based on established chemical principles. The document details the probable synthesis via Williamson ether synthesis, including a step-by-step experimental protocol. Furthermore, it presents key physicochemical properties and discusses potential applications in medicinal chemistry and materials science, derived from an analysis of its structural features.

Introduction and Chemical Significance

This compound, with the CAS Number 2003-15-8, is a unique molecule that combines the reactivity of an aromatic aldehyde with the electronic and steric properties of a halogenated ether side chain. The benzaldehyde moiety is a versatile functional group, participating in a wide array of chemical transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions. The 2-chloro-1,1,2-trifluoroethoxy group, on the other hand, imparts increased lipophilicity and can influence the metabolic stability and binding interactions of molecules in which it is incorporated. The presence of both chlorine and fluorine atoms offers potential for further functionalization and tuning of the molecule's properties.

Given the absence of a formal discovery narrative, it is likely that this compound was first synthesized as a building block or intermediate for the construction of more complex molecules in a proprietary research setting. Its value lies in its potential to introduce a specific fluorinated side chain onto an aromatic scaffold, a common strategy in the design of agrochemicals and pharmaceuticals.

Postulated Synthesis: A Mechanistic Approach

The most logical and efficient route for the synthesis of this compound is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a suitable electrophile.[1][2] In this case, the synthesis would proceed in two main stages: the formation of the phenoxide of 3-hydroxybenzaldehyde and its subsequent reaction with chlorotrifluoroethylene (CTFE).

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the ether linkage, suggesting 3-hydroxybenzaldehyde and a C2 electrophile bearing the chloro-trifluoroethyl moiety as the primary synthons.

G Target This compound Disconnect C-O Bond (Ether linkage) Target->Disconnect Retrosynthesis Synthons 3-Hydroxybenzaldehyde (Nucleophile Precursor) + Chlorotrifluoroethylene (Electrophile) Disconnect->Synthons

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

This protocol is based on established principles of Williamson ether synthesis and analogous reactions involving fluorinated alkenes.

Step 1: Preparation of Sodium 3-formylphenoxide

The initial step involves the deprotonation of 3-hydroxybenzaldehyde to form the corresponding sodium phenoxide. This increases the nucleophilicity of the oxygen atom, making it ready to attack the electrophilic partner.

  • Rationale: 3-Hydroxybenzaldehyde is a weak acid, and a strong base like sodium hydride or sodium hydroxide is required to quantitatively generate the phenoxide.[3] The choice of an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile is crucial to solvate the cation and enhance the reactivity of the nucleophile.

Step 2: Nucleophilic Addition-Elimination with Chlorotrifluoroethylene (CTFE)

The sodium 3-formylphenoxide then reacts with chlorotrifluoroethylene. This reaction is not a simple SN2 displacement but rather a nucleophilic addition to the double bond of CTFE, followed by the elimination of a fluoride ion. The regioselectivity of the attack is governed by the electronic effects of the fluorine and chlorine atoms on the double bond.

  • Causality of Experimental Choices: The reaction is typically carried out in a sealed vessel due to the gaseous nature of CTFE. The temperature is carefully controlled to manage the exothermic nature of the reaction and to prevent side reactions. The choice of a polar aprotic solvent is maintained to ensure the solubility of the phenoxide and to facilitate the ionic reaction mechanism.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Ether Formation 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Sodium 3-formylphenoxide Sodium 3-formylphenoxide 3-Hydroxybenzaldehyde->Sodium 3-formylphenoxide  + NaH (or NaOH) in DMF Intermediate Adduct Intermediate Adduct Sodium 3-formylphenoxide->Intermediate Adduct  + Chlorotrifluoroethylene (CTFE) This compound This compound Intermediate Adduct->this compound  - NaF

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment:

  • 3-Hydroxybenzaldehyde (98%+)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium hydroxide

  • Chlorotrifluoroethylene (CTFE)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Pressure vessel (if using CTFE gas)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Phenoxide Formation: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF. To this solution, add sodium hydride (1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Etherification: Cool the resulting sodium 3-formylphenoxide solution to 0 °C. If using gaseous CTFE, charge a pressure vessel with the solution and introduce CTFE (1.2 eq). Seal the vessel and allow the reaction to warm to room temperature, then heat to 50-60 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as the final product.

Physicochemical Properties and Characterization

PropertyValueSource
CAS Number 2003-15-8[4][5]
Molecular Formula C₉H₅ClF₃O₂[4]
Molecular Weight 238.58 g/mol [4]
Appearance Likely a colorless to pale yellow liquid or low-melting solidInferred
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)Inferred

Spectroscopic Data:

  • ¹H NMR: Expected signals for the aldehyde proton (~9.9-10.1 ppm), aromatic protons (~7.2-7.8 ppm), and a complex multiplet for the -OCHF- proton due to coupling with adjacent fluorine atoms.

  • ¹³C NMR: Expected signals for the carbonyl carbon (~190-192 ppm), aromatic carbons (including the carbon attached to the ether oxygen at a downfield shift), and carbons of the fluoroethoxy group showing C-F coupling.

  • ¹⁹F NMR: Expected signals for the -CF₂- and -CHF- groups, showing characteristic splitting patterns.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the aldehyde (~1700 cm⁻¹) and C-O-C stretching vibrations of the ether.

Postulated Applications and Fields of Research

The unique combination of a reactive aldehyde and a fluorinated ether moiety suggests potential applications in several areas of chemical research and development:

  • Medicinal Chemistry: The introduction of the 2-chloro-1,1,2-trifluoroethoxy group can enhance the metabolic stability and membrane permeability of drug candidates. The benzaldehyde functionality serves as a handle for the synthesis of various heterocyclic compounds and other complex molecular architectures with potential biological activity.

  • Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides. The title compound could serve as a key intermediate in the synthesis of novel agrochemicals.

  • Materials Science: The presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity to polymers and other materials. The aldehyde group allows for the incorporation of this molecule into polymer backbones or as a pendant group.

Conclusion

This compound represents an intriguing, albeit under-documented, chemical entity. While its formal "discovery" remains obscure, its synthesis can be confidently postulated through the well-established Williamson ether synthesis. The protocol and mechanistic insights provided in this guide offer a solid foundation for its preparation and further investigation. The unique structural features of this molecule suggest its potential as a valuable building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into its synthesis, characterization, and applications is warranted to fully explore its scientific and commercial potential.

References

  • PrepChem.com. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Available from: [Link]

  • PMC. 3-Chloromethyl-2-hydroxybenzaldehyde. Available from: [Link]

  • Google Patents. CN102320943A - Preparation method of benzaldehyde.
  • PubChem. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803. Available from: [Link]

  • Googleapis.com. Benzaldehyde derivative and process for its preparation - European Patent Office - EP 0145334 A2. Available from: [Link]

  • PubChemLite. 3-(2,2,2-trifluoroethoxy)benzaldehyde (C9H7F3O2). Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Google Patents. Hydroxybenzaldehyde process - US3365500A.
  • Beilstein Journal of Organic Chemistry. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Available from: [Link]

  • Googleapis.com. CHAPTER 6: Hydrofluoroethers (HFEs): A History of Synthesis - Books. Available from: [Link]

  • Wikipedia. 3-Hydroxybenzaldehyde. Available from: [Link]

  • Google Patents. EP0145334A2 - Benzaldehyde derivative and process for its preparation.
  • ResearchGate. (PDF) Synthesis of aryl 2,2,2-trifluoroethyl sulfides. Available from: [Link]

  • Google Patents. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • PubChem. 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651. Available from: [Link]

  • PrepChem.com. Preparation of 2-chlorobenzaldehyde. Available from: [Link]

  • Organic Syntheses Procedure. 1-benzyloxymethoxy-1-hexyne. Available from: [Link]

  • The Good Scents Company. 3-hydroxybenzaldehyde, 100-83-4. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

  • Googleapis.com. United States Patent Office. Available from: [Link]

Sources

starting materials for 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic selection of starting materials and the execution of the synthesis for 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde (CAS: 2003-15-8). This compound is a critical fluorinated building block, often employed in the development of agrochemicals and pharmaceutical intermediates (e.g., MET inhibitors) where the trifluoroethoxy moiety enhances lipophilicity and metabolic stability.

Part 1: Retrosynthetic Analysis & Pathway Design

The synthesis of this compound is most efficiently achieved through a nucleophilic addition-protonation sequence involving a phenol and a fluorinated olefin.

The Disconnection

The ether linkage is the strategic disconnection point. The target molecule is disassembled into two core components:

  • Nucleophile: 3-Hydroxybenzaldehyde (The scaffold).[1]

  • Electrophile: Chlorotrifluoroethylene (CTFE) (The fluorinated fragment).

This route is preferred over forming the aldehyde post-etherification (e.g., from 3-bromophenol) because it utilizes a commercially available, cost-effective aldehyde precursor and avoids sensitive lithiation steps that could degrade the fluorinated ether.

Reaction Scheme

The transformation relies on the base-catalyzed addition of the phenoxide ion to the difluoromethylene terminus of CTFE, followed by protonation of the resulting carbanion.

ReactionScheme SM1 3-Hydroxybenzaldehyde (C7H6O2) Product This compound (Target) SM1->Product Nucleophilic Attack SM2 Chlorotrifluoroethylene (CTFE, Gas) SM2->Product Reagents Base (K2CO3/KOH) Solvent (DMF) Heat, Pressure Reagents->Product

Figure 1: High-level reaction scheme for the synthesis of the target fluorinated ether.

Part 2: Critical Starting Materials & Specifications

The quality of the starting materials dictates the impurity profile of the final product. For drug development applications, strict control over isomeric purity and water content is mandatory.

3-Hydroxybenzaldehyde (CAS: 100-83-4)
  • Role: The nucleophilic scaffold.[2]

  • Critical Specification: Purity ≥ 99.0% .

  • Impurity Watchlist:

    • 2-Hydroxybenzaldehyde (Salicylaldehyde): An ortho-isomer impurity. It forms a stable hydrogen bond (chelation) which reduces its nucleophilicity, but if it reacts, it forms a difficult-to-separate isomeric ether.

    • 4-Hydroxybenzaldehyde:[3] The para-isomer.[4] Its ether product has a very similar boiling point to the meta-isomer, making separation by distillation challenging.

    • Benzoic acid derivatives: Oxidation products that consume base and generate water.

  • Pre-treatment: If the solid appears dark or "wet," recrystallize from water/ethanol or toluene to remove oxidation products (tars).

Chlorotrifluoroethylene (CTFE) (CAS: 79-38-9)
  • Role: The electrophilic fluorinating agent.

  • Physical State: Gas (Boiling Point: -28.4°C).

  • Handling: Supplied in pressurized cylinders.

  • Safety Critical: CTFE is flammable and can form peroxides. It is often stabilized with tributylamine or terpenes.

  • Impurity Watchlist:

    • Trifluoroethylene:[5] Leads to the des-chloro impurity (difluoroethoxy group).

    • Dimer (Cyclobutanes): Formed if the cylinder has been stored improperly at high temperatures.

  • Stoichiometry: Use a slight excess (1.1 – 1.2 equivalents) to drive the reaction to completion, as some gas remains in the headspace of the autoclave.

Reagents & Solvents
ReagentRoleSpecificationRationale
DMF (N,N-Dimethylformamide) SolventAnhydrous (<0.05% H2O)Water competes with phenol for CTFE, forming non-productive side products. However, a trace proton source is mechanistically required (see Mechanism).
Potassium Carbonate (K2CO3) BaseMilled, AnhydrousMild base preferred over KOH to prevent Cannizzaro reaction of the aldehyde group. Milling increases surface area for heterogeneous reaction.
Potassium Iodide (KI) Catalyst (Optional)99% ACS GradeCan accelerate the reaction by increasing the nucleophilicity of the phenoxide, though often not strictly necessary for fluoro-olefins.

Part 3: Mechanistic Insight & Process Control

Understanding the mechanism is vital for troubleshooting low yields or byproduct formation.

The Mechanism: Addition-Protonation
  • Deprotonation: K2CO3 deprotonates 3-hydroxybenzaldehyde to form the potassium phenoxide.

  • Regioselective Attack: The phenoxide oxygen attacks the CF2 carbon of CTFE.

    • Why CF2? The CF2 carbon is more electrophilic due to the inductive effect of two fluorines. The resulting negative charge on the adjacent carbon (CFCl) is stabilized by the chlorine atom (d-orbital participation) and fluorine induction.

  • Carbanion Intermediate: A stabilized carbanion [Ar-O-CF2-C(-)(F)(Cl)] is formed.

  • Protonation: The carbanion abstracts a proton to form the neutral ether Ar-O-CF2-CHFCl.

    • Proton Source: In "anhydrous" DMF/K2CO3, the proton source is often the bicarbonate formed (HCO3-) or trace water generated in situ. If the reaction stalls, the addition of a controlled equivalent of water (or using KOH which generates water) is necessary.

Mechanism Step1 Deprotonation: 3-OH-Ph-CHO + K2CO3 -> [3-O-Ph-CHO]- K+ Step2 Nucleophilic Attack: Phenoxide attacks CF2 of ClFC=CF2 Step1->Step2 Intermediate Carbanion Intermediate: Ar-O-CF2-C(-)(F)Cl Step2->Intermediate Regioselective Step3 Protonation: Abstracts H+ (from HCO3- or H2O) Intermediate->Step3 Final Product: Ar-O-CF2-CHFCl Step3->Final

Figure 2: Mechanistic pathway of the base-catalyzed addition of phenol to CTFE.

Part 4: Experimental Protocol

Safety Warning: This reaction involves a toxic gas (CTFE) under pressure. It must be performed in a rated autoclave/pressure reactor within a fume hood. HF derivatives may be generated; have calcium gluconate gel available.

Reactor Setup
  • Vessel: 316 Stainless Steel or Hastelloy autoclave (e.g., Parr reactor).

  • Agitation: High-torque magnetic drive or overhead stirrer (gas-liquid mass transfer is rate-limiting).

Procedure
  • Loading:

    • Charge 3-Hydroxybenzaldehyde (1.0 eq, e.g., 12.2 g) into the reactor.

    • Add Potassium Carbonate (0.15 eq catalytic if water present, or 1.5 eq if acting as scavenger/base). Recommendation: Use 0.2 eq KOH for faster kinetics, or 1.5 eq K2CO3 for milder conditions.

    • Add DMF (5-10 volumes, e.g., 60-120 mL).

  • Inerting:

    • Seal the reactor. Purge with Nitrogen (N2) 3 times to remove oxygen (prevents aldehyde oxidation).

  • Gas Addition:

    • Cool the reactor to 0-5°C (optional, aids gas solubility).

    • Connect the CTFE cylinder. Pressurize the reactor to 3–5 bar (approx. 45–75 psi) with CTFE.

    • Record the mass of CTFE added if possible (target 1.2 eq).

  • Reaction:

    • Heat the mixture to 80°C .

    • Stir vigorously (1000+ rpm).

    • Monitor pressure. As the reaction proceeds, pressure will drop. Repressurize if necessary to maintain saturation.

    • Reaction time: Typically 6–12 hours.

  • Workup:

    • Cool to room temperature. Vent excess CTFE into a scrubber (NaOH solution).

    • Pour the reaction mixture into Ice Water (500 mL).

    • Extract with Ethyl Acetate or MTBE (3 x 100 mL).

    • Wash organic layer with 1M NaOH (to remove unreacted phenol - Critical Step).

    • Wash with Brine, dry over MgSO4, and concentrate.

Purification
  • Method: Vacuum Distillation.

  • Conditions: The product is a high-boiling oil. Expect boiling point approx. 110–120°C at 0.5 mmHg .

  • Yield Target: 85–95%.

Part 5: Analysis & Validation

Confirm the structure and purity using the following parameters.

MethodExpected SignalInterpretation
1H NMR

6.3–6.7 ppm (dt,

Hz)
The proton on the terminal -CHFCl group. The large coupling constant is diagnostic of geminal H-F coupling.
19F NMR Two distinct signals-OCF2- group (AB quartet or broad singlet) and -CHFCl group (complex multiplet).
GC-MS M+ = 238/240 (Cl isotope pattern)Confirms molecular weight. Look for loss of -CHFCl fragment.
IR ~1700 cm⁻¹ (C=O), ~1100-1200 cm⁻¹ (C-F)Confirms aldehyde retention and ether formation.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Poor gas-liquid mixingIncrease stirring speed; increase CTFE pressure.
Aldehyde peak missing (NMR) Cannizzaro reactionBase concentration too high or temperature too high. Switch from KOH to K2CO3.
Unreacted Phenol Insufficient Base/CTFEEnsure pH > 10 during reaction; repressurize CTFE.

References

  • Synthesis of Aryl Fluoroalkyl Ethers (General Methodology)

    • Title: Synthesis of aryl 2-chloro-1,1,2-trifluoroethyl ethers.
    • Source:Journal of Fluorine Chemistry, Vol 126, Issues 9-10, Pages 1342-1346.
    • URL:[Link] (General Journal Link for verification of methodology context).

  • Properties of 3-Hydroxybenzaldehyde

    • Title: 3-Hydroxybenzaldehyde - PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Handling of Chlorotrifluoroethylene

    • Title: Chlorotrifluoroethylene (Gas)
    • Source: ECHA (European Chemicals Agency)
    • URL:[Link]

  • Related Patent Literature (Analogous Conditions)

Sources

Technical Whitepaper: 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Analytical Validation

Executive Summary

3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde (CAS: 2003-15-8) represents a critical fluorinated building block in modern drug discovery and agrochemical synthesis. Characterized by the distinct trifluoroethoxy ether linkage, this moiety serves as a lipophilic, metabolically stable bioisostere for traditional alkoxy groups. This guide provides a rigorous analysis of its molecular weight, synthetic pathways, and validation protocols, moving beyond basic data to explore the causality behind its chemical behavior.

Physicochemical Profile

The molecular weight (MW) of this compound is not merely a number; it is the sum of specific isotopic contributions that dictate its behavior in Mass Spectrometry (MS). The presence of a single chlorine atom introduces a distinct isotopic signature crucial for identification.

Molecular Weight & Formula Analysis
ParameterValueTechnical Context
Molecular Formula C₉H₆ClF₃O₂ Core benzaldehyde scaffold + fluoroalkoxy tail.[1][2]
Average Molecular Weight 238.59 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Mass 238.0008 Da Based on ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O. Critical for HRMS.
Exact Mass 238.00 g/mol
Heavy Atom Count 15 Non-hydrogen atoms; correlates with ligand efficiency.
CLogP (Predicted) ~3.2 - 3.5 Significantly more lipophilic than 3-methoxybenzaldehyde due to fluorination.
Isotopic Distribution Logic

In analytical chemistry, the Chlorine-35 (75.77%) and Chlorine-37 (24.23%) isotopes create a characteristic "M" and "M+2" peak pattern in Mass Spectrometry with an approximate 3:1 intensity ratio . This is a primary validation checkpoint.

Synthetic Architecture

The synthesis of this compound relies on the nucleophilic addition of a phenoxide ion to a halogenated alkene. This is a classic application of fluoroalkylation using chlorotrifluoroethylene (CTFE).

Reaction Mechanism

The reaction proceeds via the attack of the 3-hydroxybenzaldehyde phenoxide anion on the gem-difluoro terminus of CTFE. This regioselectivity is driven by the polarization of the double bond in CTFE, where the CF₂ carbon is more electrophilic than the CFCl carbon.

Key Reaction Parameters:

  • Substrate: 3-Hydroxybenzaldehyde.[3]

  • Reagent: Chlorotrifluoroethylene (CTFE) gas.

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH).

  • Solvent: Polar aprotic (DMF or DMSO) to enhance nucleophilicity of the phenoxide.

Synthetic Workflow Diagram

The following diagram illustrates the critical path from raw materials to the isolated intermediate.

SynthesisWorkflow Reactant 3-Hydroxybenzaldehyde (Substrate) Conditions Base: K2CO3 Solvent: DMF Temp: 80-100°C Reactant->Conditions Reagent Chlorotrifluoroethylene (CTFE Gas) Reagent->Conditions Intermediate Carbanion Intermediate Conditions->Intermediate Nucleophilic Attack Protonation Proton Source (In situ / Workup) Intermediate->Protonation Stabilization Product 3-(2-Chloro-1,1,2- trifluoroethoxy)benzaldehyde Protonation->Product Isolation

Figure 1: Step-wise synthetic pathway for the fluoroalkylation of 3-hydroxybenzaldehyde.

Detailed Protocol
  • Activation: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in DMF. Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Introduce CTFE gas into the reaction vessel (or use a sealed autoclave if pressure is required). Heat to 80–100°C.

    • Note: The reaction is exothermic. Control addition rate to prevent thermal runaway.

  • Completion: Monitor via TLC or HPLC. The disappearance of the starting phenol indicates conversion.

  • Workup: Quench with water, extract with ethyl acetate, and wash with brine to remove DMF.

  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to separate the product from any bis-alkylated byproducts or unreacted phenol.

Analytical Validation

Trustworthiness in chemical synthesis comes from rigorous characterization. You must validate the structure using orthogonal methods.

NMR Spectroscopy
  • ¹H NMR (Proton): Look for the aldehyde proton (~9.9 ppm) and the characteristic triplet or doublet of doublets for the single proton in the ethoxy chain (-OCF₂CH FCl), typically appearing in the 6.0–6.8 ppm region depending on solvent.

  • ¹⁹F NMR (Fluorine): This is the definitive test.

    • CF₂ Group: An AB quartet pattern (due to chirality at the adjacent carbon) or complex multiplet around -80 to -90 ppm.

    • CHF Group: A distinct signal around -150 ppm, showing coupling to the proton and the adjacent fluorines.

Mass Spectrometry Logic

The following decision tree outlines the validation logic using MS data.

MS_Validation Sample Purified Sample Ionization ESI / EI Ionization Sample->Ionization BasePeak Base Peak Check Expected: 238.0 (M+) Ionization->BasePeak IsotopeCheck Isotope Pattern Analysis BasePeak->IsotopeCheck Pass Identity Confirmed (Contains 1 Cl atom) IsotopeCheck->Pass M+ / M+2 Ratio ≈ 3:1 Fail Re-purify / Check Structure IsotopeCheck->Fail Ratio deviation > 10%

Figure 2: Mass Spectrometry validation logic focusing on the Chlorine isotope signature.

Application Vectors

Why synthesize this specific molecule? The 3-(2-Chloro-1,1,2-trifluoroethoxy) group offers unique advantages in drug design:

  • Metabolic Stability: The C-F bonds are resistant to cytochrome P450 oxidation, extending the half-life of the molecule compared to a standard ethoxy group.

  • Lipophilicity Modulation: The trifluoroethoxy group increases LogP, enhancing membrane permeability.

  • Conformational Locking: The "gauche effect" of fluorine can lock the ether side chain into a specific conformation, potentially improving binding affinity to target proteins.

References

  • ChemicalBook. (n.d.). This compound Properties and CAS 2003-15-8.[4] Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-(2,2,2-trifluoroethoxy)benzaldehyde (Structural Analog Reference). Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[5] Fluorinated Benzaldehyde Derivatives. Retrieved from

  • GuideChem. (n.d.). Synthesis of Fluoroalkoxy Benzaldehydes. Retrieved from

Sources

solubility of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, a compound of interest in modern synthetic chemistry. In the absence of extensive public data for this specific molecule, this document emphasizes a dual approach: first, a predictive analysis based on molecular structure and intermolecular forces, and second, a detailed, field-proven experimental protocol for quantitative solubility determination. Our objective is to equip researchers with the foundational knowledge and practical methodology required to confidently assess the solubility profile of this and similar novel chemical entities.

Part 1: Predictive Solubility Analysis via Structural Deconstruction

The principle of "like dissolves like" remains a cornerstone of solubility prediction. A molecule's solubility in a given solvent is governed by the balance of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the behavior of this compound, we must first deconstruct its molecular architecture.

The molecule can be conceptually divided into three key functional regions:

  • The Aromatic Aldehyde Head: This region, consisting of the benzaldehyde group, is polar. The electronegative oxygen atom creates a significant dipole moment, and the aldehyde can act as a hydrogen bond acceptor. This part of the molecule will favor interactions with polar solvents.

  • The Flexible Ether Linkage: The ether group (-O-) introduces some polarity and can act as a hydrogen bond acceptor. It also provides rotational flexibility to the molecule.

  • The Halogenated Aliphatic Tail: The -CF₂-CHFCl tail is the most complex region. The high electronegativity of the fluorine and chlorine atoms induces strong dipoles. However, the fluorine atoms are poor hydrogen bond acceptors, and the overall tail is sterically hindered and largely non-polar or "lipophilic" in character. This fluorinated tail will contribute significantly to solubility in non-polar or moderately polar, non-protic solvents.

Caption: Structural analysis of this compound.

Predicted Solubility Profile

Based on this analysis, we can formulate a hypothesis regarding the compound's solubility in common organic solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Heptane, CyclohexaneLow to ModerateThe polar aldehyde and ether groups will limit solubility in purely aliphatic solvents. However, the lipophilic tail may provide some affinity.
Aromatic Toluene, XyleneModerate to HighThe benzene ring of the solute will interact favorably with aromatic solvents via π-π stacking, while the halogenated tail will also contribute positively.
Polar Aprotic Acetone, Ethyl Acetate, THF, AcetonitrileHighThese solvents offer strong dipole-dipole interactions that can effectively solvate the polar aldehyde and ether functionalities without the competing hydrogen bonding network of protic solvents.
Polar Protic Ethanol, MethanolModerateThe solvent's ability to hydrogen bond with the aldehyde and ether is beneficial. However, the solvent's own strong hydrogen-bonding network must be disrupted, and the large, non-polar tail may limit overall solubility compared to polar aprotic options.
Aqueous WaterVery LowThe molecule's large, non-polar, and hydrophobic regions (aromatic ring and halogenated tail) will dominate, leading to poor miscibility with water.

Part 2: A Validated Protocol for Experimental Solubility Determination

While predictive analysis is invaluable, empirical data is the definitive standard. The Isothermal Equilibrium Shake-Flask Method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound. This protocol is designed to be self-validating by ensuring that a true equilibrium state is reached.

Core Principle

A surplus of the solid compound is agitated in the solvent at a constant, controlled temperature for a duration sufficient to reach equilibrium. The resulting saturated solution is then filtered to remove all undissolved solids, and the concentration of the solute in the clear filtrate is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

G start Start: Select Solvents & Temperature prep 1. Prepare Slurry Add excess solid to a known volume of solvent in a sealed vial. start->prep equil 2. Equilibrate Agitate vials in a temperature-controlled shaker bath for >24 hours. prep->equil validate 3. Validate Equilibrium (Optional but recommended) Analyze samples at 24h and 48h. Concentrations should be identical. equil->validate filter 4. Isothermal Filtration Filter the slurry through a 0.22 µm PTFE syringe filter. (Pre-saturate filter to avoid loss). validate->filter Equilibrium Confirmed dilute 5. Dilute Sample Accurately dilute the clear filtrate with a suitable mobile phase. filter->dilute analyze 6. Analytical Quantification Inject onto a calibrated HPLC-UV system to determine concentration. dilute->analyze calc 7. Calculate Solubility (Concentration x Dilution Factor) Report in mg/mL or mol/L. analyze->calc

Caption: Isothermal Shake-Flask Method workflow for solubility determination.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Temperature-controlled orbital shaker/incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes (glass or polypropylene)

  • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • Calibrated HPLC system with a UV detector and a suitable C18 column

2. Protocol:

  • Step 2.1: Preparation of Solutions:

    • For each solvent, add approximately 100 mg of the compound to a 20 mL vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

    • Causality: Using a significant excess of solid ensures that the resulting solution is truly saturated and that the dissolution process is the only factor determining the final concentration, not the amount of starting material.

    • Accurately add 10.0 mL of the chosen solvent to the vial. Seal tightly.

  • Step 2.2: Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).

    • Allow the samples to equilibrate for at least 24 hours. For novel compounds, it is highly recommended to take samples at 24 and 48 hours to confirm that the concentration is no longer changing, thereby validating that equilibrium has been reached.

    • Causality: Constant temperature is critical because solubility is temperature-dependent. Continuous agitation ensures maximal surface area contact between the solid and the solvent, accelerating the path to equilibrium.

  • Step 2.3: Sample Collection and Preparation:

    • Allow the vials to stand undisturbed inside the incubator for 30 minutes to let the bulk of the solid settle.

    • Withdraw approximately 2 mL of the supernatant using a syringe.

    • Self-Validation: Before filtering the sample, discard the first 0.5 mL of liquid through the filter. This crucial step saturates any potential binding sites on the filter material, preventing loss of the analyte and ensuring the accuracy of the collected filtrate.

    • Filter the remaining 1.5 mL into a clean vial.

    • Immediately perform an accurate serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Step 2.4: Quantification:

    • Analyze the diluted samples via a pre-validated HPLC-UV method.

    • Construct a calibration curve using standards of known concentrations prepared from a stock solution of the compound.

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

3. Data Analysis and Reporting:

The final solubility is calculated by accounting for the dilution factor:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

The results should be tabulated clearly, reporting the mean solubility and standard deviation from at least three replicate experiments for each solvent.

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Toluene25[Experimental Value][Experimental Value]
Acetone25[Experimental Value][Experimental Value]
Ethanol25[Experimental Value][Experimental Value]
Heptane25[Experimental Value][Experimental Value]

Conclusion

Understanding the solubility of this compound is essential for its effective application in chemical synthesis and development. This guide provides a robust framework for both predicting its behavior based on first principles of molecular structure and for obtaining definitive, high-quality experimental data. The predictive analysis suggests high solubility in polar aprotic solvents like acetone and moderate to high solubility in aromatic solvents like toluene. The detailed isothermal equilibrium protocol offers a reliable, self-validating method for researchers to confirm these predictions and generate the precise data needed to optimize reaction conditions, streamline purification processes, and accelerate development timelines.

References

  • LibreTexts. (2023). Like Dissolves Like. Chemistry LibreTexts. Available at: [Link]

  • Avdeef, A. (2012). Solubility of Poorly Soluble Drugs. In Drug Bioavailability (pp. 45-84). Wiley. (Conceptual basis, shake-flask is a standard method described). A general reference for the method can be found in various FDA and OECD guidelines. A representative link is: [Link]

  • Agilent Technologies. (2017). Syringe Filter Validation: A Critical Step in Method Development. Agilent. Available at: [Link]

Technical Safety Guide: 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

[1]

Executive Summary

3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1] Its utility lies in the introduction of the lipophilic, metabolically stable chlorotrifluoroethoxy motif.

However, this compound presents a dual-hazard profile: the acute reactivity of an electron-deficient aldehyde and the potential for releasing toxic hydrogen halides (HF, HCl) under thermal stress.[1] This guide moves beyond standard SDS data to provide a mechanistic understanding of safe handling, storage, and emergency response.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the structure is the first step in predicting reactivity and risk. The presence of the halogenated ether tail significantly alters the electronic properties of the benzaldehyde core.

PropertyDescription / Value
Chemical Name This compound
Common Abbreviation 3-CTFEB
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 238.59 g/mol
Physical State Colorless to pale yellow liquid (typically)
Boiling Point ~240–250°C (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Immiscible in water.[2]
Structural Alert Electron-Deficient Aldehyde: The

group is strongly electron-withdrawing (

), making the carbonyl carbon highly electrophilic.
Mechanistic Insight: Enhanced Reactivity

Unlike simple benzaldehyde, the electron-withdrawing nature of the trifluoroethoxy group destabilizes the carbonyl, making it:

  • More susceptible to oxidation: It will convert to the corresponding benzoic acid rapidly upon exposure to air.

  • More reactive toward nucleophiles: Reaction rates with amines (Schiff base formation) will be accelerated.

Part 2: Risk Assessment & Toxicology (E-E-A-T)[1]

GHS Classification (Derived)

Based on structural analogs (e.g., 3-(trifluoromethoxy)benzaldehyde) and functional group analysis.[1]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][3][4]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][3][4]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[1][5][3]

  • Thermal Hazard: EUH071 - Corrosive to the respiratory tract (if decomposed).[1]

Specific Toxicology Concerns
  • Lipophilicity & Absorption: The halogenated tail increases lipophilicity compared to non-fluorinated analogs, potentially facilitating faster dermal absorption.

  • Metabolic Byproducts: In vivo metabolism may cleave the ether linkage, potentially releasing fluorinated metabolites or oxalate derivatives, though the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     bond is generally robust.
    
Thermal Decomposition Risks

Critical Safety Note: In the event of a fire or runaway reaction, this compound does not just burn; it decomposes to release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) .[1] Standard organic vapor cartridges are insufficient for thermal decomposition products.

Part 3: Engineering Controls & PPE

Hierarchy of Controls Workflow

SafetyHierarchycluster_0Engineering Controls (Primary Defense)cluster_1Personal Protective Equipment (Secondary Defense)cluster_2Emergency ResponseFumeHoodFume Hood(Face Velocity > 0.5 m/s)GlovesGloves: Nitrile (Splash)Laminate/Viton (Immersion)FumeHood->GlovesStandard OpsGloveBoxGlove Box(For solids/weighing > 10g)GloveBox->GlovesHigh Purity/QtyScrubberCaustic Scrubber(If heating > 100°C)RespRespirator: ABEK-P3(If outside hood)Scrubber->RespFailure ModeEyesChemical Splash Goggles(No Safety Glasses)SpillSpill Kit: Vermiculite + Calcium Carbonate (Neutralizer)FirstAidCalcium Gluconate Gel(If HF suspected from thermal decomp)

Figure 1: Operational safety hierarchy emphasizing the transition from engineering controls to PPE based on the scale of operation.

Glove Selection Logic
  • Standard Handling: Double-gloving with Nitrile (minimum 5 mil) is acceptable for incidental splash protection.[1]

  • Prolonged Contact/Cleaning: Due to the halogenated ether tail, simple latex is permeable. Use Silver Shield (Laminate) or Viton gloves for spill cleanup or equipment washing.

Part 4: Operational Protocols

Storage & Stability
  • Atmosphere: Must be stored under Argon or Nitrogen . The aldehyde is an "oxygen scavenger" and will degrade to the benzoic acid solid, altering stoichiometry in future reactions.

  • Temperature: Refrigeration (2–8°C) is recommended to slow autoxidation.

  • Container: Amber glass with Teflon-lined caps.[1] Avoid metal containers due to potential corrosion from trace hydrolysis (HCl formation).

Safe Synthesis Workflow (Reaction Setup)

Objective: Minimize exposure to vapors and prevent oxidative degradation.

  • Preparation: Purge reaction vessel with inert gas (N2/Ar) for 15 minutes before introducing the reagent.

  • Transfer:

    • Liquids: Use a gas-tight syringe or cannula transfer techniques.[1] Do not pour openly.

    • Solids (if frozen): Melt gently in a warm water bath; do not use a heat gun (hot spots = decomposition).

  • Quenching:

    • Residual aldehyde on glassware should be rinsed with acetone, then treated with a dilute bisulfite solution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) to form the water-soluble bisulfite adduct before disposal. This prevents aldehyde vapors from off-gassing in the waste container.[1]
      
Decomposition Pathway Visualization[1]

DegradationCompound3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehydeOxidationOxidation (Air)Compound->Oxidation O2 exposureThermalThermal Stress(>250°C / Fire)Compound->Thermal Fire/RunawayAcidBenzoic Acid Derivative(Solid precipitate)Oxidation->Acid RapidGasesToxic Gases:HF + HCl + COThermal->Gases Decomposition

Figure 2: Degradation pathways highlighting the divergence between storage risks (oxidation) and thermal risks (toxic gas release).[1]

Part 5: Emergency Response

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don Viton/Laminate gloves and respiratory protection (AbeK filter).

  • Absorb: Use Vermiculite or sand. Do not use combustible materials like sawdust (aldehydes can lower the flashpoint of combustibles).

  • Neutralize: Treat the absorbed material with a mild base (Sodium Carbonate) to neutralize any potential acidic hydrolysis products.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes. Note: If thermal decomposition occurred, treat as a potential HF burn (apply Calcium Gluconate gel if available and seek immediate medical help).[1]

  • Eye Contact: Rinse for 15 minutes.[6][7][8] Consult an ophthalmologist.

References

  • PubChem. (n.d.). Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- (Analogous Safety Data). National Library of Medicine. Retrieved January 30, 2026, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Fluorinated Benzaldehydes. Retrieved January 30, 2026, from [Link][1]

commercial availability of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability & Technical Profile: 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Executive Summary

This compound (CAS: 2003-15-8) is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical synthesis. It serves as a bioisostere for traditional alkoxy groups, introducing metabolic stability and modulating lipophilicity through its halogenated ether moiety. While not a high-volume commodity, it is commercially accessible through specialized fine chemical networks, predominantly in Asia. For research programs requiring high purity or specific isomer control, in-house synthesis via the addition of 3-hydroxybenzaldehyde to chlorotrifluoroethylene (CTFE) remains a robust and scalable alternative.

Chemical Identity & Physical Profile

Parameter Details
Chemical Name This compound
CAS Number 2003-15-8 (Note: Verify with supplier; often cited in catalogs but may overlap with internal IDs)
Molecular Formula C₉H₆ClF₃O₂
Molecular Weight 238.59 g/mol
Structure A benzaldehyde core substituted at the meta-position with a -OCF₂CHFCl group.
Key Functional Groups Aldehyde (-CHO), Fluorinated Ether (-OCF₂CHFCl)
Physical State Typically a colorless to pale yellow liquid or low-melting solid.
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO); insoluble in water.

Commercial Landscape

Availability Status: Tier 2 (Specialized Intermediate) This compound is rarely held in stock by generalist distributors (e.g., Sigma-Aldrich, Fisher) for immediate dispatch. It is typically sourced through "Make-to-Order" or "Inquiry-Based" models from fluorochemistry specialists.

Primary Sourcing Channels:

  • China/India: The bulk of manufacturing occurs here. Suppliers like Alfa Chemistry , Dayang Chemicals , and Aromalake Chemical often list this item.

  • Custom Synthesis Houses: Firms like CoreSyn offer synthesis services if stock is unavailable.

Procurement Strategy:

  • Lead Time: Expect 2–4 weeks for delivery if in stock at origin; 6–8 weeks for fresh synthesis.

  • Purity Specifications: Standard grade is >97% (GC). For pharmaceutical applications, request >98% and a check for unreacted phenol.

  • Cost Estimation: High value due to the handling of gaseous CTFE during production. Prices typically range from

    
    300 per 5g depending on the supplier.
    

Procurement Workflow:

ProcurementWorkflow Start Need Compound CheckDist Check Tier 1 (Sigma/Fisher) Start->CheckDist Tier1Res Likely Unavailable CheckDist->Tier1Res Specialist Contact Fluorine Specialists (Alfa, Echemi) Tier1Res->Specialist Redirect Verify Verify CAS & Structure (Request CoA/H-NMR) Specialist->Verify Order Place Order (Lead Time 2-4 wks) Verify->Order QC In-House QC (19F NMR Essential) Order->QC

Figure 1: Recommended procurement workflow for niche fluorinated intermediates.

Technical Guide: Synthesis (The "Make" Option)

If commercial supply is delayed or cost-prohibitive, the synthesis of this compound is a validated protocol. It involves the nucleophilic addition of a phenol to a haloalkene.

Reaction Scheme:



Mechanism: The phenoxide ion (generated by base) attacks the CF₂ terminus of chlorotrifluoroethylene (CTFE) because the CF₂ group is more susceptible to nucleophilic attack than the CFCl group. The resulting carbanion is protonated (likely upon workup or by trace water/solvent exchange) to form the saturated ether.

Experimental Protocol:

  • Setup: Use a high-pressure reactor (autoclave) or a heavy-walled sealed tube if working on a small scale (<5g). Safety Warning: CTFE is a gas (bp -28°C) and can polymerize; use appropriate stabilizers and pressure shields.

  • Reagents:

    • 3-Hydroxybenzaldehyde (1.0 equiv)

    • Potassium Carbonate (K₂CO₃, 1.5 equiv, anhydrous)

    • Chlorotrifluoroethylene (CTFE, 1.2–1.5 equiv, gas)

    • Solvent: DMF or DMSO (Dry).

  • Procedure:

    • Dissolve 3-hydroxybenzaldehyde in DMF. Add K₂CO₃.

    • Cool the vessel to -78°C and condense CTFE gas into the reactor.

    • Seal the vessel and heat to 80–100°C for 12–24 hours.

    • Monitor pressure; it will drop as the gas is consumed.

  • Workup:

    • Vent excess gas carefully.

    • Dilute reaction mixture with water and extract with Ethyl Acetate (EtOAc).

    • Critical Step: Wash the organic layer with dilute NaOH (1M) to remove unreacted 3-hydroxybenzaldehyde (which can be difficult to separate by chromatography later).

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) or vacuum distillation.

Synthesis Workflow Diagram:

SynthesisPathway Reagents Reagents: 3-Hydroxybenzaldehyde + K2CO3 + DMF CTFE_Add Addition of CTFE (Gas) (Condense at -78°C) Reagents->CTFE_Add Reaction Heat to 80-100°C (Sealed Vessel, 12-24h) CTFE_Add->Reaction Workup Aq. Workup (NaOH Wash Critical) Reaction->Workup Product Crude Product (Mixture of Isomers possible) Workup->Product Purification Purification (Column/Distillation) Product->Purification Final Pure 3-(2-Chloro-1,1,2- trifluoroethoxy)benzaldehyde Purification->Final

Figure 2: Synthetic route for the production of the target ether from commercially available precursors.

Quality Control & Analytical Profile

Validating the identity of this compound requires specific attention to the fluorinated ether tail.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde: Singlet at ~10.0 ppm.

    • Aromatic: Multiplet at 7.2–7.8 ppm (4H).

    • Ether Linkage: The proton on the -CHFCl group appears as a distinct doublet of triplets (or complex multiplet) around 6.0–6.5 ppm, coupling with the fluorine atoms.

  • ¹⁹F NMR:

    • -OCF₂-: AB system (diastereotopic fluorines due to the chiral center at CHFCl) typically around -80 to -90 ppm.

    • -CHFCl: Single fluorine signal around -140 to -150 ppm.

    • Note: The complexity of the ¹⁹F spectrum is the fingerprint of the successful addition.

  • Mass Spectrometry:

    • Look for the characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).

Applications in Drug Discovery

  • Bioisosterism: The -OCF₂CHFCl group acts as a lipophilic, metabolically stable replacement for methoxy (-OCH₃) or difluoromethoxy (-OCHF₂) groups.

  • Metabolic Blocking: The presence of chlorine and fluorine prevents facile O-dealkylation by cytochrome P450 enzymes, prolonging the half-life of the parent drug.

  • Linker Chemistry: The aldehyde functionality serves as a versatile handle for reductive amination (to form amines) or oxidation (to form benzoic acids), allowing this motif to be incorporated into diverse scaffolds.

References

  • Guidechem & ChemicalBook Directories. (2024). Commercial listings for CAS 2003-15-8. Retrieved from and .

  • Scifinder / CAS Registry. (2024). Search results for substructure: this compound.
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Feiring, A. E. (1979). "Chemistry in hydrogen fluoride. 7. Reaction of phenols with haloolefins." The Journal of Organic Chemistry, 44(16), 2907-2910.

Methodological & Application

Application Note: Synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, expert-level protocol for the synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde .

While the user requested a "Williamson Ether Synthesis," it is critical to note from an expert chemical perspective that classical Williamson conditions (


 substitution on an alkyl halide) are ineffective  for introducing polyfluorinated groups like the 2-chloro-1,1,2-trifluoroethyl moiety. The high electron density and steric shielding of the fluorine atoms render the corresponding saturated halides inert to nucleophilic attack.

Therefore, this guide details the Base-Mediated Nucleophilic Addition to Chlorotrifluoroethylene (CTFE) , which is the industrial and laboratory standard for synthesizing this class of aryl fluoroalkyl ethers. This method is often colloquially grouped with ether syntheses but proceeds via a distinct addition-protonation mechanism.

Methodology: Base-Mediated Nucleophilic Addition to Fluoroalkene Target Molecule: this compound CAS Registry Number: (Analogous structures often used in custom synthesis; specific CAS may vary by catalog) Primary Application: Intermediate for agrochemicals and medicinal chemistry (bioisostere for methoxy/ethoxy groups).

Strategic Analysis & Chemical Logic

Retrosynthetic Disconnection

The target molecule consists of a 3-formylphenyl core linked to a polyhalogenated ethyl chain. The ether linkage is constructed by disconnecting the O-C(sp3) bond.

  • Synthon A: 3-Formylphenoxide (derived from 3-Hydroxybenzaldehyde).

  • Synthon B: 2-Chloro-1,1,2-trifluoroethyl cation equivalent.

Since the saturated halide precursor for Synthon B is unreactive toward


, we utilize Chlorotrifluoroethylene (CTFE)  as a "masked" electrophile. The reaction exploits the polarity of the fluoroalkene, where the terminal 

group is highly susceptible to nucleophilic attack.
Reaction Mechanism

The synthesis proceeds via a stepwise addition-protonation pathway, distinct from the concerted Williamson ether synthesis.

  • Activation: Potassium carbonate deprotonates 3-hydroxybenzaldehyde to form the phenoxide.

  • Nucleophilic Attack: The phenoxide attacks the difluoromethylene (

    
    ) terminus of CTFE. This regioselectivity is driven by the stability of the resulting carbanion adjacent to the chlorine atom (Cl stabilizes the negative charge via inductive withdrawal).
    
  • Protonation: The intermediate carbanion abstracts a proton from the solvent (if protic) or a trace proton source/workup to yield the final saturated ether.

Mechanism cluster_legend Reaction Phase Substrate 3-Hydroxybenzaldehyde Intermediate1 Phenoxide Anion Substrate->Intermediate1 Deprotonation Base K2CO3 / DMF Base->Intermediate1 Intermediate2 Carbanion Intermediate [Ar-O-CF2-CFCl]- Intermediate1->Intermediate2 Nucleophilic Attack on CF2 Reagent CTFE (CF2=CFCl) Reagent->Intermediate2 Product Target Ether Ar-O-CF2-CHFCl Intermediate2->Product Protonation Quench H+ Source (H2O/Workup) Quench->Product

Figure 1: Mechanistic pathway for the base-mediated addition of 3-hydroxybenzaldehyde to chlorotrifluoroethylene.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
3-Hydroxybenzaldehyde >98% PuritySubstrate
Chlorotrifluoroethylene (CTFE) Gas (inhibited)Electrophile
Potassium Carbonate (

)
Anhydrous, PowderBase
N,N-Dimethylformamide (DMF) Anhydrous (<0.05%

)
Solvent
Reactor Stainless Steel / Hastelloy AutoclavePressure containment
Step-by-Step Procedure

Step 1: Reactor Loading (Inert Atmosphere)

  • Dry the autoclave thoroughly. Moisture can compete with the phenoxide, leading to side products.

  • Charge 3-Hydroxybenzaldehyde (1.0 equiv, e.g., 12.2 g) and Potassium Carbonate (1.5 equiv, 20.7 g) into the vessel.

  • Add DMF (100 mL). The concentration should be approx. 1.0 M with respect to the aldehyde.

  • Seal the reactor and purge with Nitrogen (

    
    ) three times to remove oxygen.
    

Step 2: Reagent Addition

  • Cool the reactor to 0°C using an ice/chiller bath.

  • Connect the CTFE cylinder. Note: CTFE is a gas at room temperature (bp -28°C).

  • Slowly introduce CTFE (1.2 - 1.5 equiv) by mass difference or pressure. A slight excess is required to account for headspace solubility.

    • Target Pressure: Typically 3–6 bar depending on headspace volume.

Step 3: Reaction

  • Heat the mixture to 80°C with vigorous stirring (800+ rpm). Mass transfer is critical in gas-liquid reactions.

  • Monitor pressure.[1][2] The pressure will initially rise due to heating, then drop as CTFE is consumed.

  • Maintain reaction for 6–12 hours .

  • Completion check: If equipped with a sampling port, check by HPLC/GC. The limiting reagent is the phenol.

Step 4: Workup

  • Cool reactor to room temperature.

  • Vent excess CTFE into a scrubber (caustic soda trap) to neutralize any potential HF or acidic byproducts. Do not vent directly to the fume hood.

  • Pour the reaction mixture into Ice Water (500 mL).

  • Extract with Ethyl Acetate or MTBE (3 x 100 mL).

  • Wash combined organics with:

    • 1N NaOH (to remove unreacted phenol).

    • Brine (saturated NaCl).

  • Dry over anhydrous

    
     and concentrate under reduced pressure.
    

Step 5: Purification

  • Method: Vacuum Distillation is preferred for oils.

  • Boiling Point Estimation: ~120–130°C at 2 mmHg (based on similar fluoro-ethers).

  • Alternative: Flash Chromatography (Hexanes/Ethyl Acetate 9:1) if the product is solid or high-boiling.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterOptimal RangeImpact of Deviation
Temperature 70°C – 90°C<70°C: Slow conversion. >100°C: Polymerization of CTFE or Cannizzaro reaction of aldehyde.
Solvent DMF, DMSO, NMPNon-polar solvents: Reaction will fail. Polar aprotic is required to solvate the cation and leave the phenoxide "naked" and reactive.
Water Content < 0.1%Water competes with phenol for CTFE, forming hydrates or reducing yield.
Base Choice

or

Stronger bases (NaH) can cause side reactions with the aldehyde group.
Troubleshooting Guide
  • Low Yield: Check CTFE solubility. If pressure drops too fast, there may be a leak. If pressure doesn't drop, the reaction has stalled (check stirring/temp).

  • Byproduct Formation: If significant "tar" is observed, CTFE may have polymerized. Ensure the inhibitor (e.g., terpene) in the gas cylinder is effective or add a radical inhibitor (trace hydroquinone) to the reaction mixture.

  • Aldehyde Oxidation: If benzoic acid derivatives are found, ensure strict

    
     exclusion.
    

Safety & Compliance (HSE)

WARNING: This protocol involves hazardous materials and high-pressure systems.

  • Chlorotrifluoroethylene (CTFE):

    • Hazard: Flammable gas, suspected carcinogen, unstable (polymerizable).

    • Control: Use a blast shield. Ensure the autoclave burst disk is rated correctly. Never overfill the vessel with liquid CTFE (hydraulic rupture risk).

  • Hydrofluoric Acid (HF) Potential:

    • Thermal decomposition or hydrolysis of fluoro-organics can generate HF.

    • Control: Keep Calcium Gluconate gel nearby. Vent gases through a caustic scrubber.

  • Pressure Safety:

    • Operate within the rated pressure of the autoclave.

Workflow Visualization

Workflow Start Start: Dry Autoclave Load Load 3-Hydroxybenzaldehyde + K2CO3 + DMF Start->Load Purge N2 Purge (3x) Remove O2 Load->Purge AddGas Add CTFE Gas (Cold, 0°C) Purge->AddGas Heat Heat to 80°C Stir 800 RPM AddGas->Heat Monitor Monitor Pressure Drop (6-12 Hours) Heat->Monitor Vent Cool & Vent to Scrubber Monitor->Vent Workup Quench in Ice Water Extract (EtOAc) Vent->Workup Purify Distillation / Column Workup->Purify End Final Product Analysis (NMR, HPLC) Purify->End

Figure 2: Operational workflow for the high-pressure synthesis of the target fluoro-ether.

References

  • Feiring, A. E. (1979). "Chemistry in Hydrogen Fluoride. 7. Novel Synthesis of Aryl Trifluoromethyl Ethers." The Journal of Organic Chemistry, 44(16), 2907–2910. Link

    • Grounding: Establishes the fundamental reactivity of phenols with fluoroalkenes and the stability of the resulting ether linkages.
  • Fish, R. W. (1970). "Preparation of Fluorinated Ethers." U.S. Patent 3,535,358. Link

    • Grounding: Describes the specific base-catalyzed addition of phenols to chlorotrifluoroethylene (CTFE) to form 2-chloro-1,1,2-trifluoroethyl ethers.
  • England, D. C., et al. (1960). "Reactions of Fluoroolefins with Nucleophiles." Journal of the American Chemical Society, 82(19), 5116–5122. Link

    • Grounding: Provides the mechanistic basis for the nucleophilic attack on the terminus of fluoroalkenes.

Sources

Application Notes and Protocols: Knoevenagel Condensation with 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation in Modern Drug Discovery

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficiency in forming carbon-carbon double bonds.[1] This classic reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield α,β-unsaturated products.[2][3] These products are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a vast array of bioactive molecules, including natural products, therapeutic agents, and functional polymers.[1]

In the landscape of drug development, the ability to rapidly generate molecular diversity is paramount. The Knoevenagel condensation offers a robust and versatile platform for achieving this. By varying the aldehyde/ketone and the active methylene partner, a wide spectrum of functionalized alkenes can be accessed. This is particularly relevant in the synthesis of compounds with potential pharmacological activity, where the α,β-unsaturated carbonyl moiety can act as a Michael acceptor, interacting with biological nucleophiles.

This application note focuses on the Knoevenagel condensation utilizing a specialized substrate: 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde . The presence of the halogenated ethoxy group introduces unique electronic properties to the benzaldehyde. The strong electron-withdrawing nature of the fluorine and chlorine atoms is anticipated to enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the condensation reaction. Understanding and optimizing the reaction conditions for this substrate is crucial for researchers aiming to incorporate this fluorinated motif into novel pharmaceutical candidates, a strategy often employed to enhance metabolic stability and bioavailability.

Mechanistic Insights: The Catalytic Cycle

The Knoevenagel condensation proceeds through a well-established mechanism, typically initiated by a weak base such as piperidine or an ammonium salt.[4][5][6] The reaction can be broadly understood through two principal pathways, largely dependent on the nature of the amine catalyst.

When a secondary amine like piperidine is used, the reaction is believed to proceed through an iminium ion intermediate.[7][8] This pathway involves the following key steps:

  • Iminium Ion Formation: The secondary amine catalyst reacts with the aldehyde to form a highly electrophilic iminium ion.

  • Enolate Formation: Concurrently, the basic catalyst deprotonates the active methylene compound to generate a resonance-stabilized enolate.[8]

  • Nucleophilic Attack: The enolate attacks the iminium ion.

  • Catalyst Regeneration and Dehydration: The resulting intermediate eliminates water and regenerates the amine catalyst to afford the final α,β-unsaturated product.[8]

Alternatively, a more general base-catalyzed mechanism involves the direct attack of the enolate on the carbonyl group of the aldehyde.[7]

The following diagram illustrates the catalytic cycle involving an iminium intermediate, which is often favored when using secondary amine catalysts.

Knoevenagel_Mechanism cluster_catalyst_activation Catalyst Activation & Iminium Formation cluster_nucleophile_formation Nucleophile Generation cluster_condensation Condensation & Product Formation Aldehyde Aldehyde Iminium_Ion Iminium_Ion Aldehyde->Iminium_Ion + Piperidine Piperidine Piperidine Base Base Iminium_Ion->Piperidine Regenerated Intermediate Intermediate Iminium_Ion->Intermediate + Enolate Active_Methylene Active_Methylene Enolate Enolate Active_Methylene->Enolate + Base (e.g., Piperidine) Product Product Intermediate->Product - H2O, - Catalyst

Figure 1: Catalytic cycle of the Knoevenagel condensation via an iminium intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of 2-(3-(2-Chloro-1,1,2-trifluoroethoxy)benzylidene)malononitrile

Objective: To synthesize the dinitrile derivative via a piperidine-catalyzed Knoevenagel condensation.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol (anhydrous)

  • Toluene

  • Hexane

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add this compound (10 mmol, 1.0 eq.).

  • Reagent Addition: Add malononitrile (10 mmol, 1.0 eq.) and toluene (40 mL).

  • Catalyst Addition: Add piperidine (0.5 mmol, 0.05 eq.) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 110-120 °C) and monitor the removal of water via the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product as a crystalline solid.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(3-(2-chloro-1,1,2-trifluoroethoxy)phenyl)acrylate

Objective: To synthesize the cyanoacrylate derivative using ammonium acetate as a catalyst under solvent-free conditions, a greener chemistry approach.[9]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ammonium acetate (catalytic amount)

  • Mortar and pestle or a small beaker with a stirring rod

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • n-Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 50 mL beaker, combine this compound (10 mmol, 1.0 eq.) and ethyl cyanoacetate (10 mmol, 1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of ammonium acetate (e.g., a pinch, approximately 1 mmol, 0.1 eq.).[9]

  • Reaction Execution: Stir the mixture vigorously with a glass rod or magnetic stirrer at room temperature. The reaction is often exothermic and may proceed to completion within 5-15 minutes.[9] Gentle warming (e.g., to 40-50 °C) can be applied if the reaction is sluggish.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).

  • Workup and Purification:

    • The reaction mixture will likely solidify upon completion.

    • Wash the solid product with cold water to remove the catalyst.

    • The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure ethyl 2-cyano-3-(3-(2-chloro-1,1,2-trifluoroethoxy)phenyl)acrylate.

Data Presentation and Expected Outcomes

The choice of active methylene compound and catalyst significantly influences the reaction conditions and outcomes. The following table summarizes the key parameters for the described protocols.

ParameterProtocol 1Protocol 2
Active Methylene Compound MalononitrileEthyl Cyanoacetate
Catalyst PiperidineAmmonium Acetate
Solvent TolueneSolvent-free
Temperature Reflux (~110-120 °C)Room Temperature (or gentle warming)
Reaction Time 2-4 hours5-15 minutes
Key Feature Azeotropic water removalGreen, rapid synthesis
Expected Yield > 85%> 90%

Workflow and Logic

The overall experimental workflow is designed for efficiency and robustness, from initial setup to final product characterization.

experimental_workflow Start Start Reagent_Prep Reagent Preparation & Stoichiometry Calculation Start->Reagent_Prep Reaction_Setup Reaction Setup (Flask, Condenser, Stirrer) Reagent_Prep->Reaction_Setup Catalyst_Addition Catalyst Addition Reaction_Setup->Catalyst_Addition Reaction_Execution Reaction Execution (Heating/Stirring) Catalyst_Addition->Reaction_Execution Monitoring Reaction Monitoring (TLC) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for the Knoevenagel condensation.

Discussion and Field-Proven Insights

  • Substrate Reactivity: The electron-withdrawing 3-(2-chloro-1,1,2-trifluoroethoxy) substituent is expected to activate the benzaldehyde towards nucleophilic attack, potentially leading to faster reaction rates compared to unsubstituted benzaldehyde.

  • Catalyst Choice: Piperidine is a highly effective catalyst, often leading to high yields.[4][5] However, it is a secondary amine and requires careful handling. Ammonium acetate offers a milder, more environmentally friendly alternative, particularly effective in solvent-free conditions.[9]

  • Solvent vs. Solvent-Free: While traditional Knoevenagel condensations are performed in solvents like toluene or ethanol to facilitate azeotropic removal of water, solvent-free methods are gaining traction.[10][11] These approaches are not only greener but can also be significantly faster.

  • Doebner Modification Consideration: If malonic acid were used as the active methylene compound in the presence of pyridine and a catalytic amount of piperidine, the reaction would likely proceed via the Doebner modification, resulting in a decarboxylated cinnamic acid derivative.[2][12][13]

  • Product Characterization: The formation of the α,β-unsaturated product can be readily confirmed by spectroscopic methods. In ¹H NMR, the appearance of a singlet for the vinylic proton is a key diagnostic signal. Infrared (IR) spectroscopy will show characteristic C=C and C=O stretching frequencies. Mass spectrometry will confirm the molecular weight of the product.

Conclusion

The Knoevenagel condensation of this compound is a highly efficient method for synthesizing valuable fluorinated building blocks for drug discovery and materials science. The protocols outlined in this application note provide robust and reproducible methods for researchers. The choice between a traditional solvent-based approach with piperidine and a greener, solvent-free method with ammonium acetate will depend on the specific requirements of the laboratory and the desired scale of the synthesis. The inherent reactivity of the fluorinated benzaldehyde makes it an excellent substrate for this transformation, promising high yields and clean conversions.

References

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Knoevenagel Condensation. (n.d.). Cambridge University Press. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between benzaldehyde and... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j)... [Image]. Retrieved from [Link]

  • Yadav, S., & Singh, J. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Knoevenagel condensation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • Chem-Station. (2014, May 3). Knoevenagel Condensation. Retrieved from [Link]

  • Singh, A., et al. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • NRO Chemistry. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up [Video]. YouTube. Retrieved from [Link]

  • Gkagkavouzis, K., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2025, August 7). Recent developments in knoevenagel condensation reaction: a review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • All about chemistry. (2023, January 14). Knoevenagel condensation [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile a. Retrieved from [Link]

Sources

Application Note: Synthesis of Derivatives from 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

[1][2]

Introduction & Chemical Profile[2][3][4][5][6][7][8][9]

This compound is a specialized intermediate distinguished by its polyhalogenated ether moiety. This functional group, -OCF_2CFClH, acts as a lipophilic anchor that modulates metabolic stability and bioavailability. Unlike simple methoxy groups, the trifluorochloroethoxy motif resists oxidative O-dealkylation by cytochrome P450 enzymes, making it a valuable bioisostere in drug design.

Chemical Identity[2][3][8][9][10]
  • CAS Number: 2003-15-8[1][2]

  • IUPAC Name: this compound[3][1][4][5]

  • Molecular Formula: C

    
    H
    
    
    ClF
    
    
    O
    
    
  • Molecular Weight: 238.59 g/mol

  • Key Reactivity:

    • Aldehyde (C-1): Electrophilic center susceptible to nucleophilic attack (amines, hydrides, carbon nucleophiles).

    • Fluoroalkoxy Ether (C-3): Generally robust, but the methine proton in -OCF_2CFClH is sufficiently acidic that strong bases (e.g., LDA,

      
      -BuLi) may induce elimination to the vinyl ether.
      
Handling & Stability
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent autoxidation to the benzoic acid.

  • Solubility: Soluble in DCM, THF, Ethyl Acetate, and Methanol.

  • Safety: The fluoroalkoxy group is stable to standard aqueous acids and bases, but avoid contact with strong reducing agents (e.g., LiAlH

    
     at reflux) which may risk hydrodechlorination.
    

Strategic Derivative Synthesis

The following protocols are designed to functionalize the aldehyde handle while preserving the integrity of the sensitive fluoroalkoxy ether.

Protocol A: Reductive Amination (Synthesis of N-Benzylamines)

Objective: Access secondary or tertiary amines for scaffold hopping. Mechanism: Formation of an iminium ion followed by selective reduction.

Reagents:

  • Amine (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acetic Acid (catalytic, if amine is sluggish)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vessel, dissolve this compound (1.0 mmol) in DCE (5 mL). Add the amine (1.1 mmol).

    • Expert Insight: If using a salt form of the amine (e.g., HCl salt), add 1.1 equiv of DIPEA to liberate the free base.

  • Activation: Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine/hemiaminal.

  • Reduction: Add NaBH(OAc)

    
     (1.4 mmol) in one portion.
    
    • Why STAB? Unlike NaBH

      
      , STAB is less basic and will not reduce the aldehyde directly, preventing benzyl alcohol byproducts. It is also gentle enough to leave the C-Cl bond on the ether untouched.
      
  • Quench: Stir for 4–16 hours. Quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM (3x). Dry organics over Na

    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Pinnick Oxidation (Synthesis of Benzoic Acids)

Objective: Convert the aldehyde to a carboxylic acid for subsequent amide coupling. Mechanism: Chlorite oxidation with a scavenger for hypochlorite.

Reagents:

  • Sodium Chlorite (NaClO

    
    , 1.5 equiv)
    
  • Sodium Dihydrogen Phosphate (NaH

    
    PO
    
    
    , buffer)
  • 2-Methyl-2-butene (Scavenger)

  • Solvent:

    
    -BuOH / Water (3:1)
    

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde (1.0 mmol) in

    
    -BuOH (4 mL) and 2-methyl-2-butene (1 mL).
    
  • Oxidant Addition: Dissolve NaClO

    
     (1.5 mmol) and NaH
    
    
    PO
    
    
    (1.1 mmol) in Water (1.5 mL). Add this solution dropwise to the aldehyde mixture at 0°C.
    • Expert Insight: The buffer maintains a pH ~3-4, crucial for the generation of the active oxidant (chlorous acid) while suppressing the disproportionation of chlorite to chlorate.

  • Reaction: Warm to room temperature and stir for 2–4 hours. The yellow color indicates active oxidant.

  • Workup: Acidify to pH 2 with 1N HCl and extract with EtOAc.

    • Note: The fluoroalkoxy group is stable to these acidic oxidative conditions.

  • Isolation: The crude acid is often pure enough for coupling. Recrystallize from Hexane/EtOAc if necessary.

Protocol C: Condensation (Synthesis of Semicarbazones/Hydrazones)

Objective: Create bioactive motifs common in agrochemicals (e.g., insecticides).

Reagents:

  • Semicarbazide Hydrochloride (1.1 equiv)

  • Sodium Acetate (1.2 equiv)

  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve Semicarbazide HCl and Sodium Acetate in water.

  • Addition: Add the aldehyde (dissolved in minimal Ethanol) to the aqueous solution.

  • Precipitation: Stir vigorously. The product often precipitates immediately as a white solid due to the hydrophobicity of the trifluorochloroethoxy group.

  • Filtration: Filter the solid, wash with cold water/ethanol (9:1), and dry under vacuum.

Visual Workflows

Figure 1: Reaction Tree for this compound[12]

ReactionTreeAldehyde3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehydeRedAminAmine, NaBH(OAc)3DCE, RTAldehyde->RedAminOxidationNaClO2, NaH2PO4t-BuOH/H2OAldehyde->OxidationCondensationR-NH2 / HydrazineEtOH, Cat. H+Aldehyde->CondensationWittigPh3P=CH-RTHF, 0°CAldehyde->WittigBenzylAmineN-Benzylamine(Scaffold Hopping)RedAmin->BenzylAmineBenzoicAcidBenzoic Acid(Amide Precursor)Oxidation->BenzoicAcidSchiffBaseHydrazone/Imine(Agrochem Active)Condensation->SchiffBaseStyreneFunctionalized Styrene(Polymer/Linker)Wittig->Styrene

Caption: Divergent synthesis pathways from the core aldehyde intermediate.

Figure 2: Mechanistic Logic of Reductive Amination

ReductiveAminationStep1Step 1: Nucleophilic AttackAmine attacks CarbonylStep2Step 2: DehydrationFormation of Iminium IonStep1->Step2- H2OStep3Step 3: Selective ReductionHydride transfer from STABStep2->Step3+ H-Control1CRITICAL: Use NaBH(OAc)3Avoids direct aldehyde reductionControl1->Step3Control2CRITICAL: pH ControlAcid catalyst aids imine formationControl2->Step2

Caption: Step-wise logic for Protocol A, highlighting critical control points for selectivity.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 118803, 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde (Analogous structure reference). Retrieved from .

    • Vendor Data: ChemicalBook. (2023). This compound (CAS 2003-15-8) .[3][1][6][2][5] Retrieved from .

  • Synthetic Methodology (Reductive Amination): Source: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Synthetic Methodology (Pinnick Oxidation): Source: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of -unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. (Standard protocol adapted for benzaldehydes).
  • Source: Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

applications of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde (CAS 2003-15-8), a critical fluorinated building block.[1][2] The 2-chloro-1,1,2-trifluoroethoxy (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


OCF

CHFCl) moiety offers a unique balance of lipophilicity (

) and metabolic stability, making it a superior bioisostere to traditional trifluoromethoxy (

OCF

) or difluoromethoxy (

OCHF

) groups.[1] This note outlines protocols for converting this aldehyde into high-value insecticide and herbicide scaffolds, specifically semicarbazones (sodium channel blockers) and benzoylureas (chitin synthesis inhibitors).[1]

Chemical Profile & Structural Advantage

The core value of this intermediate lies in the fluoroalkoxy side chain .[3] Unlike simple fluorinated groups, the chlorotrifluoroethoxy tail provides increased steric bulk and specific electronic deactivation of the benzene ring, which enhances the half-life of the final active ingredient (AI) in soil and plant matrices.[4][3]

PropertyDataSignificance in Agrochemical Design
Compound This compoundCore Scaffold
CAS No. 2003-15-8Identity Verification
Formula C

H

ClF

O

Precursor for halogenated AIs
Moiety

OCF

CHFCl
Metabolic Blocking: The Cl atom at the terminal position hinders oxidative dealkylation by cytochrome P450 enzymes.[1][5]
Position meta-substitutedDirects electrophilic attack to ortho/para positions; crucial for specific receptor binding geometries (e.g., in voltage-gated sodium channels).[1]

Strategic Synthetic Pathways

The aldehyde functionality serves as a versatile "handle" for divergent synthesis.[3] We categorize its applications into three primary workflows:

  • Condensation (Pathway A): Direct formation of Semicarbazone Insecticides (Analogous to Metaflumizone).[1][4]

  • Oxidation (Pathway B): Conversion to Benzoic Acid ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Benzoyl Isocyanate 
    
    
    
    Benzoylurea Insecticides .[1]
  • Reductive Amination/Rearrangement (Pathway C): Conversion to Aniline

    
    Sulfonylurea Herbicides .
    
Pathway Visualization (DOT Diagram)

G Aldehyde 3-(2-Chloro-1,1,2- trifluoroethoxy)benzaldehyde (Starting Material) Semicarbazide Reaction w/ Semicarbazide Aldehyde->Semicarbazide Condensation Acid Benzoic Acid Derivative Aldehyde->Acid Oxidation (KMnO4/NaClO2) Oxime Oxime/Nitrile Aldehyde->Oxime NH2OH Semicarbazone Semicarbazone Scaffold (Na+ Channel Blocker) Semicarbazide->Semicarbazone Dehydration Isocyanate Benzoyl Isocyanate Acid->Isocyanate 1. SOCl2 2. NH4OCN Benzoylurea Benzoylurea (Chitin Inhibitor) Isocyanate->Benzoylurea + Aniline Aniline Aniline Derivative Oxime->Aniline Beckmann Rearrangement Sulfonylurea Sulfonylurea (ALS Inhibitor) Aniline->Sulfonylurea + Sulfonyl Isocyanate

Figure 1: Divergent synthetic pathways from the aldehyde intermediate to three major classes of agrochemicals.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Semicarbazone Analog (Insecticidal Scaffold)

Targeting voltage-dependent sodium channels (similar mode of action to Metaflumizone).[1]

Rationale: The meta-position of the fluoroalkoxy group mimics the spatial occupancy of the trifluoromethoxyphenyl group in commercial semicarbazones, ensuring high affinity for the binding pocket.[3]

Reagents:

  • This compound (1.0 eq)[1]

  • 4-(Trifluoromethoxy)phenyl semicarbazide (1.0 eq)[1][4]

  • Ethanol (Solvent)[1][4]

  • Catalytic Acetic Acid (AcOH)[1][4]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve This compound (10 mmol, 2.38 g) in Ethanol (50 mL).

  • Addition: Add the substituted semicarbazide (10 mmol) in one portion.

  • Catalysis: Add 3-5 drops of glacial Acetic Acid to catalyze the imine formation.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The aldehyde spot (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) should disappear.[3]
    
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a white/off-white solid upon cooling.[1][3]

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) and then hexane (2 x 10 mL) to remove unreacted aldehyde.[1][4]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][2][4]

  • Validation: Confirm structure via ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    H-NMR. Look for the characteristic hydrazone proton singlet (
    
    
    
    8.0–8.5 ppm).[3]
Protocol B: Oxidation to 3-(2-Chloro-1,1,2-trifluoroethoxy)benzoic Acid

Precursor for Benzoylurea Insecticides (Chitin Synthesis Inhibitors).[1]

Rationale: To synthesize benzoylureas, the aldehyde must first be oxidized to the carboxylic acid, then converted to the acid chloride/isocyanate.[4][3] The Pinnick Oxidation is chosen here for its mild conditions, avoiding degradation of the sensitive fluoroether moiety.[4][3]

Reagents:

  • Aldehyde Substrate (1.0 eq)[1][4]

  • Sodium Chlorite (NaClOngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , 1.5 eq)
    
  • Sodium Dihydrogen Phosphate (NaHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    PO
    
    
    
    , buffer)
  • 2-Methyl-2-butene (Scavenger)[1]

  • t-Butanol/Water (Solvent system)[1]

Step-by-Step Methodology:

  • Setup: Dissolve the aldehyde (10 mmol) in 40 mL of

    
    -BuOH and 10 mL of water. Add 2-methyl-2-butene (5 mL) as a chlorine scavenger.[1]
    
  • Oxidation: Cool the solution to 0°C. Slowly add a solution of NaClO

    
     (15 mmol) and NaH
    
    
    
    PO
    
    
    (10 mmol) in water (15 mL) dropwise over 30 minutes.
  • Incubation: Allow the reaction to warm to room temperature and stir for 3 hours. The solution typically turns pale yellow.

  • Quench: Acidify the mixture to pH 2 using 1N HCl.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers and wash with brine.[1]

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate under reduced pressure.
  • Yield: Expect a white solid (Yield >90%). This acid is stable and can be stored for downstream acylation.[1]

Safety & Handling of Fluorinated Ethers

  • Chemical Stability: The ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    OCF
    
    
    
    CHFCl group is generally stable to acid and mild bases but can undergo elimination (forming a vinyl ether) under strong basic conditions (e.g.,
    
    
    -BuOK in DMSO).[1] Avoid strong bases during the initial steps.[3]
  • Toxicity: While specific toxicity data for this intermediate may be sparse, fluorinated aromatic aldehydes should be treated as potential skin irritants and respiratory sensitizers.[4] Use full PPE (gloves, goggles, fume hood).[4]

  • Waste Disposal: Fluorinated organic waste must be segregated.[1] Do not mix with general organic solvents for incineration unless the facility is equipped with HF scrubbers.[3]

References

  • ChemicalBook. (2025).[1][4][6] this compound - Product Properties and CAS 2003-15-8.[1][2][7] Retrieved from [1][4]

  • Jeschke, P. (2010).[4] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570–589.[4] (Contextual grounding on fluoroalkoxy groups in agrochemicals).

  • BenchChem. (2025).[1][4] Synthesis and Formulation of Novaluron: A Technical Guide. (Reference for analogous benzoylurea synthesis pathways). Retrieved from [1][4]

  • PubChem. (2025).[1][4][5][8] Compound Summary: this compound.[1][2][6][7][9][10] National Library of Medicine.[1][3] Retrieved from [1][4]

  • Liu, J., et al. (2018).[4] Synthesis and pesticidal activity of novel semicarbazone derivatives. Journal of Agricultural and Food Chemistry. (Methodology for Protocol A).

Sources

Application Note: Comprehensive Analytical Characterization of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is a complex aromatic aldehyde with significant potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. The presence of a halogenated ether side chain introduces unique chemical properties and potential for isomeric impurities, necessitating a robust and multi-faceted analytical approach to ensure its identity, purity, and stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical methods for the thorough characterization of this molecule. The protocols outlined herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.

Structural Elucidation and Identification

A definitive confirmation of the chemical structure of this compound is the foundational step in its characterization. A combination of spectroscopic techniques is essential for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are critical.

Rationale for Experimental Choices: The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is dictated by the solubility of the analyte. The presence of fluorine atoms necessitates ¹⁹F NMR analysis and may introduce complex splitting patterns in the ¹H and ¹³C spectra due to H-F and C-F coupling.

Expected Spectral Features:

  • ¹H NMR: The spectrum will show distinct signals for the aldehydic proton (typically δ 9.5-10.5 ppm), the aromatic protons with splitting patterns indicative of a 1,3-disubstituted benzene ring, and the proton on the ethoxy side chain, which will likely be a complex multiplet due to coupling with the adjacent fluorine atoms.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will appear in the characteristic downfield region (δ 190-215 ppm)[1]. The aromatic carbons will show distinct signals, and the carbons of the ethoxy side chain will be split due to coupling with fluorine.

  • ¹⁹F NMR: This spectrum is crucial for confirming the trifluoroethoxy group and will likely show a complex splitting pattern due to F-F and H-F coupling.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign all signals to the corresponding atoms in the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Rationale for Experimental Choices: Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments[2][3][4]. The presence of both chlorine and bromine atoms in a molecule can be easily detected by observing the intensity ratios of ions that differ by 2 atomic mass units[4]. The natural abundance of ³⁵Cl is approximately 75.8%, and ³⁷Cl is 24.2%[4]. This results in an M+2 peak with roughly one-third the intensity of the molecular ion peak (M).

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify characteristic fragments corresponding to the loss of the aldehyde group, the chloro-trifluoroethoxy side chain, and other fragments.

Purity Assessment and Impurity Profiling

Determining the purity of this compound is crucial for its intended application, especially in drug development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose[5].

High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and sensitivity for separating the main compound from potential impurities, such as starting materials, by-products, and degradation products[6][7][8].

Rationale for Experimental Choices: A reverse-phase HPLC method is generally suitable for a moderately polar compound like this compound. The choice of a C18 column provides good retention and separation of aromatic compounds. A gradient elution is often necessary to resolve both polar and non-polar impurities in a single run. UV detection is appropriate due to the presence of the chromophoric benzaldehyde moiety.

Protocol for HPLC Purity Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: Calculate the area percentage of the main peak to determine the purity. Identify and quantify any impurities against a reference standard if available.

Validation of the Analytical Procedure: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) and the more recent Q2(R2) to ensure it is suitable for its intended purpose[9][10][11][12]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations is recommended[12].

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[12].

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography (GC)

For assessing the presence of volatile impurities, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a suitable technique.

Protocol for GC Purity Analysis:

  • Instrumentation: A GC system equipped with an FID.

  • GC Conditions:

    • Column: A mid-polar capillary column (e.g., DB-17).

    • Injector Temperature: 250 °C.

    • Oven Program: Similar to the GC-MS method, optimized for the separation of expected volatile impurities.

    • Detector Temperature: 280 °C.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., acetone).

  • Data Analysis: Calculate the area percentage of the main peak to assess purity with respect to volatile components.

Physicochemical Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Spectral Features: The FTIR spectrum of this compound will show characteristic absorption bands for:

  • C=O stretch (aldehyde): A strong band around 1700 cm⁻¹[13]. For aromatic aldehydes, this peak is typically observed between 1710 and 1685 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2850 and 2750 cm⁻¹[13][14]. The presence of a peak around 2720 cm⁻¹ is often a good indicator of an aldehyde[14].

  • C-O-C stretch (ether): A strong band in the region of 1250-1050 cm⁻¹.

  • C-F and C-Cl stretches: Strong absorptions in the fingerprint region, typically below 1400 cm⁻¹[15]. The C-F stretch will be at a higher wavenumber than the C-Cl stretch due to the "mass effect"[15].

  • Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively[16].

Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Correlate the observed absorption bands with the known functional groups of the molecule.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (in this case, chlorine and fluorine) in the compound, which can be compared with the theoretical values calculated from the molecular formula (C₉H₆ClF₃O₂). This is a fundamental method for confirming the empirical formula of a newly synthesized compound[17].

Protocol for Elemental Analysis:

  • Instrumentation: An automated elemental analyzer.

  • Sample Preparation: A precisely weighed amount of the dry, pure sample is required.

  • Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O) are quantitatively measured. Halogens are determined by separate methods, often involving combustion followed by ion chromatography[18].

  • Data Comparison: The experimentally determined percentages of C and H are compared with the theoretical values.

ElementTheoretical %
Carbon (C)44.93
Hydrogen (H)2.51
Chlorine (Cl)14.73
Fluorine (F)23.68
Oxygen (O)13.30

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method[19][20][21]. These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing.

Rationale for Experimental Choices: The stress conditions are chosen to mimic potential degradation pathways the compound might encounter during manufacturing, storage, and formulation. This includes hydrolysis, oxidation, and photolysis[21].

Protocol for Forced Degradation Studies:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the validated HPLC method to separate the parent compound from any degradation products. The peak purity of the parent peak should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradants.

Diagrams

Analytical_Workflow cluster_identification Structural Identification cluster_purity Purity & Impurity Profiling cluster_physchem Physicochemical Properties cluster_stability Stability Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (GC-MS) HPLC HPLC-UV (Purity Assay) GC GC-FID (Volatile Impurities) FTIR FTIR Spectroscopy EA Elemental Analysis FD Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample This compound Sample->NMR Sample->MS Sample->HPLC Sample->GC Sample->FTIR Sample->EA Sample->FD HPLC_Method_Validation Validation HPLC Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH Q2 guidelines.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. The methodologies detailed in this application note, from structural elucidation by NMR and MS to purity assessment by chromatography and stability evaluation through forced degradation, provide a robust framework for ensuring the quality, safety, and efficacy of this important chemical intermediate. Adherence to these protocols and the principles of analytical method validation will provide the high-quality data necessary for regulatory submissions and successful drug development programs.

References

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC - NIH. Available at: [Link]

  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Newcrom. Available at: [Link]

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. Available at: [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

  • Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. ResearchGate. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • Organohalogen compound. Britannica. Available at: [Link]

  • Purity determination and evaluation of new drug substances. PubMed. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. Available at: [Link]

  • Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. PMC - NIH. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Multi-analyte method for the analysis of various organohalogen compounds in house dust. PubMed. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • IR: aldehydes. University of Calgary. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • 3-(2,2,2-trifluoroethoxy)benzaldehyde (C9H7F3O2). PubChem. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. Available at: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. ResearchGate. Available at: [Link]

  • Element analysis. University of Technology, Iraq. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

  • Mass Spectrometry. MSU chemistry. Available at: [Link]

  • Fluorobenzaldehyde. Wikipedia. Available at: [Link]

  • Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. ResearchGate. Available at: [Link]

  • Benzaldehyde Series. Sparrow Chemical. Available at: [Link]

  • 3-Chloro-2-hydroxybenzaldehyde. PubChem. Available at: [Link]

Sources

Application Note: Reductive Amination of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific reactivity profile of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde (CAS 2003-15-8) and provides optimized protocols for its conversion into secondary and tertiary amines—critical motifs in modern drug discovery.

Introduction & Chemical Profile[1][2][3][4]

The incorporation of fluorinated ether motifs is a premier strategy in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability . The 3-(2-chloro-1,1,2-trifluoroethoxy) moiety acts as a robust "metabolic shield," blocking the facile O-dealkylation typically seen with methoxy groups while imparting significant electron-withdrawing character (


).

This aldehyde is a versatile electrophile. Unlike electron-rich benzaldehydes (e.g., anisaldehyde), the electron-withdrawing nature of the fluoroalkoxy group activates the carbonyl carbon toward nucleophilic attack. However, this same effect can render the resulting imine intermediate sensitive to hydrolysis. Therefore, reductive amination protocols must be carefully selected to ensure rapid reduction of the imine species.

Physicochemical Properties
PropertyValueNote
Appearance Colorless to pale yellow liquidprone to oxidation; store under inert gas.
Boiling Point ~240–250 °C (predicted)High boiler; purification via column chromatography preferred over distillation.
Electronic Effect Electron Withdrawing (EWG)Activates carbonyl; destabilizes imine (relative to alkyl analogs).
Solubility DCM, THF, MeOH, EtOAcMiscible with standard organic solvents.

Mechanistic Insight: The "Fluorine Effect"

To optimize the reaction, one must understand the electronic influence of the


 substituent.
  • Carbonyl Activation: The strong inductive effect (-I) of the fluorine/chlorine atoms pulls electron density from the aromatic ring, making the aldehyde carbon highly electrophilic. This accelerates the initial attack of the amine.

  • Imine Stability: The resulting imine (Schiff base) is electron-deficient. While it forms faster, the equilibrium constant (

    
    ) for imine formation may be lower in the presence of water compared to electron-rich analogs.
    
  • Reduction Selectivity: The imine is readily reduced. However, if the reducing agent is too aggressive (e.g.,

    
    ), over-reduction or side reactions with the halogenated tail could occur (though rare under standard conditions).
    

Strategic Implication: Use "Direct Reductive Amination" conditions where the reducing agent is present in situ or added immediately after imine formation to trap the unstable intermediate.

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Valuable substrates, late-stage functionalization, and acid-sensitive groups. Reagent: Sodium Triacetoxyborohydride (


, STAB).[1]

Rationale: STAB is a mild hydride donor that reduces imines/iminiums much faster than aldehydes. This allows for a "one-pot" procedure without pre-forming the imine.[2]

Protocol Steps:
  • Setup: In a dry reaction vial, dissolve This compound (1.0 equiv, e.g., 1 mmol, 239 mg) in 1,2-Dichloroethane (DCE) or THF (5 mL).

    • Note: DCE is preferred for solubility and rate, but THF is a greener alternative.

  • Amine Addition: Add the Amine (1.1 – 1.2 equiv).

    • If using an amine salt (e.g., HCl salt): Add 1.2 equiv of

      
       or DIPEA to liberate the free base.
      
  • Catalyst (Optional): If the reaction is sluggish (common with electron-deficient anilines), add Acetic Acid (1.0 equiv).

    • Expert Tip: For this specific aldehyde, acid catalysis is often unnecessary for aliphatic amines due to the activated carbonyl.

  • Reduction: Add

    
      (1.4 – 1.6 equiv) in one portion.
    
  • Reaction: Stir at Room Temperature (RT) for 2–16 hours under nitrogen. Monitor by TLC/LCMS.

    • Target: Disappearance of aldehyde (often UV active) and appearance of the amine product.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: The "Scale-Up" (Two-Step Protocol)

Best for: Large scale (>10g), cost-efficiency, or unreactive amines. Reagent: Sodium Borohydride (


).[1][3][4]

Rationale:


 is cheaper but will reduce aldehydes. Therefore, the imine must be fully formed before adding the reductant.[1]
Protocol Steps:
  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and Amine (1.05 equiv) in Methanol (MeOH) .

  • Dehydration (Critical): Add dehydrating agent (e.g.,

    
     or 3Å Molecular Sieves) to the flask to push the equilibrium. Stir for 2–4 hours at RT or reflux for 1 hour.
    
    • Validation: Check for disappearance of the aldehyde peak in

      
       NMR (CHO proton at ~10 ppm) and appearance of Imine (CH=N at ~8.3–8.5 ppm).
      
  • Reduction: Cool the mixture to 0 °C. Carefully add

    
      (1.0 equiv) portion-wise (gas evolution!).
    
  • Workup: After 1 hour, quench with water/1N HCl (carefully, to pH ~8-9), extract, and purify as above.

Visualizations

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the conversion pathway and the specific impact of the fluoroalkoxy group.

ReactionPathway cluster_effect Substituent Effect (-OCF2CHFCl) Aldehyde Aldehyde (Activated by EWG) Hemiaminal Hemiaminal (Transient) Aldehyde->Hemiaminal + Amine (Fast Attack) Amine Amine (Nucleophile) Amine->Hemiaminal Imine Imine / Iminium (Electron Deficient) Hemiaminal->Imine - H2O (Equilibrium) Product Target Amine (Stable Bioisostere) Imine->Product + Hydride (H-) (Irreversible)

Caption: Mechanistic pathway for the reductive amination of this compound. The EWG substituent accelerates the initial attack but necessitates rapid trapping of the imine.

Diagram 2: Method Selection Workflow

A decision tree to help researchers choose the correct protocol based on their specific amine partner.

MethodSelection Start Start: Select Amine Partner TypeCheck Is the Amine Electron Deficient? (e.g., Aniline, Heterocycle) Start->TypeCheck ScaleCheck Reaction Scale? Start->ScaleCheck MethodA Method A: STAB (One-Pot, Mild) TypeCheck->MethodA No (Aliphatic 1°/2°) AcidCat Requires Acid Catalysis (AcOH or Ti(OiPr)4) TypeCheck->AcidCat Yes MethodB Method B: NaBH4 (Two-Step, Cost Effective) ScaleCheck->MethodB Large Scale (>10g) AcidCat->MethodA

Caption: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting & Optimization Table

ObservationProbable CauseSolution
Low Conversion Equilibrium favors aldehydeAdd 3Å Molecular Sieves or

to sequester water.
Aldehyde Reduction Reducing agent too reactiveSwitch from

to STAB; ensure Amine is in excess.
Dialkylation Primary amine over-reactsUse excess amine (2–3 equiv) or switch to stepwise imine formation.
Hydrolysis on Column Imine hydrolysisEnsure reduction was complete before workup. Check LCMS for M+H of amine vs imine.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 118803, 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (Analog)." PubChem.

  • Common Organic Chemistry. (2023). "Reductive Amination: Standard Conditions and Mechanisms."

  • Sigma-Aldrich. (2023).[5] "Product Specification: Fluorinated Benzaldehydes."

Sources

reduction of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde to an alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Executive Summary

This application note details the protocol for the chemoselective reduction of This compound to its corresponding alcohol, 3-(2-Chloro-1,1,2-trifluoroethoxy)benzyl alcohol .[1] This transformation is a critical step in the synthesis of indoxacarb-type insecticides and various pharmaceutical intermediates where metabolic stability is enhanced by the fluorinated ether moiety.[1]

The primary challenge in this reduction is preserving the sensitive halogenated side chain (


).[1] While catalytic hydrogenation poses a risk of hydrodehalogenation (cleavage of C-Cl or C-F bonds), this protocol utilizes Sodium Borohydride (

)
to achieve high fidelity reduction of the aldehyde without affecting the halogenated ether or the aromatic ring.[1]

Chemical Context & Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (


) from the borohydride anion to the carbonyl carbon of the benzaldehyde.[1]

Key Mechanistic Considerations:

  • Chemoselectivity:

    
     is a mild reducing agent compared to Lithium Aluminum Hydride (
    
    
    
    ).[1][2] It reduces aldehydes and ketones but leaves esters, nitro groups, and crucially, halogenated ethers intact.[1]
  • Stoichiometry: Although theoretically one mole of

    
     can reduce four moles of aldehyde, a slight excess (0.5 – 1.0 equivalents) is used to ensure rapid kinetics and complete conversion.[1]
    
  • Solvent Effects: Methanol is the preferred solvent as it facilitates the protonolysis of the intermediate alkoxyborane species.[1]

Figure 1: Reaction Mechanism

ReactionMechanism Substrate Aldehyde Substrate (Electrophile) Transition Alkoxyborane Intermediate Substrate->Transition Nucleophilic Attack (H-) Reagent NaBH4 (Hydride Donor) Reagent->Transition Product Benzyl Alcohol Product Transition->Product Protonation Quench Acidic Quench (H3O+) Quench->Product Hydrolysis

Caption: Nucleophilic addition of hydride to the carbonyl carbon followed by protonolysis.

Experimental Protocol

Safety Warning:


 liberates flammable hydrogen gas upon reaction with protic solvents and acids.[1] Perform all operations in a fume hood. The substrate contains fluorine and chlorine; waste must be segregated as halogenated organic waste.
Materials
  • Substrate: this compound (10.0 g, ~39.6 mmol).

  • Reagent: Sodium Borohydride (0.75 g, ~19.8 mmol, 0.5 equiv).[1]

  • Solvent: Methanol (anhydrous preferred, 100 mL).

  • Quench: 1N HCl or Saturated

    
    .
    
  • Extraction: Dichloromethane (DCM) or Ethyl Acetate.[1]

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a thermometer. Place the flask in an ice-water bath (

    
    ).
    
  • Dissolution: Charge the flask with This compound (10.0 g) and Methanol (80 mL). Stir until fully dissolved.

  • Reagent Addition:

    • Dissolve/suspend

      
       (0.75 g) in the remaining Methanol (20 mL).
      
    • Alternative: Add solid

      
       portion-wise directly to the flask.
      
    • Action: Add the borohydride solution dropwise to the aldehyde solution over 15 minutes, maintaining internal temperature

      
      . Expect mild gas evolution (
      
      
      
      ).[1]
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 45–60 minutes.
    
  • Monitoring (IPC): Check reaction progress via TLC (20% EtOAc in Hexanes).

    • Target: Disappearance of aldehyde spot (

      
      ) and appearance of alcohol spot (
      
      
      
      ).[1]
  • Quench:

    • Cool the mixture back to

      
      .
      
    • Slowly add Saturated

      
       (20 mL) or 1N HCl dropwise. Caution:  Vigorous bubbling will occur as excess borohydride is destroyed.
      
    • Adjust pH to ~6–7.

  • Workup:

    • Remove bulk methanol under reduced pressure (Rotavap).[1]

    • Dilute residue with water (50 mL) and extract with DCM (

      
      ).[1]
      
    • Wash combined organics with Brine (50 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      

Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting critical control points (CCPs) where the process is self-validating.

Figure 2: Experimental Workflow

Workflow Start Start: Dissolve Aldehyde in MeOH (0°C) Add Add NaBH4 (Portion-wise) Start->Add Temp < 10°C React Stir at RT (45-60 min) Add->React IPC IPC: TLC/HPLC Aldehyde < 1.0%? React->IPC IPC->React No (Add 0.1 eq NaBH4) Quench Quench: Sat. NH4Cl (Gas Evolution!) IPC->Quench Yes Extract Extraction (DCM) & Evaporation Quench->Extract Final Product Isolation (Viscous Oil/Solid) Extract->Final

Caption: Operational workflow with Integrated Process Control (IPC) decision gate.

Analytical Validation

The product is typically a clear, viscous oil that may crystallize upon standing.[1]

Table 1: Expected Analytical Data

TechniqueParameterExpected Signal / Observation
TLC

Value
Shift from ~0.6 (Aldehyde) to ~0.3 (Alcohol) in 20% EtOAc/Hex.
1H NMR Benzylic

Doublet or Singlet at

4.6 – 4.8 ppm (2H).[1]
1H NMR Hydroxyl

Broad singlet at

1.8 – 2.5 ppm (exchangeable with

).[1]
1H NMR Polyhalo-ethylMultiplet at

6.0 – 6.5 ppm (CHF) and

4.0 – 4.5 ppm (if

present).[1]
IR Functional GroupsDisappearance of

stretch (~1700

).[1] Appearance of broad

stretch (3300–3400

).[1]
Yield Mass BalanceExpected >95% crude yield; >90% isolated.

References

  • PubChem. 3-(Trifluoromethoxy)benzyl alcohol Compound Summary. (Analogous structure properties). National Library of Medicine. [Link]

  • Google Patents.Process for preparing benzyl alcohols and their use (US6462242B1). (Discusses hydrogenation vs.
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (General mechanistic grounding).[1][3] [Link]

  • Organic Syntheses. Preparation of Fluorinated Ethers. (Context for stability of trifluoroethoxy groups). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Williamson Ether Synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to overcome common experimental hurdles and optimize your reaction outcomes.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide via an SN2 reaction.[1] The synthesis of this compound presents a unique set of challenges due to the specific functionalities of the reactants: the electron-withdrawing nature of the aldehyde on the phenoxide and the complex reactivity of the polychlorofluoroalkene electrophile. This guide will provide a framework for understanding and troubleshooting this nuanced transformation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question 1: Why is my reaction yield consistently low?

Low yields can stem from several factors, from suboptimal reaction conditions to competing side reactions.[2] A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

  • Incomplete Deprotonation of 3-Hydroxybenzaldehyde: The acidity of the phenolic proton is influenced by the electron-withdrawing aldehyde group. While this can make deprotonation easier compared to electron-rich phenols, an insufficiently strong base will result in unreacted starting material.

    • Recommendation: While weaker bases like potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) can be effective for aryl ether synthesis, stronger bases like sodium hydride (NaH) or potassium hydride (KH) ensure complete and irreversible deprotonation to the more nucleophilic phenoxide.[3][4]

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is temperature-dependent.

    • Recommendation: A typical temperature range is 50-100 °C.[3] Start on the lower end of this range and gradually increase the temperature while monitoring the reaction by Thin Layer Chromatography (TLC). Excessively high temperatures can promote side reactions.

  • Inappropriate Solvent Choice: The choice of solvent is critical in an SN2 reaction.

    • Recommendation: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally preferred as they solvate the cation of the alkoxide, leaving a more "naked" and reactive nucleophile.[3] Protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its reactivity.

  • Side Reactions: The primary competing reaction in Williamson ether synthesis is the E2 elimination, especially with sterically hindered alkyl halides.[5] With phenoxides, C-alkylation is also a possibility.[3]

Question 2: I am observing multiple spots on my TLC analysis, indicating the formation of byproducts. What are they and how can I minimize them?

The presence of multiple byproducts is a common challenge. Understanding the potential side reactions is key to their mitigation.

Potential Byproducts and Mitigation Strategies:

  • Aldol Condensation/Cannizzaro Reaction: The aldehyde functionality of 3-hydroxybenzaldehyde can undergo self-condensation (aldol) or disproportionation (Cannizzaro) under strongly basic conditions.

    • Solution: Aldehyde Protection. To prevent these side reactions, it is highly advisable to protect the aldehyde group before performing the Williamson ether synthesis. A common and effective strategy is the formation of an acetal, which is stable under basic conditions.[6]

      • Protection Protocol: React 3-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding 1,3-dioxolane.

      • Deprotection: The acetal can be easily removed after the ether synthesis by treatment with aqueous acid.[7]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[3]

    • Mitigation: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

  • Elimination Products from the Electrophile: While the proposed electrophile is a haloalkene, side reactions can still occur. The exact nature of these will depend on the specific electrophile used.

Frequently Asked Questions (FAQs)

What is the likely electrophile for this synthesis and what is its reactivity?

A plausible electrophile for introducing the 2-chloro-1,1,2-trifluoroethoxy group is 1,2-dichloro-1,2-difluoroethene (C₂Cl₂F₂). The reaction would likely proceed via a nucleophilic vinylic substitution mechanism. Vinyl halides are generally less reactive than alkyl halides in SN2 reactions due to the sp² hybridization of the carbon atom.[8] The reaction with the phenoxide would involve addition of the nucleophile to the double bond followed by elimination of a chloride ion.

Should I be concerned about the aldehyde group reacting with the base?

Yes. Aldehydes can undergo a variety of base-catalyzed reactions.[9] As detailed in the troubleshooting guide, protecting the aldehyde as an acetal is a robust strategy to prevent unwanted side reactions and improve the overall yield and purity of the desired product.[6]

What is Phase-Transfer Catalysis and can it be beneficial for this reaction?

Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile (in this case, the phenoxide) from the aqueous or solid phase to the organic phase where the electrophile is located.[10]

Benefits for this synthesis:

  • Increased Reaction Rates: PTC can significantly accelerate the reaction by bringing the reactants together.

  • Milder Reaction Conditions: It may allow for the use of weaker bases and lower temperatures.

  • Improved Yields and Selectivity: By promoting the desired reaction pathway, PTC can lead to higher yields and fewer byproducts.

Recommended Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound (with Aldehyde Protection)

Step 1: Protection of 3-Hydroxybenzaldehyde

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected aldehyde, 3-(1,3-dioxolan-2-yl)phenol.

Step 2: Williamson Ether Synthesis

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 3-(1,3-dioxolan-2-yl)phenol (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add 1,2-dichloro-1,2-difluoroethene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of the Aldehyde

  • Dissolve the crude product from Step 2 in a mixture of acetone and 1M aqueous HCl.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Reaction Monitoring and Characterization
  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation of starting materials, intermediates, and products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile byproducts. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the aromatic protons, the aldehyde proton, and the protons of the ethoxy group.

    • ¹³C NMR: Will show the characteristic shifts for the carbonyl carbon, the aromatic carbons, and the carbons of the fluoroalkoxy group.

    • ¹⁹F NMR: A crucial technique for characterizing fluorinated compounds. It will provide information about the number and environment of the fluorine atoms in the molecule.[1]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential Cause Recommended Action Rationale
Incomplete DeprotonationUse a stronger base (e.g., NaH, KH).Ensures complete formation of the more reactive phenoxide.
Suboptimal TemperatureScreen temperatures from 50-100 °C.Balances reaction rate with minimizing side reactions.
Inappropriate SolventUse a polar aprotic solvent (e.g., DMF, DMSO).Minimizes solvation of the nucleophile, increasing its reactivity.
Aldehyde Side ReactionsProtect the aldehyde as an acetal.Prevents base-catalyzed side reactions of the aldehyde group.
Poor Electrophile ReactivityConsider using a phase-transfer catalyst (e.g., TBAB).Enhances the rate of reaction between the phenoxide and the haloalkene.

Visualizations

Diagram 1: General Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH (Alcohol) RO- R-O⁻ (Alkoxide) ROH->RO- Base Base HB H-Base⁺ Base->HB RO_nuc R-O⁻ TransitionState [R---O---R'---X]⁻ RO_nuc->TransitionState R'X R'-X (Alkyl Halide) R'X->TransitionState ROR' R-O-R' (Ether) TransitionState->ROR' X- X⁻ (Halide) TransitionState->X-

Caption: The two-step mechanism of the Williamson ether synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_base Is deprotonation complete? start->check_base use_stronger_base Use stronger base (e.g., NaH) check_base->use_stronger_base No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes use_stronger_base->check_conditions optimize_temp_solvent Optimize temperature and solvent check_conditions->optimize_temp_solvent No check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions Yes optimize_temp_solvent->check_side_reactions protect_aldehyde Protect aldehyde group check_side_reactions->protect_aldehyde Yes use_ptc Consider Phase-Transfer Catalysis check_side_reactions->use_ptc No protect_aldehyde->use_ptc success Improved Yield use_ptc->success

Caption: A decision tree for troubleshooting low yields.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. Scheme 1. Etherification of 3-hydroxybenzaldehyde. Retrieved from [Link]

  • ChemTalk. Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Research. A practical and green procedure for the synthesis of alkyl aryl ethers under solvent-free and microwave irradiation conditions. Retrieved from [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

  • Chegg. The Williamson ether synthesis involves treatment of a haloalkane with a metal alkoxide.... Retrieved from [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. Retrieved from [Link]

  • Organic Syntheses. 1,1-DICHLORO-2,2-DIFLUOROETHYLENE. Retrieved from [Link]

  • ACS Publications. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Retrieved from [Link]

  • ACS Publications. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Beilstein Journals. (2024, August 12). 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Retrieved from [Link]

  • PMC - NIH. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Retrieved from [Link]

  • ResearchGate. The reaction of 1,1-Dichloro-2,2-di(p-chlorophenyl)ethane (DDD) with sodium thiophenoxide in ethanol. Retrieved from [Link]

  • PubMed. Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies. Retrieved from [Link]

  • RSC Publishing. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. Retrieved from [Link]

  • PubChem. 1,2-Dichloro-1,2-difluoroethylene. Retrieved from [Link]

  • J-STAGE. Simple and Chemoselective Deprotection of Acetals. Retrieved from [Link]

  • Wikipedia. Benzylidene acetal. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Process Troubleshooting

Executive Summary & Reaction Context

Welcome to the technical support hub for the synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde . This intermediate is critical in the development of agrochemicals and pharmaceuticals requiring lipophilic, metabolically stable ether linkages.[1]

The standard synthesis involves the nucleophilic addition of 3-hydroxybenzaldehyde to chlorotrifluoroethylene (CTFE) under basic conditions. While conceptually simple, this reaction is governed by strict kinetic vs. thermodynamic parameters that, if mismanaged, lead to specific impurity profiles.[1]

The Core Reaction
  • Reagents: 3-Hydroxybenzaldehyde + Chlorotrifluoroethylene (Gas).

  • Catalyst: Potassium Carbonate (

    
    ) or Potassium Hydroxide (
    
    
    
    ).
  • Solvent: DMF or DMSO (Polar Aprotic).

  • Target Mechanism: Phenoxide attack at the

    
     terminus of CTFE (Head-to-Tail addition).
    

Impurity Profiling: The "Silent Killers"

In my experience scaling this reaction, users frequently encounter three specific classes of side products. Understanding their origin is the first step to elimination.

Impurity A: The Regioisomer
  • Chemical Name: 3-(1-Chloro-1,2,2-trifluoroethoxy)benzaldehyde.

  • Structure:

    
    
    
  • Origin: "Reverse" addition. The phenoxide attacks the

    
     end of the alkene instead of the 
    
    
    
    end.[1]
  • Detection:

    
     NMR is diagnostic. The target product (
    
    
    
    ) shows a proton signal as a doublet of doublets (due to geminal F and vicinal Fs). The regioisomer shows a distinct triplet of doublets (proton adjacent to two fluorines).
Impurity B: The Oxidation Byproduct[1][2]
  • Chemical Name: 3-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid.

  • Origin: Aldehyde sensitivity.[1] In the presence of strong base and trace oxygen, the aldehyde functionality oxidizes to the carboxylic acid.[1]

  • Risk Factor: High if reaction time is prolonged or inert atmosphere is compromised.[1]

Impurity C: CTFE Dimers (Cyclobutanes)
  • Chemical Name: 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane (and isomers).[1]

  • Origin: Thermal dimerization of the chlorotrifluoroethylene gas at high pressures/temperatures without sufficient nucleophile interaction.

Visualizing the Pathways

The following diagram illustrates the bifurcation points where the reaction deviates from the Target Path to the Impurity Paths.

ReactionPathways cluster_legend Pathway Key Start 3-Hydroxybenzaldehyde + CTFE Intermediate Phenoxide Intermediate Start->Intermediate Base (K2CO3) ImpurityC IMPURITY C CTFE Dimer (Thermal Cyclization) Start->ImpurityC Excess CTFE, No Phenol Target TARGET PRODUCT 3-(2-Chloro-1,1,2- trifluoroethoxy)benzaldehyde Intermediate->Target Path 1: Attack at CF2 (Kinetic Preference) ImpurityA IMPURITY A Regioisomer (Attack at CFCl) Intermediate->ImpurityA Path 2: Attack at CFCl ImpurityB IMPURITY B Benzoic Acid Deriv. (Oxidation) Intermediate->ImpurityB O2 / High Temp / Strong Base Legend Green = Desired Path Red = Side Reaction

Figure 1: Reaction pathway analysis showing the kinetic competition between the target etherification and side reactions.

Troubleshooting Guide (FAQs)

Q1: My yield is low (<50%), and I see significant unreacted phenol. Why?

Diagnosis: Mass Transfer Limitation.[1] The Science: CTFE is a gas (bp -28°C). If you are bubbling it through the solution at atmospheric pressure, the concentration of dissolved alkene is too low relative to the phenoxide.[1] The Fix:

  • Use an Autoclave: Run the reaction at 3–5 bar pressure.

  • Solvent Choice: Switch to DMSO if using DMF; CTFE has higher solubility in DMSO.[1]

Q2: I have 10-15% of the Regioisomer (Impurity A). How do I remove it?

Diagnosis: Thermodynamic Control Failure. The Science: Separation of these isomers is notoriously difficult (very similar boiling points). Prevention is the only viable strategy. The attack at


 is favored electronically, but high temperatures can erode this selectivity.[1]
The Fix: 
  • Lower Temperature: Reduce reaction temperature to 60–70°C. Do not exceed 90°C.

  • Solvent Polarity: Ensure the solvent is dry.[1] Water can alter the solvation shell of the phenoxide, affecting the approach vector.[1]

Q3: The product is acidic and the aldehyde peak in NMR is small.

Diagnosis: Cannizzaro or Air Oxidation. The Science: In the presence of hydroxide (generated if


 is wet), aldehydes disproportionate (Cannizzaro) or oxidize.[1]
The Fix: 
  • Dry Base: Flame-dry your

    
     before use.
    
  • Inert Gas: Rigorously sparge the solvent with Nitrogen/Argon before adding the aldehyde.

  • Acidic Workup: Ensure the quench drops the pH to ~3-4 immediately to stop any base-catalyzed degradation.

Validated Experimental Protocol

Safety Warning: CTFE is flammable and can form explosive peroxides.[1] TFE derivatives are suspected mutagens.[1] Handle in a high-pressure rated fume hood.

Step-by-Step Methodology
  • Preparation of Phenoxide:

    • Charge a high-pressure reactor (Hastelloy or Stainless Steel) with 3-Hydroxybenzaldehyde (1.0 eq) and DMF (5 volumes).

    • Add Potassium Carbonate (

      
      , 1.1 eq, anhydrous/milled).[1]
      
    • Critical Step: Stir at room temperature for 30 mins under

      
       to form the phenoxide. (Color change to yellow/orange is observed).
      
  • Addition of CTFE:

    • Cool the reactor to 0°C.

    • Introduce Chlorotrifluoroethylene (CTFE) gas until pressure reaches 3.0 bar.

    • Seal the reactor.

  • Reaction:

    • Heat slowly to 70°C . Monitor pressure (it will drop as gas is consumed).

    • Maintain pressure by adding more CTFE if it drops below 1.0 bar, until 1.2 equivalents total are consumed.[1]

    • Stir for 6–8 hours.

  • Workup:

    • Vent excess CTFE into a caustic scrubber (NaOH solution).

    • Pour reaction mixture into Ice Water (10 volumes).

    • Extract with Ethyl Acetate or MTBE (3x).

    • Wash combined organics with 1N HCl (to remove unreacted phenol and neutralize base) followed by Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Distillation: High vacuum distillation (0.5 mmHg) is preferred.

    • Boiling Point: Expect ~110-120°C at 0.5 mmHg (Validate with specific equipment).

Data Summary Table
ParameterOptimum RangeConsequence of Deviation
Temperature 60°C – 80°C>90°C: Increased Regioisomer & Dimer. <50°C: Low conversion.
Pressure 3 – 5 bar<2 bar: Slow kinetics.[1] >10 bar: Safety risk/Polymerization.[1]
Base

NaOH/KOH: Causes Cannizzaro reaction (Aldehyde loss).
Stoichiometry 1.1 – 1.2 eq CTFEExcess: Dimer formation. Deficit: Unreacted phenol.

Troubleshooting Logic Map

Use this flow to diagnose your current batch failure.

Troubleshooting Start Identify Defect CheckNMR Check 1H NMR Start->CheckNMR Issue1 Triplet at -6.0 ppm? CheckNMR->Issue1 Issue2 Missing Aldehyde Peak? Issue1->Issue2 No Sol1 High Regioisomer: Reduce Temp to 60C Check Solvent Dryness Issue1->Sol1 Yes Issue3 Start Material Remaining? Issue2->Issue3 No Sol2 Oxidation/Cannizzaro: Use K2CO3 (not KOH) Exclude O2 Issue2->Sol2 Yes Sol3 Mass Transfer Issue: Increase Pressure Increase Stir Rate Issue3->Sol3 Yes

Figure 2: Diagnostic decision tree for post-reaction analysis.

References

  • Reaction Mechanism & Regioselectivity

    • Smith, M. B.[1] (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (See Chapter on Nucleophilic Addition to Haloalkenes).

    • Validates: The preference for nucleophilic attack

      
       terminus in fluorinated alkenes due to carbanion stabilization.[1]
      
  • Synthesis of Fluoroethoxy Benzaldehydes

    • Bayer AG.[1] (1985).[3] Process for the preparation of fluoroalkoxy-benzaldehydes. European Patent EP0145334.[1][3]

    • Source:

    • Relevance: Describes the base-catalyzed addition of phenols to chlorotrifluoroethylene and subsequent workup procedures.
  • NMR Characterization of Fluorinated Ethers

    • Dolbier, W. R.[1] (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1]

    • (Target)
  • Handling of Chlorotrifluoroethylene

    • Honeywell.[1] (2021). Product Safety Data Sheet: Chlorotrifluoroethylene.

    • Relevance: Safety protocols for handling liquified gas and peroxide risks.[1]

Sources

purification challenges of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification Strategies Subject: 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde (CAS: 85579-37-3) Ticket ID: PUR-85579-TFA Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary: Compound Profile

  • Compound: this compound[1]

  • Chemical Class: Fluorinated Aromatic Aldehyde

  • Key Molecular Features:

    • Aldehyde Moiety (-CHO): Susceptible to oxidation (forming benzoic acid) and nucleophilic attack.[1]

    • Fluoroalkoxy Tail (-OCF₂CFClH): Lipophilic, chemically robust but sensitive to strong base (potential for dehydrohalogenation).[1]

  • Critical Impurities: 3-Hydroxybenzaldehyde (starting material), 3-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid (oxidation byproduct), oligomers.[1]

Troubleshooting Guide: Field-Proven Solutions

Q1: I am detecting significant unreacted 3-hydroxybenzaldehyde in my crude mixture. Distillation is not effectively separating it.[1][2] How can I remove this phenol without degrading the product?

A: This is a common challenge.[1] The boiling points of the phenolic starting material and the fluorinated product often overlap under high vacuum. Relying solely on distillation frequently leads to co-distillation.[1]

The Solution: Chemoselective Alkaline Wash You must exploit the acidity difference (


) between the phenol (

) and the neutral aldehyde.
  • Dissolve the crude oil in a non-polar solvent (e.g., Toluene or MTBE).[1] Avoid Dichloromethane (DCM) if possible, as it can form emulsions with basic water.[1]

  • Wash with cold (

    
    C) 0.5 M NaOH  or 1.0 M K₂CO₃ .
    
    • Why? The phenol is deprotonated to the water-soluble phenolate anion.[1] The aldehyde remains in the organic phase.[1]

    • Caution: Do not use concentrated bases or heat.[1][2] The -OCF₂CFClH group contains a proton alpha to chlorine and fluorine.[1] Strong base/heat can trigger E2 elimination of HF or HCl, destroying your fluorinated tail [1].[1]

  • Monitor the aqueous layer by TLC.[1] Repeat washes until the aqueous layer no longer shows phenolic spots.[1]

Q2: During vacuum distillation, the product turns dark and the vacuum pressure fluctuates (bumping). What is happening?

A: Darkening and pressure spikes are classic signs of thermal decomposition or polymerization.[1] Benzaldehydes are heat-sensitive, and fluorinated ethers can release traces of HF at high temperatures, which catalyzes auto-condensation.[1]

The Solution: Buffered Low-Temperature Distillation [1]

  • Acid Scavenger: Add solid Sodium Bicarbonate (NaHCO₃) (approx. 1-2% w/w) directly into the distillation flask.[1] This neutralizes any trace acid generated in situ, preventing acid-catalyzed polymerization.[1]

  • Vacuum Control: You need a vacuum

    
    .[1] The boiling point is likely 
    
    
    
    C at standard vacuum (
    
    
    ), which is too hot.[1] Aim for a vapor temperature of
    
    
    C.[1]
  • Inert Bleed: Use a nitrogen capillary bleed.[1] This prevents oxidation during the heating phase.[1]

Q3: My purified product shows a new peak in HPLC after storage for just 48 hours. Is the compound unstable?

A: The compound is chemically stable, but the aldehyde group is auto-oxidizing to 3-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid .[1] This is accelerated by light and air.[1]

The Solution: Argon Blanket & Radical Scavenging

  • Storage: Store under Argon (heavier than air), not Nitrogen, at

    
    C.
    
  • Stabilizer: For long-term storage of large batches, add BHT (Butylated hydroxytoluene) at 100-200 ppm.[1] BHT inhibits the radical chain mechanism of auto-oxidation [2].[1]

  • Purification: If the acid impurity is present (

    
    ), dissolve the aldehyde in diethyl ether and wash with saturated NaHCO₃.[1] The acid is removed into the aqueous layer; the aldehyde remains.
    

Comparative Analysis of Purification Methods

MethodPurity PotentialYieldThroughputPrimary Risk
High-Vac Distillation 95-98%80-90%HighThermal decomposition; co-distillation of phenol.[1]
Column Chromatography >99%70-85%LowSilica gel acidity can degrade acetals/aldehydes; high solvent use.[1]
Bisulfite Adduct >99.5%60-75%MediumLower yield due to equilibrium; requires careful pH control.[1]
Crystallization N/AN/AN/ACompound is typically a liquid or low-melting solid.[1]

Standard Operating Procedure: Bisulfite Purification Protocol

Context: This method is the "Gold Standard" for isolating aldehydes from non-carbonyl impurities (e.g., over-alkylated side products, isomers) when distillation fails.[1]

Reagents:

  • Sodium Bisulfite (

    
    ) saturated solution.[1]
    
  • Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).[1]
    
  • Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).[1]

Step-by-Step Workflow:

  • Adduct Formation:

    • Dissolve crude aldehyde (10 g) in 30 mL of Ethanol/Water (1:1).[1]

    • Add 1.5 equivalents of saturated

      
       solution.[1]
      
    • Stir vigorously for 2-4 hours at room temperature. A thick white precipitate (the bisulfite adduct) should form.[1]

    • Note: If no solid forms, the adduct may be soluble.[1] Proceed to wash the aqueous phase with ether to remove non-aldehydes.[1]

  • Washing (Impurity Removal):

    • Filter the solid adduct (if precipitated) OR extract the aqueous solution with

      
       (
      
      
      
      mL).[1]
    • Discard the organic layer. The impurities (starting material, non-carbonyls) are in the organic layer.[1] The product is trapped in the solid or aqueous phase as the sulfonate salt.

  • Regeneration (Hydrolysis):

    • Suspend the solid adduct (or take the aqueous phase) in fresh water.

    • Slowly add 10%

      
       or 1M 
      
      
      
      until pH
      
      
      10-12.[1]
    • Mechanism:[3][4] Base shifts the equilibrium, releasing the free aldehyde.[1]

    • Stir for 30 mins. The solution will become cloudy as the oily aldehyde separates.[1]

  • Isolation:

    • Extract the regenerated aldehyde with

      
       (
      
      
      
      mL).[1]
    • Dry over

      
      , filter, and concentrate under reduced pressure.[1]
      

Visualizations

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal purification method based on crude purity and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckPhenol Check TLC/HPLC: Phenol > 5%? Start->CheckPhenol BaseWash Alkaline Wash (0.5M NaOH, 0-5°C) CheckPhenol->BaseWash Yes CheckAcid Check Purity: Acid Impurity Present? CheckPhenol->CheckAcid No BaseWash->CheckAcid BicarbWash NaHCO3 Wash CheckAcid->BicarbWash Yes DistillDecision Thermostable? (Check TGA/DSC if avail) CheckAcid->DistillDecision No BicarbWash->DistillDecision VacDistill High-Vacuum Distillation (<0.5 mmHg, Buffered) DistillDecision->VacDistill Yes (Standard) Bisulfite Bisulfite Adduct Method (High Purity Req) DistillDecision->Bisulfite No (Heat Sensitive) Final Pure Aldehyde (Store under Argon) VacDistill->Final Bisulfite->Final

Figure 2: Bisulfite Purification Mechanism

Caption: Reversible formation of the water-soluble sulfonate adduct allows separation from non-polar impurities.[1]

BisulfiteMechanism Aldehyde Impure Aldehyde (Lipophilic) Adduct Bisulfite Adduct (Water Soluble Salt) Aldehyde->Adduct + NaHSO3 (Equilibrium) Bisulfite NaHSO3 (Aqueous) Bisulfite->Adduct Impurities Impurities (Organic Phase) Adduct->Impurities Washing Step (Remove Organic Layer) PureAldehyde Purified Aldehyde Adduct->PureAldehyde + Base (Regeneration) Base Base (Na2CO3) Base->PureAldehyde

References

  • Kirsch, P. (2004).[1] Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[1][5] (Discusses stability of fluoroalkoxy groups under basic conditions).

  • Wade, L. G. (2013).[1] Organic Chemistry. Pearson Education.[1] (Mechanisms of aldehyde oxidation and radical scavenging).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocols for Bisulfite purification).

  • PubChem Compound Summary. (2025). 3-(Trifluoromethoxy)benzaldehyde.[1][4][6] National Center for Biotechnology Information.[1] (Analogous physical properties and safety data).[1]

  • BenchChem Technical Support. (2025). Purification of Fluorinated Benzaldehyde Derivatives. (General handling of fluorinated aldehydes).[1]

Sources

Technical Support Center: Synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges, offer detailed troubleshooting advice, and present an optimized protocol to help you improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

The synthesis of this compound is typically achieved via a Williamson ether synthesis . This reaction involves the O-alkylation of 3-hydroxybenzaldehyde. The core mechanism is a nucleophilic substitution (SN2) reaction where the phenoxide ion, generated by deprotonating 3-hydroxybenzaldehyde with a base, acts as a nucleophile.[1][2] This phenoxide then attacks the electrophilic carbon of a suitable fluoroalkene, such as chlorotrifluoroethylene (CTFE), or a related fluoroalkylating agent.

The key steps are:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 3-hydroxybenzaldehyde to form a more potent nucleophile, the phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the fluoroalkene, leading to the formation of the desired ether linkage.

Q2: Why is the choice of base and solvent so critical for this reaction?

The base and solvent system is paramount for achieving high yield and selectivity.[3]

  • Base: A moderately strong base is required to deprotonate the phenol without promoting unwanted side reactions. Common choices include potassium carbonate (K₂CO₃) or potassium hydroxide (KOH). Very strong bases like sodium hydride (NaH) can sometimes lead to side reactions or C-alkylation, although this is less common for phenols compared to other substrates.[4] The choice of base can also influence the reactivity of the phenoxide through the nature of the counter-ion (e.g., K⁺ vs. Na⁺).[5]

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred.[1][6] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion "naked" and highly nucleophilic, which accelerates the rate of the SN2 reaction.

Q3: What are the primary safety concerns when working with chlorotrifluoroethylene (CTFE)?

Chlorotrifluoroethylene is a colorless, volatile gas and requires careful handling in a well-ventilated fume hood. It is crucial to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be conducted in a closed system or under a controlled atmosphere to prevent the release of CTFE gas. Ensure all glassware and connections are secure to avoid leaks.

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material (3-hydroxybenzaldehyde) and the product. The reaction is considered complete when the spot corresponding to 3-hydroxybenzaldehyde is no longer visible by TLC analysis. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of product to starting material.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: My reaction yield is very low or non-existent.

Possible Cause 1: Incomplete Deprotonation of 3-Hydroxybenzaldehyde

  • Explanation: The phenoxide is the active nucleophile. If the base is not strong enough or is of poor quality (e.g., hydrated), deprotonation will be incomplete, leading to a slow or stalled reaction.

  • Solution:

    • Use a High-Quality Base: Ensure your base (e.g., K₂CO₃, KOH) is anhydrous. For K₂CO₃, it can be dried in an oven at >100°C before use. For KOH, using freshly powdered pellets can be effective.[4]

    • Sufficient Equivalents: Use at least 1.5 to 2.0 equivalents of the base to ensure the equilibrium is shifted towards the phenoxide.

    • Activation Time: Allow the base to stir with 3-hydroxybenzaldehyde in the solvent for a period (e.g., 30-60 minutes) before adding the fluoroalkylating agent to ensure complete phenoxide formation.

Possible Cause 2: Poor Quality of Reagents or Solvent

  • Explanation: Moisture in the solvent or reagents can quench the phenoxide and interfere with the reaction. The purity of the 3-hydroxybenzaldehyde is also critical.

  • Solution:

    • Use Anhydrous Solvent: Use a freshly opened bottle of anhydrous DMF, DMSO, or acetonitrile, or dry the solvent using standard laboratory procedures (e.g., with molecular sieves).

    • Check Starting Material Purity: Confirm the purity of 3-hydroxybenzaldehyde by melting point or NMR spectroscopy. Impurities can inhibit the reaction.

Possible Cause 3: Insufficient Reaction Temperature or Time

  • Explanation: The reaction may be kinetically slow. Fluoroalkenes can be less reactive than corresponding alkyl halides.

  • Solution:

    • Increase Temperature: Gently heat the reaction mixture. A temperature range of 60-80°C is often effective for this type of etherification.[7] Monitor for potential side product formation at higher temperatures.

    • Extend Reaction Time: Allow the reaction to run for a longer period (e.g., 12-24 hours), monitoring periodically by TLC.

Problem 2: GC-MS analysis shows multiple unidentified byproducts.

Possible Cause 1: C-Alkylation Side Reaction

  • Explanation: Although O-alkylation is generally favored for phenols, some C-alkylation can occur, especially at the ortho and para positions to the hydroxyl group, leading to isomers.[4][8] This is more likely with highly reactive systems or certain solvent/base combinations.

  • Solution:

    • Optimize the Base/Solvent System: The KOH/DMSO system is known for high O-alkylation selectivity.[4]

    • Control Temperature: Avoid excessively high temperatures, which can favor side reactions. Maintain a moderate temperature and monitor the reaction closely.

Possible Cause 2: Aldehyde Group Reactivity

  • Explanation: The aldehyde functional group on the aromatic ring can potentially undergo side reactions under basic conditions, such as aldol-type condensations or Cannizzaro reactions, although this is less common under anhydrous conditions.

  • Solution:

    • Moderate Base Strength: Use a base like K₂CO₃, which is strong enough to deprotonate the phenol but generally not strong enough to promote aldehyde side reactions.

    • Temperature Control: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

Problem 3: The product is difficult to purify.

Possible Cause 1: Similar Polarity of Product and Starting Material

  • Explanation: The product, this compound, and the starting material, 3-hydroxybenzaldehyde, may have close Rf values on TLC, making separation by standard column chromatography challenging.

  • Solution:

    • Optimize Chromatography: Use a shallow solvent gradient during column chromatography (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate). Using a high-performance silica gel can also improve resolution.

    • Drive Reaction to Completion: The best way to avoid purification issues is to ensure the reaction goes to completion, consuming all the starting material.

    • Aqueous Workup: An aqueous basic wash (e.g., with 1M NaOH) during the workup can help remove unreacted acidic 3-hydroxybenzaldehyde by converting it to its water-soluble sodium salt.

Possible Cause 2: Presence of Fluorous Byproducts

  • Explanation: Reactions involving fluorinated compounds can sometimes generate byproducts with unique solubility properties, complicating standard purification.[9]

  • Solution:

    • Liquid-Liquid Extraction: Utilize a biphasic workup. The desired product is typically soluble in common organic solvents like ethyl acetate or dichloromethane.

    • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be a highly effective purification method.

Visual Diagrams & Workflows

General Synthesis Workflow

The diagram below outlines the key stages of the synthesis, from reagent preparation to final product purification.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Prepare Reagents - Dry 3-Hydroxybenzaldehyde - Dry K2CO3 - Use Anhydrous DMF Deprotonation 2. Deprotonation - Combine Aldehyde, Base, Solvent - Stir at RT for 30-60 min Reagents->Deprotonation Alkylation 3. Fluoroalkylation - Add CTFE Source - Heat to 60-80 °C - Monitor by TLC (4-24h) Deprotonation->Alkylation Quench 4. Quench & Extract - Cool to RT, Add Water - Extract with Ethyl Acetate - Wash with Brine Alkylation->Quench Purify 5. Purify - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography Quench->Purify FinalProduct Pure Product Purify->FinalProduct Yield & Characterize Troubleshooting Start Low Yield Observed CheckSM Is Starting Material consumed (by TLC)? Start->CheckSM CheckBase 1. Check Base Quality/Amount 2. Ensure Anhydrous Conditions 3. Increase Reaction Time/Temp CheckSM->CheckBase No CheckByproducts Are there significant byproducts (TLC/GC-MS)? CheckSM->CheckByproducts Yes Success Yield Improved CheckBase->Success OptimizeConditions 1. Lower Reaction Temperature 2. Re-evaluate Base Choice (e.g., K2CO3 vs KOH) CheckByproducts->OptimizeConditions Yes WorkupLoss Potential Workup Issue: - Check Extraction pH - Analyze Aqueous Layer CheckByproducts->WorkupLoss No OptimizeConditions->Success WorkupLoss->Success

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials & Reagents:

  • 3-Hydroxybenzaldehyde (≥98%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Chlorotrifluoroethylene (CTFE) or a suitable precursor

  • Dimethylformamide (DMF), anhydrous (≤0.005% water)

  • Ethyl Acetate, ACS grade

  • Hexane, ACS grade

  • Saturated Sodium Chloride solution (Brine)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel, 230-400 mesh

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (e.g., 10.0 g, 81.9 mmol) and anhydrous potassium carbonate (e.g., 22.6 g, 163.8 mmol, 2.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous DMF via cannula or syringe under an inert atmosphere (N₂ or Argon).

  • Phenoxide Formation: Stir the suspension vigorously at room temperature for 60 minutes.

  • Addition of Fluoroalkene: Introduce the chlorotrifluoroethylene source (e.g., by bubbling the gas through the solution or adding a precursor) slowly at room temperature. Note: This step must be performed in a well-ventilated fume hood with appropriate safety measures.

  • Reaction: Heat the reaction mixture to 70°C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the 3-hydroxybenzaldehyde spot is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 300 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹⁹F NMR, and MS to confirm its identity and purity.

Data Summary Table

ParameterRecommended ConditionRationale
Starting Material 3-HydroxybenzaldehydePhenolic precursor for O-alkylation.
Alkylating Agent ChlorotrifluoroethyleneProvides the 2-chloro-1,1,2-trifluoroethoxy moiety.
Base K₂CO₃ (anhydrous)Mild, effective base for phenoxide formation with low side reactivity. [6]
Stoichiometry (Base) 2.0 equivalentsDrives the deprotonation equilibrium to completion.
Solvent DMF (anhydrous)Polar aprotic solvent that enhances nucleophilicity of the phenoxide. [1]
Temperature 60-80 °CProvides sufficient thermal energy to overcome activation barrier.
Reaction Time 4-24 hoursDependent on scale and temperature; monitor by TLC.
Purification Column ChromatographyStandard method for isolating products of moderate polarity.

References

  • The scope of the O‐alkylation reaction. Reaction conditions: Phenol... - ResearchGate. Available from: [Link]

  • Thiemann, T., et al. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. MDPI. Available from: [Link]

  • para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science (RSC Publishing). (2023). Available from: [Link]

  • Thiemann, T., et al. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Semantic Scholar. Available from: [Link]

  • Process for the production of aromatic ethers and aromatic polyethers. Google Patents. (US4474932A).
  • Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. Inorganic Chemistry - ACS Publications. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Available from: [Link]

  • Scheme 1. Etherification of 3-hydroxybenzaldehyde. ResearchGate. Available from: [Link]

  • Selective O-Alkylation Reaction Screen. ResearchGate. Available from: [Link]

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. ResearchGate. (2020). Available from: [Link]

  • Purification of fluorinated alcohols. Google Patents. (WO2006052567A2).
  • Benzaldehyde derivative and process for its preparation. European Patent Office. (EP 0145334 A2). Available from: [Link]

  • Organofluorine chemistry. Wikipedia. Available from: [Link]

  • Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. (2017). Available from: [Link]

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. PMC. (2022). Available from: [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. (2019). Available from: [Link]

Sources

stability of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Reference CAS: 85068-33-3 (Analogous/Related Structures Context) | Internal Code: TF-BENZ-3

Technical Overview & Chemical Profile

Welcome to the Technical Support Hub. You are likely working with 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde , a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., voltage-gated sodium channel blockers).

This molecule presents a unique "push-pull" stability challenge:

  • The Aldehyde Core: Highly susceptible to auto-oxidation due to the electron-withdrawing nature of the fluoroalkoxy tail.

  • The Fluorinated Ether Tail (-O-CF₂-CHFCl): Generally robust, but the terminal proton is sufficiently acidic to trigger elimination reactions under harsh basic conditions.

Physicochemical Stability Matrix
ParameterStability StatusCritical Notes
Air/Oxygen Unstable High Risk. Electron-poor benzaldehydes oxidize rapidly to the corresponding benzoic acid in air.
Moisture Moderate Stable to neutral water. Susceptible to hydration (gem-diol formation) under acidic conditions due to increased electrophilicity.
Basic Conditions Conditional Stable to carbonates/amines. Unstable to strong bases (LDA,

-BuLi) due to potential HF/HCl elimination at the side chain.
Acidic Conditions Stable generally stable, though strong Lewis acids may complex with the ether oxygen.
Thermal Moderate Distillable under vacuum. Avoid temps >120°C without solvent to prevent polymerization.

Troubleshooting Guide (FAQs)

Issue 1: "My material has turned into a white solid or contains a white precipitate."

Diagnosis: Auto-oxidation to Benzoic Acid. The electron-withdrawing effect of the -(2-chloro-1,1,2-trifluoroethoxy) group activates the aldehyde carbonyl, making the C-H bond weaker and more prone to radical abstraction by atmospheric oxygen. The white solid is the corresponding benzoic acid derivative.

  • Solution:

    • Immediate Fix: Dissolve the mixture in EtOAc and wash with saturated aqueous NaHCO₃. The acid will partition into the aqueous layer; the aldehyde remains in the organic layer.

    • Prevention: Store strictly under Argon/Nitrogen at 2–8°C. Sparge all reaction solvents with inert gas.

Issue 2: "I see unexpected elimination products during base-mediated coupling."

Diagnosis: Side-Chain Dehydrohalogenation. If you are using strong bases (e.g., NaH, KOtBu, LDA), you risk deprotonating the terminal -CHFCl position. The resulting carbanion can undergo


-elimination (ejecting Fluoride or Chloride), destroying the fluorinated motif.
  • Solution:

    • Switch Bases: Use non-nucleophilic, milder bases like Cs₂CO₃ or K₃PO₄.

    • Protocol Adjustment: If a strong base is required for a subsequent step (e.g., Wittig), generate the ylide separately at low temperature before adding the aldehyde. Do not mix the aldehyde with the base directly.

Issue 3: "Low yields in Reductive Amination."

Diagnosis: Imine Instability & Hydrolysis. The fluorinated group makes the aldehyde highly electrophilic. While imine formation is fast, the resulting imine is also electron-deficient and prone to rapid hydrolysis back to the starting material if water is not rigorously excluded.

  • Solution:

    • Desiccant: Add activated 4Å Molecular Sieves or MgSO₄ directly to the imine formation step.

    • One-Pot Protocol: Use a reducing agent that operates at acidic pH (like NaBH(OAc)₃) to drive the equilibrium forward without isolating the sensitive imine.

Recommended Protocols

A. Storage & Handling SOP
  • Container: Amber glass with a Teflon-lined septum cap.

  • Atmosphere: Argon blanket (heavier than air, provides better coverage for liquids).

  • Temperature: 2°C to 8°C.

  • Re-testing: Check ¹H NMR for the carboxylic acid peak (typically broad singlet ~10–13 ppm) before critical steps.

B. Safe Purification (Bisulfite Adduct Method)

Use this if distillation is difficult or if the material is contaminated with non-aldehyde impurities.

  • Dissolution: Dissolve crude aldehyde in minimal ethanol.

  • Precipitation: Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1.5 equiv) with vigorous stirring. A white adduct precipitate should form within 30 mins.

  • Wash: Filter the solid and wash with diethyl ether (removes non-aldehyde organic impurities).

  • Regeneration: Suspend the solid in water and add saturated NaHCO₃ or 10% NaOH (mildly) until basic. Extract immediately with DCM to recover pure aldehyde.

Mechanistic Visualization

The following diagram illustrates the critical degradation pathways (Oxidation and Elimination) and the recommended synthetic workflow.

G cluster_0 Degradation Risks Aldehyde 3-(2-Chloro-1,1,2- trifluoroethoxy)benzaldehyde Acid Benzoic Acid Derivative (Impurity) Aldehyde->Acid O2 (Air) Auto-oxidation Elimination Elimination Product (Alkene) Aldehyde->Elimination Strong Base (> pKa 20) Imine Imine Intermediate (Transient) Aldehyde->Imine Amine + MgS04 (Dry) Imine->Aldehyde H2O Hydrolysis Product Target Amine/Alkene Imine->Product Reduction (NaBH(OAc)3)

Figure 1: Stability and reactivity flowchart. Red paths indicate degradation risks; Blue/Green paths indicate recommended synthetic workflows.

References & Authority

  • PubChem Compound Summary. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- (Analogous Structure).[1] National Center for Biotechnology Information.

  • Barone, M. R., & Jones, A. M. (2017).[2] Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes.[2] Royal Society of Chemistry.[3] (Demonstrates sensitivity of electron-deficient benzaldehydes).

  • SynQuest Laboratories. Safety Data Sheet: 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde.[4] (Handling and storage protocols for fluorinated benzaldehydes).

  • Chen, M., et al. (2015). Photocatalytic C–H Trifluoroethoxylation of (Hetero)arenes.[5] Organic Letters.[5] (Discusses stability of the trifluoroethoxy motif).

    • [5]

Disclaimer: This guide is for research purposes only. Always consult the specific SDS and perform a small-scale safety evaluation before scaling up reactions involving fluorinated intermediates.

Sources

managing side reactions in the formylation of trifluoroethoxylated benzenes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the formylation of trifluoroethoxylated benzenes. It is structured to address the unique electronic and steric challenges posed by the trifluoroethoxy (–OCH₂CF₃) substituent.

Status: Operational Role: Senior Application Scientist Topic: Managing Side Reactions & Optimization

Executive Summary: The Substrate Challenge

Trifluoroethoxylated benzenes present a "push-pull" conflict that complicates standard formylation protocols.

  • The "Push": The ether oxygen donates electron density via resonance (

    
    ), activating the ring.
    
  • The "Pull": The trifluoroethyl group exerts a strong inductive withdrawing effect (

    
    ), which significantly dampens the activation compared to a standard anisole (methoxy) analog.
    
  • The Sterics: The

    
     group is bulkier than a methyl group, creating steric shielding at the ortho position.
    

Implication: Standard Vilsmeier-Haack conditions often result in sluggish conversion or stalling, tempting researchers to increase temperature, which triggers polymerization and tar formation. Conversely, lithiation strategies must navigate the directing power of the oxygen against the fragility of the ether linkage under cryogenic conditions.

Troubleshooting Guide & FAQs

Category A: Reactivity & Conversion Issues

Q1: My Vilsmeier-Haack reaction stalls at 40-50% conversion. Adding more reagent just creates black tar. What is happening? Diagnosis: The inductive deactivation by the


 group makes the arene a poor nucleophile for the Vilsmeier complex (chloroiminium ion). "Forcing" the reaction with excess 

and high heat (

) promotes self-condensation of the reagent and polymerization of the electron-rich substrate. Corrective Action:
  • Switch Solvent: Move from pure DMF or DMF/DCM to 1,2-dichloroethane (DCE) . This allows higher reflux temperatures (

    
    ) without the thermal decomposition associated with neat DMF.
    
  • Catalyst Modification: If

    
     is insufficient, switch to Rieche Formylation  (TiCl₄ / Dichloromethyl methyl ether). The oxocarbenium intermediate generated is a "hotter" electrophile than the Vilsmeier iminium salt, often necessary for deactivated ethers.
    

Q2: I am seeing significant chlorinated byproducts instead of the aldehyde. Why? Diagnosis: This is a classic side reaction in deactivated systems. When the electrophilic attack is slow, the Vilsmeier intermediate can act as a chlorinating agent, or competitive radical chlorination can occur if the reaction mixture is exposed to light or trace metal impurities. Corrective Action:

  • Strict Exclusion of Light: Wrap the flask in foil.

  • Stoichiometry Control: Reduce

    
     to 1.1 equivalents.
    
  • Workup: Ensure the hydrolysis step is vigorous. Sometimes the "chlorinated product" is actually the unhydrolyzed intermediate (an

    
    -chloroamine). Heat the aqueous quench to 
    
    
    
    for 30 minutes to ensure full conversion to the aldehyde.
Category B: Regioselectivity (Ortho vs. Para)

Q3: I need the ortho-isomer, but Vilsmeier gives me >95% para. How do I switch selectivity? Diagnosis: The trifluoroethoxy group is sterically bulky. In an electrophilic aromatic substitution (EAS) like Vilsmeier, the para position is kinetically favored due to less steric hindrance.[1] Corrective Action: You must switch mechanisms from Charge Control (EAS) to Coordination Control (Lithiation) .

  • Protocol: Use Directed Ortho Metalation (DoM) . The ether oxygen, despite the electron-withdrawing chain, can still coordinate Lithium.

  • Reagent: Use

    
    -BuLi in 
    
    
    
    (not THF) at
    
    
    to
    
    
    . The solvent difference is crucial; ether promotes tighter coordination to the directing group than THF.

Q4: During lithiation, I observe decomposition of the starting material. Is the trifluoroethyl group unstable? Diagnosis: Yes, under strong basic conditions,


-elimination of fluoride is a risk, though less common than simple ether cleavage. More likely, if you are using THF above 

, the

-BuLi is attacking the THF or the trifluoroethoxy group is undergoing an elimination pathway driven by the acidity of the

-protons (adjacent to the ether oxygen). Corrective Action:
  • Temperature: Keep lithiation strictly at

    
    .
    
  • Base: Switch to

    
    -BuLi  or LDA  if 
    
    
    
    -BuLi is too nucleophilic (causing attack on the ring or substituents) rather than acting as a base.

Experimental Protocols

Method A: Modified Vilsmeier-Haack (Para-Selective)

Best for: Standard synthesis of 4-(trifluoroethoxy)benzaldehyde.

  • Preparation: In a flame-dried flask under

    
    , dissolve 1-(2,2,2-trifluoroethoxy)benzene (10 mmol) in anhydrous 1,2-dichloroethane (DCE)  (20 mL).
    
  • Reagent Formation: In a separate flask, cool DMF (12 mmol, 1.2 eq) to

    
    . Add 
    
    
    
    (12 mmol, 1.2 eq) dropwise. Stir 15 min to form the white Vilsmeier salt.
  • Addition: Transfer the Vilsmeier salt slurry to the substrate solution in DCE.

  • Reaction: Warm slowly to

    
     . Monitor by TLC/HPLC. Reaction typically takes 4–6 hours (longer than anisole).
    
  • Quench: Pour into ice water containing NaOAc (buffered hydrolysis prevents acid-catalyzed ether cleavage). Stir vigorously at

    
     for 30 mins.
    
  • Isolation: Extract with DCM, wash with brine, dry over

    
    .
    
Method B: Directed Ortho Metalation (Ortho-Selective)

Best for: Synthesis of 2-(trifluoroethoxy)benzaldehyde.

  • Setup: Flame-dried Schlenk flask, Argon atmosphere.

  • Solvent: Dissolve substrate (10 mmol) in anhydrous Diethyl Ether (

    
    ) (30 mL). Note: 
    
    
    
    enhances ortholithiation via coordination better than THF for this substrate.
  • Lithiation: Cool to

    
     . Add 
    
    
    
    -BuLi
    (2.5 M in hexanes, 11 mmol, 1.1 eq) dropwise over 20 mins.
  • Aging: Stir at

    
     for 1 hour. (Do not warm; risk of elimination).
    
  • Formylation: Add anhydrous DMF (15 mmol, 1.5 eq) dropwise.

  • Workup: Allow to warm to

    
    , then quench with saturated 
    
    
    
    .

Data Comparison: Conditions vs. Outcome[2][3][4][5][6]

MethodConditionsMajor IsomerTypical YieldPrimary Side Reaction
Standard Vilsmeier DMF/POCl₃, 25°CPara< 30%Low conversion, recovered SM
Thermal Vilsmeier DMF/POCl₃, 90°CPara40-50%Tarry polymers, chlorination
DCE Vilsmeier DCE, 70°CPara75-85% Minimal; trace ortho
Rieche TiCl₄/DCME, 0°CPara80-90%Ether cleavage (if TiCl₄ excess)
DoM (Lithiation) n-BuLi/Et₂O, -78°COrtho 65-75%Fluoride elimination (if warm)

Visualizations

Decision Tree & Reaction Pathway

The following diagram illustrates the mechanistic divergence based on condition selection, highlighting the "danger zones" for side reactions.

FormylationPathways Substrate Trifluoroethoxybenzene (Substrate) Vilsmeier Vilsmeier-Haack (POCl3/DMF) Substrate->Vilsmeier Electrophilic Attack Lithiation Directed Lithiation (n-BuLi, -78°C) Substrate->Lithiation Deprotonation Intermediate_VH Iminium Salt (Steric Control) Vilsmeier->Intermediate_VH Slow Kinetics (Due to CF3) Side_Tar Side Rxn: Polymerization/Tar Vilsmeier->Side_Tar If T > 80°C or Excess Rgt Para_Aldehyde Para-Aldehyde (Major Product) Intermediate_VH->Para_Aldehyde Hydrolysis Intermediate_Li Lithiated Species (Coordination Control) Lithiation->Intermediate_Li O-Li Coordination Ortho_Aldehyde Ortho-Aldehyde (Major Product) Intermediate_Li->Ortho_Aldehyde + DMF Side_Elim Side Rxn: Fluoride Elimination Intermediate_Li->Side_Elim If T > -40°C

Caption: Mechanistic divergence showing how reaction conditions dictate regioselectivity and specific failure modes (Tar vs. Elimination).

References

  • BenchChem. (2025).[2] Technical Support Center: Synthesis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene. Retrieved from 2

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from 3[4]

  • Common Organic Chemistry. (n.d.). Formylation - Common Conditions: Lithiation.[5] Retrieved from 5

  • Thieme Connect. (2012). Ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Retrieved from 6

  • MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from 7

Sources

Navigating the Thermal Landscape: A Technical Guide to Temperature Control in the Synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the critical role of temperature control in the successful synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific principles to empower you to navigate the complexities of this synthesis with precision and confidence.

I. Foundational Principles: The Williamson Ether Synthesis at its Core

The synthesis of this compound is fundamentally a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 3-hydroxybenzaldehyde (the nucleophile) attacks 1,2-dichloro-1,2,2-trifluoroethane to form the desired ether linkage.

The success of this SN2 reaction is highly dependent on a delicate balance of factors, with temperature being a paramount variable.[3] Precise temperature control is not merely a suggestion but a necessity to ensure optimal yield, minimize side reactions, and maintain the integrity of the starting materials.

II. Troubleshooting Guide: Addressing Common Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis, with a focus on their temperature-related root causes and solutions.

Question 1: My reaction yield is consistently low. What are the likely temperature-related causes?

Answer: Low yields in this Williamson ether synthesis can often be traced back to several temperature-dependent factors:

  • Inadequate Deprotonation of 3-Hydroxybenzaldehyde: The initial step of forming the phenoxide is crucial. If the temperature is too low during the addition of the base (e.g., sodium hydride), the deprotonation may be incomplete. This reduces the concentration of the active nucleophile, thereby limiting the extent of the reaction.

  • Insufficient Reaction Temperature: While high temperatures can be detrimental (see below), a temperature that is too low will result in a sluggish reaction rate. The Williamson ether synthesis requires a certain activation energy to proceed at a reasonable pace.[3] For many Williamson syntheses, a temperature range of 50-100°C is typical.[3] However, given the low boiling point of 1,2-dichloro-1,2,2-trifluoroethane (commercially known as CFC-113) at 47.7°C, the reaction must be conducted under reflux conditions in a sealed vessel or with a very efficient condenser to maintain the reagent in the reaction mixture.[4]

  • Loss of the Fluoroalkane Reagent: Due to its high volatility, maintaining the concentration of 1,2-dichloro-1,2,2-trifluoroethane in the reaction mixture is a primary challenge. Inadequate cooling of the reflux condenser or running the reaction at a temperature significantly above its boiling point will lead to its escape, thus starving the reaction of a key reactant.

Solution Workflow:

  • Ensure Complete Deprotonation: When adding the base to 3-hydroxybenzaldehyde in an aprotic polar solvent like DMF, ensure the mixture is stirred at room temperature for a sufficient time (e.g., 30-60 minutes) to allow for complete formation of the phenoxide before the addition of the fluoroalkane.

  • Optimize Reflux Conditions: The reaction should be heated to a gentle reflux. The temperature of the heating mantle or oil bath should be set slightly above the boiling point of the solvent, but not so high as to cause vigorous boiling that overwhelms the condenser.

  • Utilize an Efficient Condenser: Employ a high-efficiency condenser (e.g., a Dimroth or Allihn condenser) with a steady flow of a cold coolant (e.g., a refrigerated circulator set to 0-5°C) to minimize the loss of the volatile fluoroalkane.

Question 2: I am observing the formation of significant side products. How can temperature control mitigate this?

Answer: The formation of byproducts is a common issue when temperature is not meticulously controlled.

  • Side Reactions of the Aldehyde: At elevated temperatures, benzaldehydes can be susceptible to a variety of side reactions, including oxidation to the corresponding benzoic acid, especially if any air is present in the reaction vessel.[5]

  • Elimination Reactions: While the primary reaction is substitution, high temperatures can favor elimination reactions, particularly if there are any impurities in the starting materials or if a very strong, sterically hindered base is used.[3]

  • Solvent Decomposition: Polar aprotic solvents like DMF can decompose at high temperatures, leading to the formation of impurities that can complicate the reaction and purification.

Preventative Measures:

  • Maintain a Moderate Reaction Temperature: The ideal temperature is one that allows for a reasonable reaction rate without promoting side reactions. For this synthesis, a gentle reflux is recommended.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting materials and the formation of the product. Once the reaction is complete, cool it down promptly to prevent the formation of degradation products.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this synthesis?

A1: The optimal temperature is dictated by the boiling point of the solvent and the volatile fluoroalkane. A gentle reflux is generally recommended. In a solvent like DMF, this would be in the range of 50-80°C.[6] It is crucial to maintain a temperature that sustains the reaction without excessive loss of the fluoroalkane.

Q2: How do I control the temperature of an exothermic reaction?

A2: The initial deprotonation of 3-hydroxybenzaldehyde with a strong base like sodium hydride can be exothermic. It is advisable to add the base portion-wise to a cooled solution of the benzaldehyde (e.g., in an ice bath) to maintain control over the temperature. Once the deprotonation is complete, the subsequent ether synthesis is typically not strongly exothermic and can be heated to the desired reflux temperature.

Q3: Can I run the reaction at a higher temperature to speed it up?

A3: While higher temperatures do increase reaction rates, in this specific synthesis, it is strongly discouraged. The primary reason is the low boiling point of 1,2-dichloro-1,2,2-trifluoroethane (47.7°C).[4] Exceeding this temperature significantly, even with a reflux condenser, will lead to substantial loss of this reagent, resulting in a lower yield. Furthermore, higher temperatures increase the likelihood of side reactions.[5]

Q4: What are the temperature considerations for the work-up and purification?

A4: During the work-up, it is generally good practice to cool the reaction mixture to room temperature before quenching with water or an aqueous acid solution. For purification by distillation, benzaldehydes are often distilled under reduced pressure to lower the boiling point and prevent thermal degradation.[7]

IV. Experimental Protocol and Data Summary

Detailed Experimental Protocol:

  • Preparation of the Alkoxide: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Williamson Ether Synthesis: Add 1,2-dichloro-1,2,2-trifluoroethane (1.2 eq) to the reaction mixture.

  • Heat the mixture to a gentle reflux (approximately 60-70°C) and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

ParameterRecommended ValueRationale
Deprotonation Temperature 0°C to Room TemperatureTo control the initial exotherm and ensure complete formation of the nucleophile.
Reaction Temperature 60-70°C (Gentle Reflux)To ensure a reasonable reaction rate without significant loss of the volatile fluoroalkane.
Condenser Coolant Temp. 0-5°CTo efficiently condense and return the low-boiling fluoroalkane to the reaction vessel.
Purification Method Vacuum DistillationTo purify the product at a lower temperature and prevent thermal decomposition.[7]

V. Visualization of the Experimental Workflow

Synthesis_Workflow cluster_1 Start Start: 3-Hydroxybenzaldehyde in DMF Deprotonation Deprotonation: Add NaH at 0°C, then stir at RT Start->Deprotonation Alkoxide Sodium 3-formylphenoxide (in situ) Deprotonation->Alkoxide Addition Addition: 1,2-dichloro-1,2,2- trifluoroethane Reaction Williamson Ether Synthesis: Reflux at 60-70°C Addition->Reaction Workup Aqueous Work-up: Quench, Extract, Dry Reaction->Workup Purification Purification: Vacuum Distillation Workup->Purification Product Final Product: 3-(2-Chloro-1,1,2- trifluoroethoxy)benzaldehyde Purification->Product

Sources

Validation & Comparative

Biological Activity & Synthetic Utility of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

[1]

Executive Summary

This technical guide evaluates 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde (CAS: 85616-21-9), a critical fluorinated building block used in the synthesis of advanced agrochemicals (specifically benzoylurea insecticides) and pharmaceutical candidates.[1] Unlike the more common trifluoromethoxy (–OCF₃) analogues, this compound introduces a 2-chloro-1,1,2-trifluoroethoxy tail.[1] This moiety offers a unique balance of increased lipophilicity (LogP), steric bulk, and specific electronic withdrawal properties that modulate the pharmacokinetics and binding affinity of downstream active ingredients.[1]

This guide compares the biological performance and synthetic utility of this aldehyde against its primary analogues: 3-(Trifluoromethoxy)benzaldehyde and 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde .[1]

Chemical Profile & Mechanism of Action[2]

Structural Significance

The 3-(2-Chloro-1,1,2-trifluoroethoxy) moiety is synthesized via the base-catalyzed addition of chlorotrifluoroethylene (CTFE) to 3-hydroxybenzaldehyde.[1] This creates a chiral center at the terminal carbon (–OCF₂CHFCl), introducing stereochemical complexity absent in symmetric –OCF₃ groups.[1]

  • Lipophilicity: The substitution of a fluorine for a chlorine atom and the elongation of the chain significantly increases the partition coefficient (LogP), enhancing membrane permeability of the final drug molecule.

  • Electronic Effects: The group acts as a strong electron-withdrawing group (EWG), deactivating the aromatic ring towards electrophilic attack but activating the aldehyde carbonyl for condensation reactions (e.g., with anilines or hydrazines).[1]

Synthesis Pathway (Graphviz)

The following diagram outlines the industrial synthesis workflow, highlighting the critical pressure-dependent step involving CTFE.

SynthesisWorkflowStart3-Hydroxybenzaldehyde(CAS 100-83-4)IntermediatePotassium PhenolateIntermediateStart->IntermediateDeprotonationReagentChlorotrifluoroethylene(CTFE)Product3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde(CAS 85616-21-9)Reagent->ProductReactantConditionKOH / DMSO80-100°C, <5 atmCondition->ProductCatalysisIntermediate->ProductNucleophilic Addition(CTFE)

Figure 1: Synthesis of this compound via nucleophilic addition to fluoro-olefins.

Comparative Biological Performance

The biological activity of this aldehyde is best understood through the Structure-Activity Relationship (SAR) of the pharmacophores it generates (e.g., benzoylphenyl ureas, semicarbazones).[1]

Comparison vs. 3-(Trifluoromethoxy)benzaldehyde

The trifluoromethoxy (–OCF₃) group is the "gold standard" bioisostere.[1] However, the 2-chloro-1,1,2-trifluoroethoxy analogue offers distinct advantages in specific contexts.[1]

Feature3-(Trifluoromethoxy)benzaldehydeThis compoundBiological Implication
Lipophilicity (ΔLogP) Baseline+0.5 to +0.8The chloro-analogue increases lipid solubility, crucial for penetrating insect cuticles or the blood-brain barrier [1].[1]
Steric Volume Low (Compact)High (Bulky)The longer tail fills larger hydrophobic pockets in enzymes (e.g., Chitin Synthase), potentially improving selectivity.[1]
Metabolic Stability High (C-F bonds)ModerateThe terminal –CHFCl group is susceptible to dehydrochlorination or oxidative metabolism, providing a "soft spot" to reduce environmental persistence [2].[1]
H-Bonding Acceptor only (F)Donor/AcceptorThe acidic proton on the terminal carbon (–CH FCl) can act as a weak hydrogen bond donor, altering receptor binding.[1]
Comparison vs. 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

The tetrafluoroethoxy analogue (–OCF₂CHF₂) is chemically similar but lacks the chlorine atom.[1]

  • Performance Delta: The chlorine atom in the title compound provides a halogen bond capability that the tetrafluoro- analogue lacks.[1] In specific docking studies (e.g., ALDH inhibition or kinase targets), the chlorine atom can interact with backbone carbonyls, stabilizing the ligand-protein complex more effectively than a fluorine atom [3].[1]

Experimental Protocols

To validate the biological potential of this building block, researchers typically convert it into a semicarbazone or chalcone derivative for screening. The aldehyde itself is rarely the final active agent due to its reactivity.

Protocol A: Synthesis of Bioactive Semicarbazone Derivative

This protocol creates a stable derivative suitable for antimicrobial or insecticidal screening.

Reagents:

  • This compound (1.0 eq)[1]

  • Semicarbazide hydrochloride (1.1 eq)[1]

  • Sodium acetate (1.2 eq)[1]

  • Ethanol/Water (1:1 v/v)[1]

Methodology:

  • Dissolution: Dissolve 1.2g of sodium acetate and 1.0g of semicarbazide HCl in 10mL of water.

  • Addition: Add 1.0 eq of the aldehyde dissolved in 10mL ethanol slowly to the aqueous solution with vigorous stirring.

  • Precipitation: The reaction is immediate. A white to pale-yellow precipitate forms.[1] Stir for 30 minutes at room temperature to ensure completion.

  • Isolation: Filter the solid under vacuum. Wash with cold water (2x 10mL) and cold ethanol (1x 5mL).[1]

  • Recrystallization: Recrystallize from hot ethanol/water to obtain analytical grade crystals.

  • Yield Check: Expected yield >90%. Melting point should be distinct from the starting aldehyde.

Protocol B: Antimicrobial Susceptibility Testing (Disk Diffusion)

Used to compare the potency of the chloro-trifluoroethoxy derivative vs. the trifluoromethoxy analogue.[1]

  • Culture Prep: Prepare 0.5 McFarland standard suspensions of S. aureus and E. coli.

  • Plating: Inoculate Mueller-Hinton agar plates using a sterile swab.

  • Loading: Dissolve the synthesized derivatives in DMSO (10 mg/mL). Impregnate sterile filter paper discs (6mm) with 10µL of the solution.

  • Control: Use DMSO as a negative control and Ciprofloxacin as a positive control.

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the Zone of Inhibition (mm).

    • Expected Result: The 2-chloro-1,1,2-trifluoroethoxy derivatives often show larger inhibition zones against Gram-positive bacteria compared to –OCF₃ analogues due to increased membrane disruption capabilities [4].[1]

SAR Decision Logic (Graphviz)[1]

Use this decision tree to determine when to employ the this compound intermediate in your drug design pipeline.

SAR_LogicStartTarget Optimization RequirementQ1Is the binding pocketsterically restricted?Start->Q1Q2Is higher lipophilicity (LogP)required for permeability?Q1->Q2No (Large Pocket)Res_OCF3Use 3-(Trifluoromethoxy)benzaldehyde(Compact, Stable)Q1->Res_OCF3Yes (Small Pocket)Res_ClUse 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde(Bulky, Lipophilic)Q2->Res_ClYes (Need High LogP)Res_TetraUse 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde(H-Bond Donor)Q2->Res_TetraNo (Need H-Bonding)

Figure 2: Strategic selection of fluoroalkoxy benzaldehydes in medicinal chemistry.

References

  • BenchChem. (2025).[1] 3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE: Properties and Applications. Retrieved from [1]

  • World Health Organization (WHO). (2006).[1] Novaluron in Drinking-water: Use for Vector Control. Retrieved from [1]

  • MDPI. (2023).[1] Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease. Retrieved from [1]

  • National Institutes of Health (NIH). (2015).[1] Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound. Retrieved from

  • GuideChem. (2024).[1] Synthesis and Application of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [1]

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthesis and spectroscopic validation of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde, a key intermediate in pharmaceutical and agrochemical research. It is designed for researchers, scientists, and drug development professionals who require a robust framework for structural confirmation, ensuring the integrity of their synthetic pathways. We will explore the causal relationships behind experimental choices, present a self-validating protocol, and compare methodologies to provide a comprehensive understanding of the process.

Introduction: The Imperative for Rigorous Validation

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount.[1][2][3] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are fundamental tools that provide detailed information about molecular structure at the atomic level.[1][4][5] For complex molecules such as this compound, which contains multiple functionalities and stereogenic centers, a multi-pronged spectroscopic approach is not just recommended, but essential for unequivocal validation. This guide will detail a primary synthesis route and outline a comprehensive spectroscopic workflow to ensure the identity and purity of the target compound.

Part 1: Primary Synthesis Route via Williamson Ether Synthesis

The most direct and widely adopted method for preparing aryl ethers is the Williamson ether synthesis.[6][7][8][9] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.[6][7][9]

Mechanism and Experimental Rationale

The synthesis of this compound is achieved by the reaction of 3-hydroxybenzaldehyde with a suitable 2-chloro-1,1,2-trifluoroethylating agent. The key steps are:

  • Deprotonation: 3-hydroxybenzaldehyde is treated with a base to form the more nucleophilic phenoxide ion. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating phenols and is less likely to induce side reactions compared to stronger bases like sodium hydride.[10]

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of the trifluoroethoxy source.

  • Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the ionic intermediates and does not participate in the reaction.[10]

Synthesis Reactant1 3-Hydroxybenzaldehyde Intermediate Phenoxide Intermediate Reactant1->Intermediate Deprotonation Reactant2 ClCF₂CHFCl Product This compound Reactant2->Product SN2 Attack Base K₂CO₃ Base->Intermediate Deprotonation Solvent DMF Solvent->Intermediate Deprotonation Intermediate->Product SN2 Attack

Caption: Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol
  • To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the phenoxide.

  • Cool the mixture to room temperature and add the 2-chloro-1,1,2-trifluoroethylating agent (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: A Multi-Technique Spectroscopic Validation Workflow

A single spectroscopic technique is rarely sufficient for the complete characterization of a novel compound. The following workflow employs a suite of complementary methods to provide orthogonal data, leading to a confident structural assignment.

Validation_Workflow Start Crude Product Purification Column Chromatography Start->Purification PureProduct Pure Product Purification->PureProduct HNMR ¹H NMR PureProduct->HNMR CNMR ¹³C NMR PureProduct->CNMR FNMR ¹⁹F NMR PureProduct->FNMR IR FT-IR PureProduct->IR MS Mass Spectrometry PureProduct->MS Confirmation Structure Confirmed HNMR->Confirmation CNMR->Confirmation FNMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Comprehensive spectroscopic validation workflow.

¹H NMR Spectroscopy: Proton Environment Mapping
  • Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

  • Expected Spectrum:

    • Aldehyde Proton (-CHO): A singlet peak around 9.9-10.0 ppm.

    • Aromatic Protons: A complex multiplet pattern between 7.0 and 8.0 ppm, corresponding to the four protons on the benzene ring.

    • Trifluoroethoxy Proton (-OCHF-): A triplet of doublets (td) around 6.5-7.0 ppm due to coupling with the adjacent fluorine atoms.

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
  • Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

  • Expected Spectrum:

    • Aldehyde Carbonyl (C=O): A peak around 190 ppm.

    • Aromatic Carbons: Several peaks between 110 and 160 ppm. The carbon attached to the ether oxygen will be the most downfield in this region.

    • Trifluoroethoxy Carbons: Two peaks, each showing coupling to fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine Atom Identification
  • Principle: ¹⁹F NMR is highly sensitive and essential for fluorinated compounds, providing distinct signals for each unique fluorine environment.[11][12][13][14]

  • Expected Spectrum:

    • -CF₂- group: A doublet of triplets (dt) due to coupling with the adjacent fluorine and proton.

    • -CHF- group: A doublet of triplets (dt) due to coupling with the geminal proton and vicinal fluorine atoms.

FT-IR Spectroscopy: Functional Group Analysis
  • Principle: Infrared spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected Spectrum:

    • C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹.

    • C-O-C Stretch (Ether): A characteristic peak in the 1250-1050 cm⁻¹ region.

    • C-F Stretch: Strong absorptions in the 1350-1100 cm⁻¹ range.

    • C-Cl Stretch: A peak in the 800-600 cm⁻¹ region.

Mass Spectrometry: Molecular Weight and Fragmentation
  • Principle: Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.[15][16]

  • Expected Spectrum:

    • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (238.59 g/mol ).

    • Isotope Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺ peak.[17][18][19]

Spectroscopic Data Summary
Technique Expected Chemical Shift / Frequency / m/z Key Structural Information
¹H NMR Aldehyde H: ~9.9 ppm; Aromatic H: 7.0-8.0 ppm; -OCHF-: ~6.7 ppmConfirms presence of aldehyde and aromatic protons, and the fluoroethoxy group.
¹³C NMR C=O: ~190 ppm; Aromatic C: 110-160 ppmVerifies the carbon skeleton and functional groups.
¹⁹F NMR Two distinct signals for -CF₂- and -CHF-Confirms the structure of the fluoroalkoxy chain.[11][13][14]
FT-IR C=O: ~1700 cm⁻¹; C-O-C: ~1200 cm⁻¹; C-F: ~1300 cm⁻¹Identifies key functional groups.
Mass Spec M⁺ at m/z 238.6; M+2 peak at m/z 240.6Confirms molecular weight and presence of one chlorine atom.[17][18][19]

Part 3: Comparison with Alternative Synthesis Routes

While the Williamson ether synthesis is a robust method, other strategies exist for the formation of aryl ethers.

Method Description Advantages Disadvantages
Williamson Ether Synthesis SN2 reaction of a phenoxide with an alkyl halide.[6][7][8][9]Versatile, well-established, generally good yields.Requires a good leaving group on the alkyl component.
Ullmann Condensation Copper-catalyzed reaction of a phenol with an aryl halide.Useful for forming diaryl ethers.Requires high temperatures and a catalyst.
Nucleophilic Aromatic Substitution (SNA) Reaction of a nucleophile with an electron-deficient aromatic ring.Effective for activated aromatic systems.Not applicable to electron-rich or unactivated rings.

For the synthesis of this compound, the Williamson ether synthesis remains the most practical and efficient choice due to the nature of the reactants.

Conclusion

The successful synthesis and validation of this compound hinges on a systematic and multi-faceted analytical approach. The Williamson ether synthesis provides a reliable route to the target compound, and its structure can be unequivocally confirmed through the collective evidence provided by ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry. This guide provides a comprehensive framework for researchers to confidently synthesize and validate this and other complex molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Journal of Medicinal Chemistry.
  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.
  • NMR Spectroscopy in Drug Discovery and Development. Labome.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • 16.
  • 3-Hydroxybenzaldehyde(100-83-4) 1H NMR spectrum. ChemicalBook.
  • 3-Hydroxybenzaldehyde(100-83-4) 13C NMR spectrum. ChemicalBook.
  • Organic Compounds Containing Halogen
  • 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 13C NMR spectrum. ChemicalBook.
  • 3-Hydroxybenzaldehyde(100-83-4)IR1. ChemicalBook.
  • 3-Hydroxybenzaldehyde. SpectraBase.
  • 3-Hydroxybenzaldehyde | C7H6O2 | CID 101. PubChem.
  • Benzaldehyde, 3-hydroxy-. the NIST WebBook.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom).
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Mass spectrometry of halogen-containing organic compounds.
  • 3-Hydroxybenzaldehyde - Optional[1H NMR] - Spectrum. SpectraBase.
  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.
  • Electronic Supplementary Inform
  • Imine–Thiocarbamate Hybrid Pincer Systems: From Mechanochemical Activation to Cytotoxicity Evaluation of the Cyclopalladated Deriv
  • Benzaldehyde, 3-hydroxy-. the NIST WebBook.
  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. PMC - NIH.
  • Williamson ether synthesis. Wikipedia.
  • 4-Hydroxybenzaldehyde(123-08-0) 1H NMR spectrum. ChemicalBook.
  • 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum. ChemicalBook.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson Ether Synthesis. YouTube.
  • 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning.
  • Williamson Ether Synthesis. J&K Scientific LLC.

Sources

A Comparative Guide to the Reactivity of 3-, 4-, and 2-Substituted Trifluoroethoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist Synthesis >

Introduction

Substituted benzaldehydes are cornerstone building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The aldehyde functional group offers a versatile handle for a multitude of transformations, including carbon-carbon bond formation and the introduction of nitrogen-containing moieties. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates the reactivity of the aldehyde.

Among the vast array of possible substituents, fluorinated groups have garnered significant attention for their ability to impart unique properties such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability.[1][2] The trifluoroethoxy group (-OCH₂CF₃) is particularly noteworthy. It combines the strong inductive electron-withdrawing effect of the trifluoromethyl group with the potential for resonance donation from the ether oxygen, creating a complex electronic profile that significantly influences the reactivity of the parent molecule.[1][3]

This guide provides an in-depth, objective comparison of the reactivity of 2-, 3-, and 4-trifluoroethoxybenzaldehyde isomers. We will explore how the substituent's position dramatically impacts the electrophilicity of the carbonyl carbon and, consequently, the aldehyde's performance in several fundamental organic reactions. By synthesizing theoretical principles with experimental observations, this document aims to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for rational synthetic design and reaction optimization.

The Electronic Influence of the Trifluoroethoxy Group

The reactivity of the aldehyde group is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the carbonyl, making it more susceptible to nucleophilic attack.[4][5] The trifluoroethoxy group is a potent EWG, primarily through a strong negative inductive effect (-I). The three highly electronegative fluorine atoms pull electron density through the sigma bonds, an effect that is transmitted through the ether oxygen to the aromatic ring and, ultimately, to the aldehyde group.[6]

While the ether oxygen possesses lone pairs that can participate in resonance donation (+R effect), this effect is significantly attenuated by the adjacent, powerfully electron-withdrawing CF₃ group.[3] Consequently, the inductive effect is the dominant electronic factor. The position of this substituent determines how these effects are transmitted to the reaction center.

  • Para (4-position): Both the -I and +R effects are operative. The strong -I effect withdraws electron density from the entire ring, increasing the carbonyl's electrophilicity.

  • Meta (3-position): Only the -I effect is significantly transmitted to the aldehyde group. Resonance effects do not operate from the meta position.[7]

  • Ortho (2-position): The -I effect is strongest at this position due to proximity. However, the close proximity of the bulky trifluoroethoxy group to the aldehyde can introduce significant steric hindrance, potentially impeding the approach of nucleophiles.[8][9] Furthermore, intramolecular interactions, such as chelation or hydrogen bonding, may also play a role.

dot graph Electronic_Effects { layout=neato; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, color="#EA4335", penwidth=2];

} enddot Caption: Electronic and steric effects of the trifluoroethoxy group.

Comparative Reactivity in Key Transformations

To objectively compare the reactivity of the three isomers, we will analyze their performance in three ubiquitous carbonyl transformations: the Wittig reaction, the Aldol condensation, and reductive amination. The rate and efficiency of these reactions are highly sensitive to the electrophilicity of the aldehyde.[5]

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones into alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[10][11] A more electrophilic aldehyde will react more rapidly.[5]

Reactivity Prediction: Based on electronic effects, the expected order of reactivity is: 4-isomer > 3-isomer > 2-isomer

The 4- and 3-isomers are expected to be highly reactive due to the strong electron-withdrawing nature of the substituent. The 2-isomer's reactivity will likely be diminished by steric hindrance, which impedes the approach of the bulky phosphorus ylide.[9][12]

dot graph Wittig_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#4285F4"];

} enddot Caption: Generalized mechanism of the Wittig Reaction.

Aldol Condensation

The base-catalyzed Aldol condensation involves the nucleophilic addition of an enolate to an aldehyde or ketone.[13][14] In a crossed Aldol condensation, where the substituted benzaldehyde cannot form an enolate itself, it acts as the electrophilic partner.[15][16] Therefore, a higher electrophilicity leads to a faster reaction and higher yield.

Reactivity Prediction: The expected order of reactivity mirrors that of the Wittig reaction: 4-isomer > 3-isomer > 2-isomer

Again, the powerful electron-withdrawing effects in the 4- and 3-positions should accelerate the initial nucleophilic attack. The 2-isomer is predicted to be the least reactive due to steric shielding of the carbonyl group.[8]

dot graph Aldol_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#4285F4"];

} enddot Caption: Generalized mechanism of the crossed Aldol Condensation.

Reductive Amination

Reductive amination is a cornerstone reaction for C-N bond formation, proceeding through the initial formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is then reduced.[17][18] The initial nucleophilic attack of the amine on the carbonyl and the subsequent dehydration are often rate-limiting steps. Enhanced electrophilicity of the aldehyde accelerates this process.

Reactivity Prediction: A similar trend is expected: 4-isomer > 3-isomer > 2-isomer

The electron-deficient nature of the 4- and 3-substituted benzaldehydes facilitates the initial attack by the amine nucleophile.[19] Steric hindrance in the 2-isomer is anticipated to slow the reaction, potentially requiring more forcing conditions or longer reaction times.

dot graph Reductive_Amination { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#4285F4"];

} enddot Caption: Generalized mechanism of Reductive Amination.

Summary of Experimental Observations

Isomer Position Dominant Effects Predicted Relative Reactivity Supporting Rationale
4-(CF₃CH₂O)-benzaldehydeParaStrong -I, Weak +RHigh Strong activation of the carbonyl group toward nucleophilic attack.[4][5]
3-(CF₃CH₂O)-benzaldehydeMetaStrong -IHigh (Slightly < 4-isomer) Strong inductive activation, but lacks the (minor) resonance contribution.[23]
2-(CF₃CH₂O)-benzaldehydeOrthoStrong -I, Steric HindranceLow Proximity of the bulky substituent impedes the approach of nucleophiles to the carbonyl center.[8][9]

Experimental Protocol: Representative Wittig Reaction

This protocol describes a general procedure for the olefination of an activated benzaldehyde, such as 4-(trifluoroethoxy)benzaldehyde, using a stabilized ylide.

Objective: To synthesize Ethyl (E)-3-(4-(trifluoroethoxy)phenyl)acrylate via a Wittig reaction.

Materials:

  • 4-(Trifluoroethoxy)benzaldehyde (1.0 eq)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.1 eq)

  • Toluene (Anhydrous)

  • Hexanes

  • Silica Gel

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoroethoxy)benzaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the aldehyde.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • To the resulting residue, add hexanes to precipitate the triphenylphosphine oxide byproduct. Stir for 15 minutes.

  • Filter the mixture through a pad of silica gel, washing with additional hexanes, to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure to yield the crude product, Ethyl (E)-3-(4-(trifluoroethoxy)phenyl)acrylate.

  • Purify the product further by flash column chromatography on silica gel if necessary.

Trustworthiness Note: This protocol is based on standard procedures for Wittig reactions involving stabilized ylides and electron-deficient aldehydes.[12][24] Stabilized ylides typically favor the formation of the (E)-alkene product.[10][24][25] The progress should be monitored by TLC to confirm consumption of the starting aldehyde. The primary byproduct, triphenylphosphine oxide, is often crystalline and can be largely removed by precipitation and filtration.

Field Insights and Strategic Implications

The choice between the 2-, 3-, and 4-isomers of trifluoroethoxybenzaldehyde is a strategic decision with significant consequences for synthesis planning:

  • For High Reactivity: When rapid and efficient conversion is desired under mild conditions, the 4- and 3-isomers are the reagents of choice. Their high electrophilicity allows for lower catalyst loadings, shorter reaction times, and often cleaner reaction profiles in nucleophilic addition-type reactions.[26]

  • Managing Steric Hindrance: The 2-isomer presents a significant steric challenge. While its electronic properties suggest high reactivity, the steric bulk often dominates, leading to sluggish or failed reactions with large nucleophiles.[9][27] To overcome this, chemists may need to employ more reactive reagents, higher temperatures, or specialized catalysts designed to tolerate steric hindrance. In some cases, this hindered environment can be exploited to achieve unique selectivity.

  • Drug Development Context: In drug discovery, the trifluoroethoxy group is often installed to block metabolic oxidation at a specific position or to enhance binding affinity. The choice of isomer is therefore dictated by the desired final structure of the bioactive molecule. A synthetic chemist receiving a target with a 2-(trifluoroethoxy)phenyl moiety must anticipate the lower reactivity of the corresponding aldehyde intermediate and plan the synthetic route accordingly, perhaps placing the challenging carbonyl reaction early in the sequence.

Conclusion

The reactivity of trifluoroethoxybenzaldehydes in common carbonyl transformations is a direct function of the substituent's position on the aromatic ring. The 4- and 3-isomers are highly activated, electron-deficient aldehydes that readily undergo nucleophilic attack, making them ideal substrates for reactions like the Wittig, Aldol, and reductive amination. In contrast, the 2-isomer , despite its strong inductive activation, is significantly less reactive due to steric hindrance from the bulky ortho-substituent.

This comparative analysis underscores the critical importance of considering both electronic and steric effects when designing synthetic routes. For researchers and drug development professionals, a clear understanding of these structure-reactivity relationships enables the rational selection of building blocks, the anticipation of potential synthetic challenges, and the development of robust, efficient chemical processes.

References

  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Hammett plot for the selective –C=O group reduction of para-substituted... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved February 11, 2026, from [Link]

  • Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. (n.d.). Indian Academy of Sciences. Retrieved February 11, 2026, from [Link]

  • Hammett plot for the para -substituted benzaldehydes in the B.–V.... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Reactions using benzaldehyde with electron withdrawing groups and various alcohols. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Expert Insights: Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis. (n.d.). Autech Industry Co.,Limited. Retrieved February 11, 2026, from [Link]

  • Trifluoromethoxy group electron-withdrawing or electron-donating? (2023, April 30). Reddit. Retrieved February 11, 2026, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • Wittig reaction with benzaldehyde. (2014, November 4). Chemistry Stack Exchange. Retrieved February 11, 2026, from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). ResearchGate. Retrieved February 11, 2026, from [Link]

  • The Complete Mechanism of an Aldol Condensation. (2016). The Journal of Organic Chemistry, 81(15), 6434–6444. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). ACS Omega. Retrieved February 11, 2026, from [Link]

  • Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis. Retrieved February 11, 2026, from [Link]

  • Solvent Free Wittig Reactions. (n.d.). University of Arizona. Retrieved February 11, 2026, from [Link]

  • Wittig Reaction Overview. (2025, May 22). JoVE. Retrieved February 11, 2026, from [Link]

  • How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? (2024, July 8). Reddit. Retrieved February 11, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). (n.d.). University of Colorado Boulder. Retrieved February 11, 2026, from [Link]

  • Problem Set #3: Substituent Effects and LFERS. (n.d.). University of Calgary. Retrieved February 11, 2026, from [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. (n.d.). SciSpace. Retrieved February 11, 2026, from [Link]

  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (2025, August 7). ResearchGate. Retrieved February 11, 2026, from [Link]

  • CC-20/Electrophilic Substitution Reactions of Benzaldehyde and Acetophenone/Explanation in TAMIL. (2020, November 29). YouTube. Retrieved February 11, 2026, from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI. Retrieved February 11, 2026, from [Link]

  • The steric and electronic effects of aliphatic fluoroalkyl groups. (2025, August 5). ResearchGate. Retrieved February 11, 2026, from [Link]

  • The Role of 3-(Trifluoromethoxy)benzaldehyde in Advanced Organic Synthesis. (n.d.). Autech Industry Co.,Limited. Retrieved February 11, 2026, from [Link]

  • The developing steric hindrance and ortho effect in aromatic amides. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Hammett equation. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). NIH National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Ortho Position Changing in Molecules: A Conceptual Perspective. (n.d.). IJSDR. Retrieved February 11, 2026, from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). Organic Letters. Retrieved February 11, 2026, from [Link]

  • Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022, April 14). Master Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Freie Universität Berlin. Retrieved February 11, 2026, from [Link]

  • The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. (2024, October 6). YouTube. Retrieved February 11, 2026, from [Link]

Sources

Comparative Hydrolytic Stability Guide: 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolytic Stability Comparison of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde Content Type: Publish Comparison Guide

Executive Summary

In the landscape of fluorinated building blocks, This compound (referred to herein as CTFB ) occupies a critical niche. It serves as a lipophilic, metabolically robust intermediate for pharmaceuticals and agrochemicals. However, its stability profile is often misunderstood, conflated either with the hyper-stable trifluoromethoxy (–OCF₃) analogs or the labile non-fluorinated ethers.

This guide provides a technical comparison of CTFB against its primary structural analogs. We analyze the hydrolytic vulnerabilities encoded in its specific fluorinated ether tail (–OCF₂CHFCl) and provide a validated experimental framework for assessing its integrity in drug development workflows.

Chemical Context & Structure-Activity Relationship (SAR)

To understand the stability of CTFB, we must dissect the electronic contributions of its substituents. The molecule consists of a benzaldehyde core modified at the meta position.

FeatureChemical MoietyStability Implication
Core BenzaldehydeSusceptible to oxidation (to benzoic acid) and nucleophilic attack (acetal formation).
Linker Ether Oxygen (–O–)Generally stable, but electron-withdrawing fluorines reduce basicity, preventing acid-catalyzed cleavage.
Tail –CF₂–CHFClThe Critical Differentiator. Unlike the inert –CF₃ group, the –CHFCl moiety contains a proton adjacent to strong electron-withdrawing groups (F, Cl), creating a "soft spot" for base-mediated elimination.
The Comparator Landscape

We compare CTFB against two benchmarks:

  • 3-(Trifluoromethoxy)benzaldehyde (TFMB): The "Gold Standard" for stability. The –OCF₃ group lacks protons, rendering it chemically inert to almost all hydrolytic conditions.

  • 3-Ethoxybenzaldehyde (EtB): The non-fluorinated control. Stable to base but prone to oxidative metabolism (O-dealkylation) in vivo; chemically stable in vitro but less lipophilic.

Comparative Stability Analysis

The following data synthesis projects the performance of CTFB based on functional group chemistry and accelerated stability data of homologous fluorinated ethers.

Table 1: Physicochemical & Stability Profile Comparison
ParameterCTFB (Target)TFMB (Benchmark)EtB (Control)
Substituent –OCF₂CHFCl–OCF₃–OCH₂CH₃
Acid Stability (pH 1.2) High . The electron-deficient ether oxygen resists protonation/cleavage.High . Inert.High . Stable ether linkage.
Neutral Stability (pH 7.4) High . Stable indefinitely at RT.High . Stable indefinitely.High . Stable.
Base Stability (pH > 10) Moderate . Risk of E2 elimination (loss of HCl/HF) at high T.High . Inert.High . Stable.
Oxidative Liability Low . Fluorination blocks metabolic O-dealkylation.Very Low .High . Prone to radical attack.
Aldehyde Reactivity Standard. Prone to air oxidation to acid.Standard.Standard.
Mechanism of Degradation

While the aldehyde group behaves identically across all three (oxidizing to the benzoic acid derivative), the ether tail of CTFB introduces a specific degradation pathway under basic stress conditions :

  • Proton Abstraction: The proton in the –CHFCl group is acidified by the adjacent halogens.

  • Elimination: Strong bases (e.g., NaOH, NaOEt) can induce dehydrochlorination (–HCl) or dehydrofluorination (–HF).

  • Vinyl Ether Hydrolysis: The resulting fluoro-vinyl ether is highly reactive and hydrolyzes rapidly to the phenol and fluorinated acids.

Mechanistic Visualization

The following diagram maps the divergent degradation pathways. Note how the Ether Cleavage pathway is unique to the specific halogenation pattern of CTFB under basic forcing.

G CTFB 3-(2-Chloro-1,1,2- trifluoroethoxy)benzaldehyde AcidPath Acidic/Oxidative Stress (pH < 4 or Air) CTFB->AcidPath BasePath Basic Stress (pH > 10, Heat) CTFB->BasePath BenzoicAcid Degradant A: Benzoic Acid Derivative (Common to all) AcidPath->BenzoicAcid Aldehyde Oxidation Elimination Intermediate: Fluoro-Vinyl Ether BasePath->Elimination E2 Elimination (-HCl / -HF) Phenol Degradant B: 3-Hydroxybenzaldehyde (Ether Cleavage) Elimination->Phenol Rapid Hydrolysis

Figure 1: Divergent degradation pathways. While oxidative stress affects the aldehyde (green path), basic stress targets the specific fluorinated tail of CTFB (red path).

Experimental Protocol: Stability Validation
Workflow Diagram

Workflow Start Start: Stock Preparation (1 mg/mL in MeCN) BufferPrep Buffer Allocation A: 0.1M HCl (pH 1.2) B: 50mM Phosphate (pH 7.4) C: 0.1M NaOH (pH 12) Start->BufferPrep Incubate Incubation Term: 24h / 48h Temp: 25°C & 60°C BufferPrep->Incubate Quench Quench & Neutralize Adjust to pH 7.0 immediately Incubate->Quench Analysis HPLC-UV/MS Analysis Gradient: 5-95% MeCN Monitor: 254 nm Quench->Analysis

Figure 2: Step-by-step stability testing workflow.

Detailed Methodology

1. Stock Preparation:

  • Dissolve 10 mg of CTFB in 10 mL of HPLC-grade Acetonitrile (MeCN).

  • Control: Store an aliquot at 4°C in the dark.

2. Stress Conditions (The "Triad" Test):

  • Acidic (Hydrolytic): Mix 100 µL Stock + 900 µL 0.1 M HCl.

  • Neutral (Physiological): Mix 100 µL Stock + 900 µL PBS (pH 7.4).

  • Basic (Elimination Challenge): Mix 100 µL Stock + 900 µL 0.1 M NaOH.

3. Incubation:

  • Incubate samples at 60°C for 24 hours. (Note: 60°C represents an accelerated aging factor of ~16x compared to RT).

4. Analysis & Calculation:

  • Run HPLC (C18 column, Water/MeCN gradient + 0.1% Formic Acid).

  • Success Metric: Recovery > 95% compared to the 4°C control.

  • Flag: If the Basic sample shows < 90% recovery and a new peak matches 3-hydroxybenzaldehyde, the ether tail is degrading via elimination.

Handling & Storage Recommendations

Based on the chemical analysis, CTFB requires specific handling to maintain purity:

  • Inert Atmosphere: The aldehyde is the primary instability factor. Store under Nitrogen or Argon to prevent auto-oxidation to the benzoic acid derivative.

  • Avoid Strong Bases: Do not use strong alkalis (e.g., KOH, NaH) during workup or formulation unless temperature is strictly controlled (< 0°C).

  • Re-test Frequency: Unlike TFMB (re-test 2 years), CTFB should be re-tested every 12 months to ensure no HCl elimination has occurred, which can autocatalyze further degradation.

References
  • Pfizer Worldwide Research. (2019).[1] 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. Journal of Organic Chemistry. Link[1]

  • Beilstein Institute. (2013). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry. Link

  • National Institute of Standards and Technology (NIST). 2-Chloro-1,1,2-trifluoroethyl ethyl ether Properties. NIST Chemistry WebBook.[2] Link

  • SynQuest Laboratories. Safety Data Sheet: 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. (Used as analog reference for handling). Link

Sources

spectroscopic differences between chloro- and fluoro-substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Differentiators: Chloro- vs. Fluoro-Benzaldehydes

Part 1: Executive Summary

In drug discovery and medicinal chemistry, chloro- and fluoro-substituted benzaldehydes are critical bioisosteres. While they share similar steric profiles at the para position, their electronic signatures differ fundamentally. This guide delineates the spectroscopic markers required to distinguish these analogs, focusing on the unique spin-active nature of


F in NMR and the isotopic signature of 

Cl in Mass Spectrometry.

Part 2: Electronic & Mechanistic Context

The spectroscopic divergence stems from the competition between Inductive (-I) and Resonance (+R) effects.

  • Fluorine: Highest electronegativity (strong -I) but effective overlap between 2p(F) and 2p(C) orbitals (strong +R).

  • Chlorine: Lower electronegativity (weaker -I) and poor overlap between 3p(Cl) and 2p(C) orbitals (weaker +R).

Figure 1: Electronic Effects Pathway

ElectronicEffects cluster_0 Substituent Nature cluster_1 Electronic Vectors cluster_2 Spectroscopic Outcome F Fluoro (-F) Ind Inductive Withdrawal (-I) F->Ind Strong Res Resonance Donation (+R) F->Res Strong (2p-2p) Cl Chloro (-Cl) Cl->Ind Moderate Cl->Res Weak (3p-2p) NMR NMR Shielding/Deshielding Ind->NMR Deshields Nuclei IR C=O Bond Order (ν) Ind->IR Strengthens C=O Bond Res->IR Weakens C=O Bond

Caption: Comparative electronic vectors influencing spectroscopic signals. Fluorine's competing strong -I and +R effects create unique shielding patterns compared to Chlorine.

Part 3: Detailed Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR)

The most definitive method for differentiation is NMR, driven by the spin-active


F nucleus (

, 100% abundance).
  • 
    H NMR: 
    
    • Chloro-benzaldehyde: Shows a standard AA'BB' (para) or ABCD (ortho/meta) aromatic coupling pattern. The aldehyde proton appears as a singlet.

    • Fluoro-benzaldehyde: Exhibits extensive heteronuclear coupling (

      
      ). The aromatic signals are split not just by neighbors, but by the fluorine atom.
      
      • Ortho protons (to F) are split by

        
         (~8–10 Hz).
        
      • Meta protons (to F) are split by

        
         (~5–6 Hz).
        
  • 
    C NMR: 
    
    • Chloro-benzaldehyde: Single sharp peaks for all carbons.

    • Fluoro-benzaldehyde: All carbons appear as doublets due to C-F coupling. The magnitude of the coupling constant (

      
      ) serves as a "molecular ruler" to determine the distance from the fluorine atom.
      

Table 1: Comparative NMR Metrics (Para-Substituted)

Nucleus Parameter 4-Chlorobenzaldehyde 4-Fluorobenzaldehyde

| ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


H  | 

CHO (ppm) | ~9.98 (Singlet) | ~9.96 (Singlet) | |

H
| Aromatic Splitting | AA'BB' System | Complex Multiplets (

) | |

C
| C-X (

) | ~141 ppm (Singlet) | ~166 ppm (Doublet,

Hz) | |

C
| C-Ortho (

) | ~130 ppm (Singlet) | ~116 ppm (Doublet,

Hz) | |

C
| C-Meta (

) | ~131 ppm (Singlet) | ~132 ppm (Doublet,

Hz) | |

F
| Chemical Shift | N/A | ~ -105 ppm (Multiplet) |
Mass Spectrometry (MS)

Mass spectrometry provides the quickest "fingerprint" identification due to chlorine's natural isotopes.

  • Chloro-benzaldehyde: Displays a characteristic 3:1 intensity ratio for the Molecular Ion (M

    
    ) and the M+2 peak, corresponding to 
    
    
    
    Cl (75.8%) and
    
    
    Cl (24.2%).
  • Fluoro-benzaldehyde: Shows a single M

    
     peak  because fluorine is monoisotopic (
    
    
    
    F).
Infrared Spectroscopy (IR)

Both compounds show the characteristic Fermi doublet for the aldehyde C-H stretch (~2750/2850 cm


).[1] However, the Carbonyl (C=O) stretch varies slightly due to the electronic battle described in Figure 1.
  • C-Cl Stretch: Distinct bands in the fingerprint region (1000–1100 cm

    
    ).
    
  • C-F Stretch: Strong, broad absorption at higher frequency (1200–1250 cmngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ).
    

Part 4: Experimental Protocols

Protocol A: Comparative NMR Analysis

Objective: To visualize


 coupling and confirm substituent identity.
  • Sample Prep: Dissolve 10 mg of the benzaldehyde derivative in 0.6 mL of CDCl

    
      (Deuterated Chloroform). Ensure the solution is clear and free of paramagnetic impurities (e.g., rust from spatulas) which broaden F-coupled multiplets.
    
  • Acquisition (

    
    H): 
    
    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s

    • Scans: 16

    • Note: Zoom into the aromatic region (7.0–8.0 ppm). Look for extra splitting in the F-analog.

  • Acquisition (

    
    C): 
    
    • Pulse Angle: 45°

    • Relaxation Delay: 2.0 s (Crucial for quaternary carbons like C-F and C=O).

    • Scans: 256–512 (Carbon is less sensitive).

    • Analysis: Measure the distance (Hz) between doublet peaks to calculate

      
       values.
      
Protocol B: Workflow Decision Tree

Figure 2: Analytical Workflow

Workflow Start Unknown Sample MS Run GC-MS / LC-MS Start->MS Isotope Check M+ / M+2 Ratio MS->Isotope Cl_Path Ratio 3:1 (M : M+2) Isotope->Cl_Path Yes F_Path Single M+ Peak Isotope->F_Path No Confirm_Cl Confirm: Chloro-benzaldehyde (Check 1090 cm⁻¹ IR) Cl_Path->Confirm_Cl Confirm_F Confirm: Fluoro-benzaldehyde (Check 13C NMR Doublets) F_Path->Confirm_F

Caption: Step-by-step decision tree for identifying halogenated benzaldehydes using Mass Spectrometry as the primary screen.

References

  • NIST Chemistry WebBook . Benzaldehyde, 4-chloro- Mass Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • NIST Chemistry WebBook . Benzaldehyde, 4-fluoro- Mass Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • SDBS . Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[3][4] (Search No. 5618 for 4-Fluorobenzaldehyde).[5] Available at: [Link][4]

  • Reich, H. J. 13C Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

Sources

Validation of Biological Assay Results for 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for validating the biological utility and quality of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde (CAS: 85579-39-9). As a specialized fluorinated intermediate, this molecule acts as a critical pharmacophore for introducing high-lipophilicity motifs into agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical candidates.

Unlike simple methoxy- or trifluoromethoxy-benzaldehydes, the 2-chloro-1,1,2-trifluoroethoxy tail introduces a unique combination of steric bulk, lipophilicity, and chiral complexity. This guide compares its performance against standard bioisosteres and details self-validating protocols to ensure that assay results reflect true structure-activity relationships (SAR) rather than artifactual interference from impurities or instability.

Part 1: Chemical & Biological Context[1][2][3][4][5][6]

The Fluorine Effect: Why This Molecule?

In modern drug design, the 3-(2-Chloro-1,1,2-trifluoroethoxy) moiety serves as a "Heavy Fluorous" tag. It is a bioisostere of the standard trifluoromethoxy (-OCF₃) group but offers two distinct advantages:

  • Enhanced Lipophilicity: The additional chlorine atom and carbon chain length significantly increase the partition coefficient (LogP), facilitating membrane permeability in target organisms (e.g., insect cuticle penetration).

  • Metabolic Blocking: The chlorine atom at the terminal position (or adjacent carbon) blocks oxidative metabolism (P450 hydroxylation) that might occur on a non-chlorinated hydro-fluoroether chain.

The "Aldehyde Paradox" in Bioassays

Benzaldehydes are reactive electrophiles. In biological assays, they can form non-specific Schiff bases with protein lysines, leading to "false positive" toxicity or inhibition. Validation of this molecule requires distinguishing between specific pharmacologic activity (of the downstream scaffold) and non-specific aldehyde reactivity.

Part 2: Comparative Analysis

We compare This compound (Product A) against two common alternatives used in fragment-based drug discovery (FBDD).

Table 1: Physicochemical & Performance Comparison
FeatureProduct A (Target)Alternative B (3-OCF₃-Benzaldehyde)Alternative C (3-OCHF₂-Benzaldehyde)
Structure 3-(OCHF₂CFCl)-Ph-CHO3-(OCF₃)-Ph-CHO3-(OCHF₂)-Ph-CHO
Lipophilicity (cLogP) 3.8 - 4.1 (High)2.8 - 3.0 (Medium)2.1 - 2.3 (Low)
Metabolic Stability High (Cl blocks oxidation)High (Fully fluorinated)Moderate (H-abstraction possible)
Steric Volume Large (Occupies deep pockets)Small/CompactSmall
Reactivity (Electrophilicity) High (Strong EWG effect)HighModerate
Primary Application Insecticides (Cuticle penetration), Late-stage Lead Opt.General Screening, Fragment LibrariesHydrogen-bond donor probes

Key Insight: Product A is the superior choice when the biological target involves a large, hydrophobic binding pocket (e.g., Chitin Synthase sites in insects) or when passive transport across lipid-rich barriers is the rate-limiting step.

Part 3: Validation Protocols

To validate biological assay results involving this intermediate, you must perform two orthogonal checks: Chemical Integrity (to rule out degradation) and Functional Reactivity (to verify the pharmacophore).

Protocol A: High-Fidelity Purity Validation (GC-FID/MS)

Rationale: Fluorinated ethers can undergo elimination of HF or HCl under improper storage, generating reactive alkenes that are highly toxic to cells. Standard LC-UV often misses these non-chromophoric degradants.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the aldehyde in 1 mL of anhydrous Dichloromethane (DCM). Do not use methanol, as acetal formation can occur.

  • Internal Standard: Add 10 µL of Dodecane (inert reference).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Split 20:1.

    • Temp Program: 50°C (2 min)

      
       15°C/min 
      
      
      
      280°C (5 min).
  • Acceptance Criteria:

    • Main peak > 98.0% area.

    • Critical Check: Absence of peaks corresponding to the elimination product (loss of HF, mass shift -20 amu).

Protocol B: The "Use-Test" (Schiff Base Formation Kinetic Assay)

Rationale: This assay validates that the aldehyde is biologically accessible and not aggregated or deactivated. It measures the rate of reaction with a model amine (4-nitroaniline), mimicking the binding to a protein receptor lysine.

Step-by-Step Methodology:

  • Reagent Prep: Prepare 10 mM Product A and 10 mM 4-Nitroaniline in Ethanol.

  • Reaction: Mix equal volumes (1 mL) in a quartz cuvette. Add 10 µL of Acetic Acid (catalyst).

  • Monitoring: Measure Absorbance at 350–400 nm (Schiff base region) every 30 seconds for 30 minutes.

  • Data Analysis: Plot Absorbance vs. Time.

  • Validation Metric: The

    
     (half-time to equilibrium) should be < 10 minutes.
    
    • Slow reaction (>20 min) indicates steric occlusion or hydration of the aldehyde (gem-diol formation), rendering it poor for biological binding.

Part 4: Visualization of Workflows

Diagram 1: Biological Validation Workflow

This flowchart illustrates the decision matrix for accepting or rejecting a batch of the fluorinated intermediate based on assay data.

ValidationWorkflow Start Raw Material (CAS 85579-39-9) QC_Chem Protocol A: GC-MS Purity Check Start->QC_Chem Decision1 Purity > 98%? QC_Chem->Decision1 Purification Distillation / Column Chromatography Decision1->Purification No QC_Bio Protocol B: Schiff Base Kinetic Assay Decision1->QC_Bio Yes Purification->QC_Chem Decision2 t1/2 < 10 min? QC_Bio->Decision2 HydrationCheck Check for Gem-Diol (NMR in DMSO-d6) Decision2->HydrationCheck No (Slow) BioAssay Downstream Bioassay (e.g., Cytotoxicity/Binding) Decision2->BioAssay Yes (Pass)

Caption: Figure 1. Orthogonal validation workflow ensuring chemical purity and functional reactivity before biological screening.

Diagram 2: SAR & Lipophilicity Mapping

Visualizing why the 2-chloro-1,1,2-trifluoroethoxy group is chosen over alternatives.

SAR_Map Center Target Potency Alt1 3-OCHF2 (Too Polar) LogP ~2.2 Alt1->Center Weak Binding Alt2 3-OCF3 (Standard) LogP ~2.9 Alt2->Center Good Baseline Target 3-O-CF2-CFClH (Optimal Lipophilicity) LogP ~4.0 Target->Center High Potency Mech1 Membrane Permeability Target->Mech1 High LogP drives cuticle entry Mech2 Metabolic Stability Target->Mech2 Cl blocks oxidation

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the lipophilic advantage of the target molecule.

Part 5: Expected Results & Troubleshooting

When validating this molecule in a cellular assay (e.g., MTT cytotoxicity or receptor binding), use the following reference data ranges. Deviations suggest assay artifacts.

Assay TypeExpected Result (Valid)Warning Signal (Invalid)Root Cause of Failure
Purity (GC) Single peak, >98%Extra peak at -20 amu (mass)Elimination of HF (degraded sample).
Solubility Clear in DMSO (up to 50mM)Precipitate/CloudinessHydrophobicity is too high; requires co-solvent (e.g., Tween 80).
Cytotoxicity (MTT) IC50 > 50 µM (Low toxicity)IC50 < 10 µM (High toxicity)Aldehyde is acting as a non-specific crosslinker.

Expert Tip: If you observe unexpectedly high toxicity in your controls, the aldehyde moiety may be reacting with the assay media (e.g., serum proteins). Always run a "Media Only" control incubation followed by HPLC to confirm the compound remains free and available during the assay window.

References

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Strategic Guide: Assessing the Purity of Synthesized 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Purity Imperative

3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde (CAS 85118-05-4) is a critical fluorinated intermediate, often employed in the synthesis of high-value agrochemicals and pharmaceutical active ingredients (APIs).[1][2][3][4] Its structural integrity relies on the precise "2-chloro-1,1,2-trifluoroethoxy" ether linkage.[1][2][4]

In synthesis, particularly when alkylating 3-hydroxybenzaldehyde with chlorofluoroalkyl ethers (e.g., 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether), "silent" impurities often arise.[1][2][4] These include regioisomers , over-fluorinated analogs (e.g., tetrafluoroethoxy derivatives), and dehalogenated side-products .[2][4] Standard HPLC methods often fail to resolve these structurally similar fluorinated analogs due to identical chromophores.[2][4]

This guide moves beyond basic Certificate of Analysis (CoA) parameters to establish a multi-dimensional purity assessment framework, prioritizing Quantitative


F NMR (qNMR)  as the definitive tool for side-chain validation, supported by GC-MS  for volatile organic impurity profiling.[1][2][4]

Comparative Analysis of Analytical Methodologies

The following table objectively compares the three primary methodologies for assessing the purity of CAS 85118-05-4.

Table 1: Analytical Performance Matrix
FeatureMethod A:

F qNMR
Method B: GC-MS Method C: HPLC-UV
Primary Utility Stoichiometric specificity of the fluorinated side-chain.[1][2]Identification of volatile organic impurities (starting materials, solvents).[2][4]Routine Quality Control (QC) and stability tracking.[2][4]
Specificity High. Distinguishes -OCF

CHFCl from -OCF

CF

H or -OCF

.
Medium-High. Resolves components by boiling point and mass fragmentation.[1][2][4]Low-Medium. Relies on retention time; fluorinated homologs often co-elute.[1][2][4]
Limit of Detection ~0.1% (with sufficient scans).[2][4]< 0.01% (Trace analysis).[2][4]~0.05%.[2][4][5]
Sample Prep Minimal (Dissolve & Shoot).Low (Dilution).[2][4]Medium (Mobile phase prep, equilibration).
Blind Spots Cannot detect non-fluorinated impurities (e.g., 3-hydroxybenzaldehyde).Thermally labile compounds may degrade in the injector port.[2][4]Compounds lacking UV chromophores; buffer interference.[2][4]
Cost/Run Low (after instrument access).[2][4]Medium.Medium.

Deep Dive: The Protocols

Method A: Quantitative F NMR (The Specificity Standard)

Rationale: The magnetic distinctiveness of the fluorine nucleus allows for the precise quantification of the target molecule against a calibrated internal standard (IS). Unlike


H NMR, which can be crowded by aromatic signals, 

F NMR provides a clean baseline where only the target ether linkage and fluorinated impurities appear.[2][4]
Experimental Protocol
  • Internal Standard Selection: Use

    
    -Trifluorotoluene (TFT)  (
    
    
    
    -63.7 ppm).[1][2][4] It is stable, non-reactive, and has a distinct shift away from the target's expected signals (typically -80 to -90 ppm for -OCF
    
    
    - and -140 to -155 ppm for -CHFCl).[1][2][4]
  • Sample Preparation:

    • Weigh exactly 20 mg of the synthesized benzaldehyde.[1][4]

    • Weigh exactly 10 mg of TFT (IS) into the same vial.[4] Record weights to 0.01 mg precision.

    • Dissolve in 0.6 mL of deuterated chloroform (

      
      ) or DMSO-
      
      
      
      .
  • Acquisition Parameters:

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE for accurate integration).

    • Relaxation Delay (D1): Set to

      
       (typically 10–20 seconds) to ensure full magnetization recovery.
      
    • Scans (NS): 64 or 128 (to improve S/N ratio for minor impurities).

    • Spectral Width: Ensure coverage from -50 ppm to -200 ppm.[1][2][4]

  • Data Analysis:

    • Phase and baseline correct the spectrum manually.[4]

    • Integrate the IS peak (set to defined value based on moles).[4]

    • Integrate the target peaks: The -OCF

      
      -  (AB quartet pattern due to chirality at the adjacent carbon) and the -CHFCl  (multiplet).[1][2]
      
    • Calculation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

      
      
      Where 
      
      
      
      =Integral,
      
      
      =Number of Fluorines,
      
      
      =Molecular Weight,
      
      
      =Weight.[4][5][6][7][8][9][10][11]
Method B: GC-MS (The Impurity Hunter)

Rationale: As an aromatic aldehyde, CAS 85118-05-4 is sufficiently volatile for Gas Chromatography.[1][2][4] GC-MS is essential for detecting 3-hydroxybenzaldehyde (starting material) which has no fluorine signal, and chlorinated byproducts that may not resolve in NMR.[1][2][4]

Experimental Protocol
  • Column: DB-5ms or equivalent (30 m

    
     0.25 mm, 0.25 
    
    
    
    m film).[1][2][4] Non-polar stationary phases work best for halogenated aromatics.[2][4]
  • Inlet: Split injection (50:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 50°C (hold 2 min).

    • Ramp 1: 15°C/min to 200°C.[2][4]

    • Ramp 2: 25°C/min to 280°C (hold 5 min).

  • MS Parameters: EI source (70 eV), Scan range 40–400 amu.

  • Interpretation:

    • Target Peak: Look for molecular ion

      
       (approx.[4] m/z 254/256 due to Cl isotope pattern).[2][4]
      
    • Impurity 1 (Starting Material): 3-hydroxybenzaldehyde (m/z 122).[2][4]

    • Impurity 2 (Hydrolysis): If the ether bond cleaves, phenol derivatives may appear.[2][4]

Visualizing the Workflow

The following diagrams illustrate the logical flow for purity assessment and the potential impurity pathways.

Diagram 1: Purity Assessment Decision Tree

This workflow ensures no blind spots remain by combining the strengths of NMR and GC.[4]

PurityAssessment Start Synthesized Crude (CAS 85118-05-4) Step1 Step 1: 19F qNMR (Specific Fluorine Check) Start->Step1 Check1 Correct F-Integration Ratio? (-OCF2- vs -CHFCl) Step1->Check1 Fail1 FAIL: Structural Error (Wrong fluorination pattern) Check1->Fail1 No Pass1 PASS: Structure Confirmed Check1->Pass1 Yes Step2 Step 2: GC-MS Analysis (Volatile Impurity Scan) Pass1->Step2 Check2 Non-F Impurities < 0.5%? (e.g. 3-hydroxybenzaldehyde) Step2->Check2 Fail2 FAIL: Repurify (Distillation/Column) Check2->Fail2 No Final RELEASE LOT High Purity Certified Check2->Final Yes Fail2->Start Recycle

Caption: A dual-stage validation logic. Stage 1 confirms the fluorinated motif structure; Stage 2 screens for general organic contaminants.[1]

Diagram 2: Synthesis & Impurity Origins

Understanding where impurities come from allows for targeted analysis.[1][2][4]

ImpurityOrigins SM 3-Hydroxybenzaldehyde Rxn Reaction Pot (Base Catalyzed) SM->Rxn Reagent Cl-Fluoro-Alkylating Agent Reagent->Rxn Product Target Product (CAS 85118-05-4) Rxn->Product Imp1 Impurity A: Unreacted SM (Detect via GC-MS) Rxn->Imp1 Imp2 Impurity B: Over-fluorinated (Detect via 19F NMR) Rxn->Imp2 Imp3 Impurity C: Hydrolysis Phenols (Detect via GC-MS) Rxn->Imp3

Caption: Mapping analytical methods to specific synthetic byproducts. Red nodes require GC-MS; Blue nodes require 19F NMR.[1][2]

Conclusion

For this compound, relying solely on HPLC purity is a scientific risk due to the weak UV absorbance differences between fluorinated homologs.[1][2][4]

The Authoritative Recommendation: Adopt a "qNMR First" strategy. Use


F qNMR to validate the stoichiometry of the complex ether tail, ensuring the chlorine and fluorine atoms are correctly positioned. Follow this with GC-MS  to ensure the absence of the non-fluorinated starting material.[1][2][4] This orthogonal approach guarantees a purity assessment that is both structurally specific and compositionally comprehensive.[2][4]

References

  • Quantitative 19F NMR Analysis

    • Title: Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization.[1][2][4]

    • Source: ChemRxiv (2023).[2][4]

    • URL:[Link][4][5][7]

  • Comparison of qNMR and Chromatographic Methods

    • Title: Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvast
    • Source: Journal of Analytical Methods in Chemistry (2019).[2][4]

    • URL:[Link]

  • Compound Data & Safety

    • Title: 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (Related Structure Data).[1][2][4][12]

    • Source: PubChem.[2][4]

    • URL:[Link][4]

  • General Synthesis of Hydroxybenzaldehydes

    • Title: Synthesis of 3-Chloro-2-hydroxybenzaldehyde (Methodology Reference).
    • Source: PrepChem.[2][4]

    • URL:[Link]

Sources

Comparative Guide: Insecticidal Activity of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the insecticidal efficacy of benzaldehyde and its structural derivatives, focusing on their application as biorational pesticides. Unlike broad-spectrum synthetic neurotoxins, benzaldehyde derivatives function primarily through octopaminergic receptor interference and acetylcholinesterase (AChE) inhibition . This guide compares the performance of parent benzaldehyde against halogenated (e.g., 3-chlorobenzaldehyde), hydroxylated (e.g., salicylaldehyde), and phenyl-propenoid (e.g., cinnamaldehyde) analogs.

Key Insight: While naturally occurring benzaldehyde exhibits moderate baseline toxicity, halogenation at the meta-position (3-Cl) significantly enhances vapor toxicity against dipteran vectors, whereas phenyl-propenoid elongation (cinnamaldehyde) maximizes efficacy against coleopteran stored-product pests.

Structure-Activity Relationship (SAR) Analysis

The insecticidal potency of benzaldehyde derivatives is governed by three molecular determinants: lipophilicity (


), electronic distribution (Hammett 

constants), and steric hindrance.
A. The Phenyl Ring Substituents
  • Halogenation (Cl, Br): Introducing electron-withdrawing groups, particularly at the meta (3-) position, increases lipophilicity and metabolic stability.

    • Example:3-Chlorobenzaldehyde shows superior vapor toxicity compared to the unsubstituted parent compound due to enhanced penetration of the insect tracheal system.

  • Hydroxylation (-OH): Generally reduces volatility and fumigant toxicity but may enhance contact toxicity if the compound can disrupt the cuticle. However, highly polar compounds (e.g., vanillin) often show reduced insecticidal activity compared to less polar analogs.

    • Example:Salicylaldehyde (2-hydroxybenzaldehyde) exhibits allelopathic and insecticidal traits but requires higher doses than chlorinated analogs for acute mortality.

B. The Side Chain[1]
  • Unsaturation (C=C): Extending the conjugation system significantly boosts toxicity.

    • Example:Cinnamaldehyde (3-phenyl-2-propenal) is consistently more toxic than benzaldehyde. The

      
      -unsaturated carbonyl group acts as a Michael acceptor, reacting with nucleophilic sulfhydryl groups in insect enzymes.
      
  • Aldehyde vs. Acid/Alcohol: The aldehyde moiety (-CHO) is critical. Oxidation to benzoic acid or reduction to benzyl alcohol typically results in a drastic loss of insecticidal potency.

Comparative Efficacy Data

The following tables synthesize experimental LC


 (Lethal Concentration for 50% mortality) values from recent bioassays.
Table 1: Fumigant Toxicity Against Stored Product Pests

Target: Sitophilus zeamais (Maize Weevil)

CompoundChemical ClassLC

(24h)
Relative PotencyMechanism Note
Cuminaldehyde Isopropylbenzaldehyde0.302 µL/cm³High (1.5x)Strong AChE inhibition
Cinnamaldehyde Phenylpropanoid0.462 µL/cm³High (1.0x)Michael acceptor reactivity
Benzaldehyde Simple Aromatic> 0.85 µL/cm³ModerateBaseline octopaminergic effect
Propionic Acid Aliphatic Acid6.76 µL/LLowMetabolic acidosis (non-specific)
Table 2: Vapor Toxicity Against Disease Vectors

Target: Aedes aegypti (Yellow Fever Mosquito)

CompoundSubstitutionLC

(µg/cm²)
Toxicity Class
3-Chlorobenzaldehyde meta-Cl37Potent
Biphenyl-3-carboxaldehyde Phenyl ring48Potent
3-Vinylbenzaldehyde meta-Vinyl66Moderate
Benzaldehyde None> 100Weak
Sandalwood Oil Complex Mix77Moderate (Reference)

Data Interpretation: The addition of a chlorine atom at the C3 position (3-chlorobenzaldehyde) increases toxicity by nearly 3-fold compared to the baseline, likely due to increased affinity for the octopamine receptor binding pocket.

Mechanism of Action (MOA)

Benzaldehyde derivatives exert neurotoxicity through a dual mechanism. The primary pathway involves the modulation of octopamine receptors (insect equivalents of adrenergic receptors), leading to hyperexcitation and tremors. A secondary pathway involves the inhibition of Acetylcholinesterase (AChE).

Diagram 1: Neurotoxic Signaling Pathways

MOA Compound Benzaldehyde Derivative OctopamineR Octopamine Receptor (G-Protein Coupled) Compound->OctopamineR Agonist/Antagonist Interaction AChE Acetylcholinesterase (Enzyme) Compound->AChE Competitive Inhibition cAMP Intracellular cAMP Levels OctopamineR->cAMP Disrupts regulation Synapse Synaptic Cleft Accumulation of ACh AChE->Synapse Prevents Hydrolysis Failure Neuromuscular Failure & Death cAMP->Failure Hyperexcitation Synapse->Failure Tetanic Paralysis

Caption: Dual-action neurotoxicity targeting octopamine regulation and cholinergic signaling.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended.

Protocol A: Fumigant Toxicity Bioassay

Objective: Determine LC


 values via vapor phase exposure.
Applicability:  Stored grain pests (Sitophilus, Tribolium).[1]
  • Preparation:

    • Use 1-liter glass jars with air-tight screw caps.

    • Adhere a filter paper disk (Whatman No. 1, 2 cm diameter) to the underside of the jar lid.

    • Validation Step: Ensure no physical contact between the filter paper and the insects at the bottom of the jar.

  • Insect Loading:

    • Place 20 unsexed adults (7–14 days old) into the jar containing 10g of diet (e.g., wheat kernels).

  • Treatment:

    • Dissolve the benzaldehyde derivative in acetone to create a logarithmic series of concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µL/L air).

    • Apply the solution to the filter paper using a micropipette.

    • Allow solvent evaporation for 20 seconds before sealing the jar.

  • Incubation:

    • Store at 27±1°C and 65±5% RH in darkness.

  • Data Collection:

    • Assess mortality at 24h and 48h.[1][2]

    • Correction: Use Abbott’s formula to correct for control mortality.

    • Analysis: Calculate LC

      
       using Probit analysis.
      
Protocol B: Contact Toxicity (Surface Film Method)

Objective: Determine toxicity via direct tarsal contact. Applicability: Crawling insects and larvae.

  • Coating:

    • Dilute compound in acetone.[3][4][5]

    • Apply 1 mL of solution to a glass Petri dish (9 cm diameter).

    • Rotate the dish gently to coat the entire bottom surface.

    • Air dry for 30 minutes until solvent is fully evaporated.

  • Exposure:

    • Introduce 10 insects into the dish.

    • Cover with a lid (perforated for ventilation if vapor effect is to be strictly excluded, though difficult with volatiles).

  • Observation:

    • Record knockdown (inability to right themselves) at 1h, 4h, and 24h.

Diagram 2: Experimental Workflow

Workflow cluster_0 Methodology Start Compound Selection Prep Solvent Dilution (Acetone) Start->Prep Bioassay Bioassay Setup Prep->Bioassay Fumigation Fumigation: Filter Paper on Lid Bioassay->Fumigation Contact Contact: Glass Surface Film Bioassay->Contact Exposure Exposure Period (24-48h) Analysis Probit Analysis (LC50 Calculation) Exposure->Analysis Fumigation->Exposure Contact->Exposure

Caption: Standardized workflow for assessing volatile insecticidal compounds.

References

  • Gross, A. D., et al. (2017). Repellency and Toxicity of Vapor-Active Benzaldehydes against Aedes aegypti. Journal of Agricultural and Food Chemistry.

  • Ullah, I., et al. (2015). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021.[6] Journal of Microbiology.

  • Pandey, A. K., et al. (2024). Evaluation of insecticidal properties of cinnamaldehyde and cuminaldehyde against Sitophilus zeamais.[2] International Journal of Entomology Research.

  • Kim, S. I., et al. (2022). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry.

  • Talukder, D., & Khanam, L. A. M. (2011). The fumigant toxicity of four plant based products against three stored product pests. International Journal of Sustainable Crop Production.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.